molecular formula C24H21NO6 B1254412 Jadomycin

Jadomycin

Numéro de catalogue: B1254412
Poids moléculaire: 419.4 g/mol
Clé InChI: AVMSKCRHMKXYOO-RCAPREFBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Jadomycin is a natural product found in Streptomyces venezuelae with data available.

Propriétés

Formule moléculaire

C24H21NO6

Poids moléculaire

419.4 g/mol

Nom IUPAC

(3S,6S)-3-butan-2-yl-11,19-dihydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione

InChI

InChI=1S/C24H21NO6/c1-4-11(3)19-24(30)31-23-13-8-10(2)9-15(27)16(13)18-20(25(19)23)22(29)17-12(21(18)28)6-5-7-14(17)26/h5-9,11,19,23,26-27H,4H2,1-3H3/t11?,19-,23-/m0/s1

Clé InChI

AVMSKCRHMKXYOO-RCAPREFBSA-N

SMILES isomérique

CCC(C)[C@H]1C(=O)O[C@@H]2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O

SMILES canonique

CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O

Synonymes

jadomycin A

Origine du produit

United States

Foundational & Exploratory

Unveiling Jadomycin: A Technical Guide to its Discovery and Isolation from Streptomyces venezuelae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of jadomycin from the bacterium Streptomyces venezuelae. Jadomycins are a fascinating class of angucycline antibiotics with a unique oxazolophenanthridine core structure. Their production is notably induced by environmental stressors, making their study a compelling area of research in natural product chemistry and microbial biotechnology. This document details the experimental protocols for their production and purification, presents quantitative data on yields, and visualizes the key biosynthetic and regulatory pathways.

Discovery and Background

Jadomycins were first discovered in the early 1990s as secondary metabolites produced by Streptomyces venezuelae ISP5230.[1][2] Unlike many other antibiotics produced by Streptomyces species under standard laboratory conditions, the biosynthesis of jadomycins is triggered by subjecting the bacterial culture to stress conditions such as heat shock, ethanol treatment, or phage infection.[1][3] This unusual requirement for stress induction points to a tightly regulated biosynthetic pathway, which has been a subject of significant scientific interest. The core structure of this compound can be modified by feeding different amino acids to the culture medium, leading to a diverse family of this compound analogues with varying biological activities.[2][4]

Biosynthesis and Regulation

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) gene cluster.[4] The pathway involves the formation of a polyketide backbone, which then undergoes a series of enzymatic modifications, including cyclization and oxidation. A key and unusual step in the biosynthesis is the non-enzymatic incorporation of an amino acid to form the characteristic oxazolone ring.[4][5]

The regulation of this compound biosynthesis is a complex process involving a cascade of regulatory proteins. Three key cluster-situated regulators, JadR1, JadR2, and JadR, play a pivotal role in controlling the expression of the biosynthetic genes. JadR1 is a positive regulator, essential for the activation of the pathway.[4][6] In contrast, JadR2 and JadR act as repressors, preventing this compound production under normal growth conditions.[6][7][8] Stress signals are believed to alleviate this repression, leading to the activation of this compound biosynthesis by JadR1.[7]

Signaling Pathway for this compound Biosynthesis Regulation

Jadomycin_Regulation Stress Stress Signals (Heat, Ethanol) JadR2 JadR2 (Repressor) Stress->JadR2 inactivates JadR_star JadR* (Repressor) Stress->JadR_star inactivates JadR1 JadR1 (Activator) JadR2->JadR1 represses JadR_star->JadR1 represses Jad_genes This compound Biosynthetic Genes JadR1->Jad_genes activates This compound This compound Jad_genes->this compound produces

Caption: Regulatory cascade of this compound biosynthesis in S. venezuelae.

Experimental Protocols

Fermentation of Streptomyces venezuelae for this compound Production

This protocol is a synthesis of methods described in the literature for the production of jadomycins.[3][9][10]

Materials:

  • Streptomyces venezuelae ISP5230

  • Maltose-Yeast Extract-Malt Extract (MYM) agar and broth[10]

  • Production Medium (e.g., D-galactose and L-isoleucine based medium)[3]

  • Sterile flasks and bioreactor

  • Incubator shaker

  • Ethanol (for stress induction)

Procedure:

  • Spore Suspension Preparation: Inoculate an MYM agar plate with S. venezuelae and incubate at 30°C for 4-5 days until sporulation is observed. Harvest the spores by adding sterile water and gently scraping the surface.

  • Seed Culture: Inoculate 50 mL of MYM broth in a 250 mL flask with the spore suspension. Incubate at 30°C with shaking at 250 rpm for 24-48 hours.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium composition can be varied to produce different this compound analogues. For this compound B, a medium containing D-galactose and L-isoleucine is used.[3]

  • Stress Induction: After a specific period of growth (e.g., 18 hours), induce stress.[9]

    • Ethanol Shock: Add ethanol to the culture to a final concentration of 3-6% (v/v).[3][9]

    • Heat Shock: Increase the incubation temperature to 40-42°C for a defined period (e.g., 1 hour).[9]

  • Fermentation: Continue the incubation at 30°C with shaking for 48-72 hours. Monitor the production of this compound by observing the color of the culture broth (jadomycins are pigmented) and by analytical methods such as HPLC.

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of jadomycins from the culture broth.[11]

Materials:

  • Culture broth containing this compound

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridge (e.g., C18 or Phenyl)

  • Methanol

  • Ethyl acetate

  • Acetonitrile

  • Water

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Rotary evaporator

Procedure:

  • Cell Removal: Centrifuge the culture broth to pellet the bacterial cells. The supernatant, which contains the excreted this compound, is collected.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the jadomycins with methanol.

  • Solvent Evaporation: Remove the methanol from the eluate using a rotary evaporator to obtain the crude this compound extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Purify the jadomycins using preparative HPLC. A common mobile phase is a gradient of acetonitrile and water.

    • Collect the fractions containing the desired this compound analogue.

  • Final Product: Evaporate the solvent from the purified fractions to obtain the pure this compound.

Experimental Workflow for this compound Isolation and Purification

Jadomycin_Isolation Fermentation S. venezuelae Fermentation Centrifugation Centrifugation (Cell Removal) Fermentation->Centrifugation Supernatant Supernatant (Contains this compound) Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Crude_Extract Crude this compound Extract SPE->Crude_Extract HPLC Preparative HPLC Crude_Extract->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Quantitative Data

The production yield of jadomycins can vary significantly depending on the fermentation conditions, the specific analogue being produced, and the strain of S. venezuelae used. The following tables summarize some of the reported yields for different this compound analogues.

Table 1: Production Yields of Various this compound Analogues

This compound AnalogueAmino Acid PrecursorReported Yield (mg/L)Reference
This compound BL-Isoleucine~12[4]
This compound SL-SerineNot specified[2]
This compound TL-ThreonineNot specified[2]
This compound FL-PhenylalanineNot specified[2]
This compound 4-Amino-L-phenylalanine4-Amino-L-phenylalanine17.8[11]

Table 2: Effect of Ethanol Concentration on this compound Production

Ethanol Concentration (% v/v)Relative this compound ProductionReference
3.0Baseline[9]
4.510.8% increase over 3.0%[9]
6.0Highest titers reported[3]

Characterization

The structural elucidation of jadomycins is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are essential for determining the complex polycyclic structure and the stereochemistry of the molecule.[5][12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the this compound analogues.[11]

Conclusion

The discovery and study of jadomycins from Streptomyces venezuelae have provided valuable insights into the regulation of secondary metabolism and the biosynthesis of complex natural products. The unique stress-induced production mechanism and the ability to generate a diverse library of analogues through precursor-directed biosynthesis make jadomycins a promising scaffold for the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols for researchers entering this exciting field of study.

References

The Jadomycin Biosynthesis Pathway and Its Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of jadomycin, a unique angucycline antibiotic produced by Streptomyces venezuelae. Jadomycins exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties, making their biosynthetic pathway and regulatory mechanisms a subject of significant research interest. This document details the genetic organization of the this compound biosynthetic gene cluster, the enzymatic steps involved in the formation of the this compound core structure and its sugar moiety, and the intricate regulatory network that governs its production in response to environmental stressors.

The this compound Biosynthetic Gene Cluster (jad)

The biosynthesis of this compound is orchestrated by a cluster of genes (jad) in Streptomyces venezuelae. These genes encode the enzymes required for the assembly of the polyketide backbone, its subsequent modifications, the synthesis of the L-digitoxose sugar, and the regulation of the entire pathway. The organization of the jad gene cluster is a critical aspect of its function and regulation.

Below is a table summarizing the genes within the jad cluster and their putative or confirmed functions.

GeneProposed or Confirmed Function
Polyketide Synthesis & Modification
jadAPolyketide synthase (PKS) β-ketoacyl synthase (KSβ) / Chain length factor (CLF)
jadBPolyketide synthase (PKS) α-ketoacyl synthase (KSα)
jadCAcyl carrier protein (ACP)
jadDAromatase/Cyclase
jadEKetoreductase
jadFBifunctional enzyme: Dehydratase and Oxygenase involved in B-ring opening
jadGOxygenase catalyzing the oxidative C-C bond cleavage of the B-ring
jadHOxygenase
jadICyclase involved in ABCD-ring construction
jadJBiotin carboxylase (BC) and biotin carboxyl carrier protein (BCCP) components of acyl-CoA carboxylase
jadKLactone hydrolase
jadLPutative MFS transporter
jadMHolo-ACP synthase
jadNAcyl-coenzyme A decarboxylase
Deoxysugar Biosynthesis & Attachment
jadONDP-hexose 2,3-dehydratase
jadPOxidoreductase
jadQGlucose-1-phosphate nucleotidyltransferase
jadSGlycosyltransferase
jadTNDP-glucose 4,6-dehydratase
jadUNDP-4-keto-2,6-dideoxy-5-epimerase
jadVNDP-4-keto-2,6-dideoxyhexose 4-ketoreductase
jadXAccessory protein for efficient glycosylation
Regulation
jadR1OmpR-type response regulator; positive activator of this compound biosynthesis
jadR2TetR-like repressor; negatively regulates jadR1 transcription
jadR*TetR-family transcriptional regulator; repressor of this compound biosynthesis
jadW1Putative γ-butyrolactone biosynthesis gene
jadW2Putative γ-butyrolactone biosynthesis gene
jadW3Putative γ-butyrolactone biosynthesis gene

Below is a graphical representation of the organization of the jad gene cluster.

jad_gene_cluster cluster_regulatory_left Regulatory Region cluster_biosynthetic Biosynthetic Genes cluster_sugar Deoxysugar Biosynthesis cluster_regulatory_right Regulatory Region jadW3 jadW3 jadW2 jadW2 jadW3->jadW2 jadW1 jadW1 jadW2->jadW1 jadR2 jadR2 jadW1->jadR2 jadR1 jadR1 jadR2->jadR1 jadJ jadJ jadI jadI jadJ->jadI jadA jadA jadI->jadA jadB jadB jadA->jadB jadC jadC jadB->jadC jadD jadD jadC->jadD jadE jadE jadD->jadE jadF jadF jadE->jadF jadG jadG jadF->jadG jadH jadH jadG->jadH jadK jadK jadH->jadK jadL jadL jadK->jadL jadM jadM jadL->jadM jadN jadN jadM->jadN jadX jadX jadO jadO jadX->jadO jadP jadP jadO->jadP jadQ jadQ jadP->jadQ jadS jadS jadQ->jadS jadT jadT jadS->jadT jadU jadU jadT->jadU jadV jadV jadU->jadV jadR_star jadR*

Caption: Organization of the this compound biosynthetic gene cluster.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that can be divided into three main stages: the formation of the angucycline core, the biosynthesis of the L-digitoxose sugar moiety, and the final tailoring steps, including the non-enzymatic incorporation of an amino acid.

Angucycline Core Biosynthesis

The formation of the tetracyclic angucyclinone core begins with the type II polyketide synthase (PKS) system, which utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units. The initial polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by cyclases and aromatases, to form early intermediates like UWM6. Subsequent enzymatic modifications, including dehydrations and oxygenations, lead to the formation of dehydrorabelomycin. A key step in the pathway is the oxidative cleavage of the B-ring of dehydrorabelomycin, a reaction catalyzed by the oxygenase JadG, which ultimately yields the aldehyde intermediate that serves as the substrate for amino acid incorporation.[1]

angucycline_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks JadA, JadB, JadC (PKS) acetyl_coa->pks uwm6 UWM6 pks->uwm6 jadF_dehydration JadF (Dehydration) uwm6->jadF_dehydration prethis compound Prethis compound jadF_dehydration->prethis compound jadF_oxygenation JadF (Oxygenation) prethis compound->jadF_oxygenation dehydrorabelomycin Dehydrorabelomycin jadF_oxygenation->dehydrorabelomycin jadG JadG (Oxygenase) dehydrorabelomycin->jadG aldehyde_intermediate Aldehyde Intermediate jadG->aldehyde_intermediate jadK JadK (Hydrolase) aldehyde_intermediate->jadK final_aldehyde Final Aldehyde Precursor jadK->final_aldehyde jadomycin_aglycone This compound Aglycone final_aldehyde->jadomycin_aglycone amino_acid Amino Acid amino_acid->jadomycin_aglycone

Caption: Biosynthesis of the this compound Angucycline Core.

L-Digitoxose Biosynthesis and Attachment

The deoxysugar L-digitoxose is synthesized from glucose-1-phosphate through a series of enzymatic reactions encoded by the jadO, jadP, jadQ, jadT, jadU, and jadV genes.[2] This pathway involves the activation of glucose, followed by a series of dehydrations, epimerizations, and reductions.[2] The final activated sugar, NDP-L-digitoxose, is then transferred to the this compound aglycone by the glycosyltransferase JadS.[2] The presence of jadX appears to enhance the efficiency of this glycosylation step.[2]

deoxysugar_biosynthesis g1p Glucose-1-Phosphate jadQ JadQ g1p->jadQ ndp_glucose NDP-Glucose jadQ->ndp_glucose jadT JadT ndp_glucose->jadT ndp_4k6d_glucose NDP-4-keto-6-deoxy-D-glucose jadT->ndp_4k6d_glucose jadO_jadP JadO, JadP ndp_4k6d_glucose->jadO_jadP ndp_26dd_4h NDP-2,6-dideoxy-D-threo-4-hexulose jadO_jadP->ndp_26dd_4h jadU JadU ndp_26dd_4h->jadU ndp_le_form NDP-L-erythro form jadU->ndp_le_form jadV JadV ndp_le_form->jadV ndp_digitoxose NDP-L-Digitoxose jadV->ndp_digitoxose jadS JadS ndp_digitoxose->jadS jadomycin_B This compound B jadS->jadomycin_B jadomycin_aglycone This compound Aglycone jadomycin_aglycone->jadS

Caption: Biosynthesis and attachment of L-digitoxose.

Regulation of the this compound Gene Cluster

The production of this compound is tightly regulated by a complex network of transcriptional regulators. This regulation is particularly interesting as this compound is typically only produced under stress conditions, such as heat shock or exposure to ethanol.[3] The regulatory cascade involves a series of activators and repressors that fine-tune the expression of the biosynthetic genes.

The key players in this regulatory network are JadR1, an OmpR-type activator, and three TetR-like repressors: JadR, JadR2, and JadR.[4] JadR1 is essential for the activation of the this compound biosynthetic genes.[1] JadR and JadR2 act synergistically to repress the production of this compound by inhibiting the transcription of the activator, jadR1.[4] Furthermore, JadR and JadR2 reciprocally inhibit each other's expression.[4] JadR also acts as a repressor, binding to the upstream regions of several genes in the cluster, including jadR1.[5] The interplay between these regulators ensures that the this compound biosynthetic pathway remains silent under normal growth conditions and is only activated in response to specific stress signals.

jadomycin_regulation edge_rep edge_rep stress Stress Signal (e.g., Ethanol) jadR1 JadR1 stress->jadR1 alleviates repression jadR JadR jadR2 JadR2 jadR->jadR2 jadR->jadR1 jadR2->jadR jadR2->jadR1 jadR_star JadR* jadR_star->jadR1 jad_genes jad Biosynthetic Genes jadR1->jad_genes This compound This compound jad_genes->this compound

Caption: Regulatory cascade of this compound biosynthesis.

Quantitative Analysis of this compound Production

Genetic manipulation of the regulatory genes in the jad cluster has a significant impact on the production of this compound. The following table summarizes the quantitative effects of various gene disruptions on this compound B production in S. venezuelae.

Mutant StrainGenetic ModificationEffect on this compound B ProductionReference
ΔjadR2Deletion of the repressor gene jadR2Production of this compound B without stress induction; overproduction when stressed.[6]
jadR-jadR2 double mutantDisruption of both repressor genes jadR and jadR2Dramatically increased production compared to either single mutant.[4]
ΔjadR1Deletion of the activator gene jadR1No production of this compound B.[1]
Engineered StrainReplacement of a 3.4-kb regulatory region (containing jadW2, jadW3, jadR2, jadR1) with the ermEp* promoterProduction without ethanol treatment; yield increased to about twofold that of the stressed wild-type.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies commonly employed in the study of this compound biosynthesis and its regulation.

Culture Conditions for this compound Production

This compound production is typically induced in S. venezuelae under nutrient-limiting conditions combined with environmental stress.

  • Growth Medium: Spores of S. venezuelae are typically germinated and grown in a rich medium such as Maltose-Yeast Extract-Malt Extract (MYM) broth.

  • Production Medium: For this compound production, mycelium is transferred to a minimal medium containing a specific amino acid as the sole nitrogen source. The composition of a typical minimal medium (MM) is as follows:

    • L-asparagine: 0.5 g/L

    • K₂HPO₄: 0.5 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • Glucose: 10 g/L (added aseptically after autoclaving)

    • Agar (for solid medium): 15-20 g/L

    • The pH is adjusted to 7.0-7.2 before autoclaving. The specific amino acid (e.g., L-isoleucine for this compound B) is added to the production medium.

  • Stress Induction: this compound production is induced by subjecting the culture in the production medium to either heat shock (e.g., 42°C for a defined period) or ethanol shock (e.g., addition of ethanol to a final concentration of 4-6% v/v).[3] The timing of the stress induction is crucial for optimal production.[3]

Gene Disruption by PCR-Targeting

PCR-mediated gene replacement is a common technique used to create knockout mutants in Streptomyces. This method relies on homologous recombination to replace a target gene with an antibiotic resistance cassette.

  • Design of Disruption Cassette: A DNA cassette containing an antibiotic resistance gene (e.g., apramycin resistance) is amplified by PCR. The primers used for this PCR are designed with 5' extensions that are homologous to the regions flanking the target gene to be deleted in the S. venezuelae chromosome.

  • Preparation of Competent Cells: Electrocompetent cells of a suitable E. coli strain (e.g., ET12567/pUZ8002) are prepared. This strain is often methylation-deficient to avoid restriction of the DNA by the Streptomyces host.

  • Transformation and Recombination in E. coli: The purified PCR product is electroporated into the competent E. coli cells that carry a cosmid containing the jad gene cluster. Recombination between the PCR product and the cosmid results in the replacement of the target gene on the cosmid with the resistance cassette.

  • Conjugation into S. venezuelae: The recombinant cosmid is transferred from E. coli to S. venezuelae via intergeneric conjugation.

  • Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotic to select for the presence of the resistance cassette. Subsequent screening is performed to identify double-crossover mutants where the gene replacement has occurred on the chromosome.

HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound from culture extracts.

  • Sample Preparation: The S. venezuelae culture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC System and Column: A standard HPLC system equipped with a UV-Vis detector is used. A C18 reverse-phase column is commonly employed for the separation of jadomycins.

  • Mobile Phase: The mobile phase typically consists of a gradient of two solvents, such as water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The gradient is optimized to achieve good separation of the different this compound analogues.

  • Detection: Jadomycins have characteristic UV-Vis absorbance spectra, and detection is often performed at a wavelength where they exhibit maximum absorbance (e.g., around 280 nm or 313 nm).

  • Quantification: Quantification is achieved by comparing the peak area of the this compound in the sample to a standard curve generated using known concentrations of a purified this compound standard.

This guide provides a comprehensive overview of the current understanding of this compound biosynthesis and its regulation. Further research in this area will undoubtedly uncover more details about this fascinating metabolic pathway and may pave the way for the development of novel therapeutic agents.

References

Jadomycin B: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycin B is a member of the angucycline class of antibiotics, produced by the bacterium Streptomyces venezuelae ISP5230 under conditions of stress, such as heat shock or exposure to ethanol.[1][2] This complex natural product has garnered significant interest within the scientific community due to its potent cytotoxic and antibacterial properties.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound B, with a focus on its potential as a therapeutic agent. Detailed experimental methodologies and visualizations of its mechanism of action are included to support further research and drug development efforts.

Chemical Structure

This compound B possesses a unique pentacyclic core structure, chemically classified as a benzo[b]phenanthridine-type alkaloid.[4][5] Its chemical formula is C₃₀H₃₁NO₉, with a molecular weight of approximately 549.57 g/mol .[4] The core structure is an aglycone known as this compound A, which is glycosylated with the 2,6-dideoxy sugar L-digitoxose.[3][6] A distinctive feature of this compound B is the incorporation of the amino acid L-isoleucine into its oxazolone ring system.[3] An intriguing aspect of its stereochemistry is that this compound B exists as a dynamic equilibrium of two diastereomers.[7]

Physicochemical Properties

This compound B is a powder at room temperature and is soluble in dimethyl sulfoxide (DMSO) and various other organic solvents.[3][8]

PropertyValueReference
Molecular Formula C₃₀H₃₁NO₉[4]
Molecular Weight 549.57 g/mol [4]
CAS Number 149633-99-8[4]
Appearance Powder[8]
Solubility Soluble in DMSO[8][9]
Storage Temperature -20°C[8]

Biological Properties and Mechanism of Action

This compound B exhibits a range of biological activities, most notably its potent cytotoxicity against various cancer cell lines and its antibacterial effects, particularly against Gram-positive bacteria.

Cytotoxic Activity

This compound B has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including multidrug-resistant (MDR) breast cancer cells.[6][10] Its cytotoxic potency, as measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the cancer cell line.

Cell LineIC₅₀ (µM)Reference
HepG2 (Hepatocellular Carcinoma)9.8[11]
IM-9 (Multiple Myeloma)6.3[11]
H460 (Large Cell Lung Carcinoma)12.4[11]
4T1 (Mouse Breast Cancer)~2.3-30[10]

The primary mechanism underlying the cytotoxicity of this compound B involves the induction of reactive oxygen species (ROS) in a copper-dependent manner.[12] This oxidative stress leads to DNA damage and subsequently triggers apoptosis (programmed cell death).[7][12] Furthermore, this compound B has been shown to inhibit type II topoisomerases, enzymes crucial for DNA replication and repair, further contributing to its anticancer effects.[9][13][14] It has also been identified as an inhibitor of Aurora B kinase, a key regulator of cell division.[7]

Below is a diagram illustrating the proposed signaling pathway for this compound B-induced cytotoxicity.

JadomycinB_Cytotoxicity_Pathway JadB This compound B ROS Reactive Oxygen Species (ROS) JadB->ROS TopoII Topoisomerase II Inhibition JadB->TopoII AuroraB Aurora B Kinase Inhibition JadB->AuroraB Cu Cu(II) Cu->ROS DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis TopoII->DNA_damage CellCycleArrest Cell Cycle Arrest AuroraB->CellCycleArrest CellCycleArrest->Apoptosis

Proposed signaling pathway for this compound B-induced cytotoxicity.
Antimicrobial Activity

This compound B displays notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15] The minimum inhibitory concentration (MIC) is a key measure of its antibacterial potency.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus C623 (MRSA)8[15][16]
Staphylococcus aureus 3054[15][16]
Staphylococcus epidermidis C9600.5[15][16]

The L-digitoxose sugar moiety and the specific amino acid side chain on the oxazolone ring are crucial for the biological activity of jadomycins.[4]

Experimental Protocols

Cytotoxicity Assay (MTT/MTS Assay)

The cytotoxic activity of this compound B is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[10][11]

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10⁴ to 2x10⁴ cells/well) and allowed to adhere overnight.[11]

  • Compound Treatment: Cells are treated with a range of concentrations of this compound B and incubated for a specified period (e.g., 24, 48, or 72 hours).[10][11]

  • Reagent Addition: MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[11]

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO for MTT).[11]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.

The following diagram illustrates the general workflow for a cytotoxicity assay.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_JadB Add this compound B at Varying Concentrations Seed_Cells->Add_JadB Incubate Incubate for 24-72 hours Add_JadB->Incubate Add_MTT Add MTT/MTS Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Data Analyze Data and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide on the Core Mechanism of Action of Jadomycins in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jadomycins are a unique class of angucycline natural products produced by the soil bacterium Streptomyces venezuelae under stress conditions.[1][2][3][4] These compounds have garnered significant interest in oncology research due to their potent cytotoxic activity against a broad range of cancer cell lines, including those that have developed multidrug resistance (MDR).[2][5][6] A remarkable characteristic of jadomycins is their ability to evade efflux by ATP-binding cassette (ABC) transporters, which are a common cause of resistance to conventional chemotherapeutics like doxorubicin and paclitaxel.[2][5][7]

This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms through which jadomycins exert their anticancer effects. We will delve into the core pathways of jadomycin-induced cytotoxicity, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex signaling and logical relationships involved. The primary mechanisms discussed are the copper-dependent generation of reactive oxygen species (ROS) and the inhibition of type II topoisomerases, both of which converge to induce DNA damage and apoptosis.[2][5][7][8]

Core Mechanisms of Action

The anticancer activity of jadomycins is not attributed to a single target but rather to a combination of cytotoxic insults, a concept often referred to as polypharmacology. This multi-pronged attack may explain their efficacy in drug-resistant cancer models.

Copper-Dependent Induction of Reactive Oxygen Species (ROS)

A primary mechanism of this compound cytotoxicity involves the intracellular generation of ROS in a copper-dependent manner.[1][9][10] Cancer cells inherently have higher basal levels of ROS than normal cells, making them more vulnerable to further oxidative stress.[1] Jadomycins exploit this vulnerability by catalyzing the production of superoxide radicals. The proposed mechanism involves a redox cycle where this compound reduces Cu(II) to Cu(I), which then reacts with molecular oxygen to produce superoxide (O₂⁻).[7][9] This cascade leads to significant oxidative stress, culminating in cellular damage and DNA cleavage.[1][7]

Evidence for this mechanism is robust. Studies have shown that this compound treatment leads to a dose-dependent increase in intracellular ROS.[1][9] This effect is potentiated by the addition of exogenous copper sulfate (CuSO₄) and, conversely, is diminished by the copper chelator d-penicillamine.[1][9] Furthermore, co-treatment with antioxidants such as N-acetyl cysteine (NAC) significantly reduces this compound-induced ROS levels and abrogates their cytotoxic potency.[1][9]

Jadomycin_ROS_Pathway This compound-induced copper-dependent ROS generation pathway. This compound This compound Cu_I Cu(I) This compound->Cu_I Reduces Cu_II Cu(II) Superoxide Superoxide (O₂⁻) Cu_I->Superoxide Reacts with O2 O₂ ROS Increased ROS Superoxide->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Apoptotic Cell Death DNA_Damage->Cell_Death NAC N-acetyl cysteine (Antioxidant) NAC->ROS Inhibits dPen d-penicillamine (Cu(II) Chelator) dPen->Cu_II Chelates

Caption: this compound-induced copper-dependent ROS generation pathway.

Table 1: Effect of Modulators on this compound-Induced ROS and Cytotoxicity in MCF7-CON Cells

This compound Analogue Treatment Condition Fold Change in ROS Activity Change in Cell Viability / IC50 Reference
B, S, SPhG, F This compound alone (10-30 µM) 2.5 to 5.9-fold increase - [1][9]
B, S, SPhG, F + N-acetyl cysteine (NAC) Lowered to below baseline 1.9 to 3.3-fold decrease in potency [1][9]
B, S, SPhG, F + CuSO₄ 2.2 to 3.1-fold greater increase 34.5% to 51.6% further decrease [1]

| B, S, SPhG, F | + d-penicillamine (d-Pen) | 1.6 to 2.3-fold decrease | 41.1% to 57.9% increase |[1] |

Inhibition of Type II Topoisomerases

While ROS generation is a significant contributor to this compound's effects, it is not the sole mechanism. Jadomycins also induce apoptosis independently of ROS activity by targeting type II topoisomerases (TOP2).[8][11][12] TOP2 enzymes (isoforms α and β) are crucial for managing DNA topology during replication and transcription. By creating transient double-strand breaks (DSBs), they resolve DNA tangles and supercoils. Many effective anticancer drugs, such as doxorubicin, function as TOP2 "poisons" by stabilizing the TOP2-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to permanent, lethal DSBs.

Jadomycins B, S, and F have been shown to inhibit the catalytic activity of both TOP2α and TOP2β.[8][13] Furthermore, jadomycins B and F act as selective TOP2β poisons.[8][11] This interaction leads to an accumulation of DSBs, triggering a DNA damage response and subsequent apoptosis.[8][14] This mechanism is supported by observations that this compound treatment increases levels of phosphorylated H2AX (γH2AX), a sensitive marker of DSBs.[8][11] Crucially, this induction of DNA damage persists even when ROS is neutralized by antioxidants, confirming a distinct, ROS-independent pathway of action.[8][11]

Jadomycin_TOP2_Pathway This compound-mediated inhibition and poisoning of Topoisomerase II. This compound This compound B, F, S TOP2 Topoisomerase II (α and β) This compound->TOP2 Inhibits Stabilization Stabilization of Complex (Poisoning - Jad B, F) This compound->Stabilization Causes DNA_Relaxation DNA Relaxation TOP2->DNA_Relaxation Cleavage_Complex TOP2-DNA Cleavage Complex TOP2->Cleavage_Complex Forms transient Cleavage_Complex->DNA_Relaxation Re-ligation Stabilization->Cleavage_Complex Prevents re-ligation DSB Permanent DNA Double-Strand Breaks Stabilization->DSB gH2AX ↑ γH2AX DSB->gH2AX Induces Apoptosis Apoptosis DSB->Apoptosis Jadomycin_Integrated_Pathway Integrated mechanisms of this compound-induced apoptosis in cancer cells. cluster_ros ROS-Dependent Pathway cluster_top2 ROS-Independent Pathway Jad_Cu This compound + Cu(II) ROS ↑ ROS Jad_Cu->ROS DNA_Damage DNA Double-Strand Breaks (↑ γH2AX) ROS->DNA_Damage Jad_Top2 This compound TOP2 Topoisomerase II Inhibition/Poisoning Jad_Top2->TOP2 TOP2->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis Experimental_Workflow General experimental workflow for characterizing this compound's bioactivity. Start Cancer Cell Culture (e.g., MCF7, MDA-MB-231) Treatment Treat with this compound Analogs (Dose-response & Time-course) Start->Treatment Endpoint Endpoint Assays Treatment->Endpoint Cytotoxicity Cytotoxicity/Viability (MTT, LDH Assays) Endpoint->Cytotoxicity ROS ROS Detection (CM-H2DCFDA probe) Endpoint->ROS DNA_Damage DNA Damage (Western Blot for γH2AX) Endpoint->DNA_Damage Apoptosis Apoptosis (Annexin V / PI Staining) Endpoint->Apoptosis TOP2_Activity TOP2 Activity (kDNA Decatenation Assay) Endpoint->TOP2_Activity

References

The Biological Activity of Jadomycin Derivatives and Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jadomycins are a unique class of angucycline polyketides produced by the soil bacterium Streptomyces venezuelae ISP5230, typically under stress conditions such as heat shock or exposure to ethanol.[1][2] Their distinctive pentacyclic skeleton, which incorporates an amino acid into an oxazolone ring, provides a versatile scaffold for structural modification.[1][2][3] This unique biosynthetic feature allows for the generation of a diverse library of derivatives by supplying different amino acids in the fermentation medium.[1][3][4] Jadomycin analogues have garnered significant interest due to their broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2][5][6] This guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antimicrobial Activity

Jadomycins exhibit significant activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][6][7][8] The activity is generally greater against Gram-positive than Gram-negative microorganisms.[3] Structure-activity relationship (SAR) studies indicate that the nature of the side chain on the oxazolone ring, derived from the incorporated amino acid, plays a crucial role in determining the potency and spectrum of antimicrobial action.[3][7] For instance, jadomycins B, L, and F, which possess aliphatic or benzyl side chains, have shown the most significant activity against MRSA.[3][7]

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MICs) for various this compound analogues against selected bacterial strains are summarized below.

This compound AnalogueSide Chain Amino AcidS. aureus C623 (MRSA) MIC (µg/mL)S. aureus 305 MIC (µg/mL)S. epidermidis C960 MIC (µg/mL)Reference
This compound B Isoleucine840.5[3][7]
This compound L Leucine880.5[3][7]
This compound F Phenylalanine840.5[3][7]
This compound DM 16322[3]
This compound S Serine16161[3]
This compound DS D-Serine32164[3]
This compound T Threonine16161[3]
This compound DT D-Threonine32324[3]
This compound M Methionine32322[3]
Vancomycin (Control)112[3]
Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][7]

Methodology:

  • Preparation of Inoculum: Bacterial strains are cultured to a specific density, typically a final concentration of 5 × 10⁵ Colony Forming Units (CFU)/mL in the test wells.[3][7]

  • Preparation of Compounds: Stock solutions of this compound analogues are prepared in 100% dimethyl sulfoxide (DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth to achieve the desired final concentrations.[3][7]

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains the bacterial inoculum and a specific concentration of the this compound analogue.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Bacterial Culture p3 Bacterial Inoculum p1->p3 Adjust to 5x10^5 CFU/mL p2 This compound Stock (DMSO) p4 Diluted Jadomycins p2->p4 Serial Dilution in Broth p5 96-Well Plate p3->p5 p4->p5 p6 Incubate (24h, 37°C) p5->p6 p7 Observe for Growth p6->p7 p8 Determine MIC p7->p8

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

Jadomycins have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those that exhibit multidrug resistance (MDR).[1][5][9][10] Their efficacy is retained in MDR cells because they are not substrates for common drug efflux pumps like ABCB1 and ABCG2.[10] The cytotoxic potency, measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the this compound analogue's side chain, the sugar moiety's presence, and the specific cancer cell line.[11]

Quantitative Cytotoxicity Data

The IC₅₀ values for various this compound derivatives against several human cancer cell lines are presented below.

Table 2.1: Cytotoxicity of this compound Derivatives against HepG2, IM-9, and H460 Cells [1]

This compound AnalogueSide Chain Amino AcidHepG2 IC₅₀ (µM)IM-9 IC₅₀ (µM)H460 IC₅₀ (µM)
This compound B (1) Isoleucine15.612.531.2
This compound Ala (2) Alanine>10040.030.7
This compound F (3) Phenylalanine25.122.012.4
This compound V (4) Valine35.827.525.6
This compound S (5) Serine9.86.321.0
This compound T (6) Threonine20.019.528.6

Table 2.2: Cytotoxicity of this compound Derivatives against Breast Cancer Cells [11]

This compound AnalogueMCF7-CON IC₅₀ (µM)BT474 IC₅₀ (µM)SKBR3 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
This compound B 1.1 ± 0.11.6 ± 0.21.3 ± 0.11.5 ± 0.2
This compound S 1.3 ± 0.11.8 ± 0.21.5 ± 0.11.6 ± 0.2
This compound F 1.4 ± 0.12.1 ± 0.31.7 ± 0.21.8 ± 0.2
Experimental Protocols

A. Cytotoxicity Assay (MTT/MTS) Cell viability and cytotoxic potency are commonly assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assays.[1][11][12]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1-2 × 10⁴ cells per well and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are exposed to a range of concentrations of this compound derivatives for a specified period (e.g., 24-72 hours).[1][13]

  • Reagent Addition: MTT or MTS reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Solubilization & Measurement: For MTT, a solubilizing agent like DMSO is added to dissolve the formazan crystals.[1] The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

  • IC₅₀ Calculation: The percentage of cell survival is plotted against the drug concentration, and the IC₅₀ value is calculated from the dose-response curve.[1]

B. Apoptosis Assay (Annexin V/PI Staining) The induction of apoptosis is a key mechanism of this compound-induced cell death.[1][9] It can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) double staining.[1]

Methodology:

  • Cell Treatment: Cells are treated with this compound derivatives for a defined period.

  • Staining: Cells are harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, a fluorescent nucleic acid stain that enters cells with compromised membranes (late apoptotic/necrotic cells).[1]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The fluorescence signals from FITC (green) and PI (red) are used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Mechanisms of Action

Jadomycins exert their biological effects through multiple mechanisms, often leading to the induction of DNA damage and programmed cell death (apoptosis).[9][10][13] The primary proposed mechanisms include the generation of reactive oxygen species (ROS), inhibition of type II topoisomerases, and inhibition of Aurora B kinase.

Copper-Dependent Generation of Reactive Oxygen Species (ROS)

This compound cytotoxicity in breast cancer cells is mediated by a mechanism involving the generation of cytosolic superoxide.[11][14] This process is dependent on the presence of copper (Cu(II)). Jadomycins react with Cu(II), leading to the production of ROS.[10][11] Cancer cells, which often have higher innate levels of ROS, are particularly vulnerable to this additional oxidative stress, pushing them past a tolerability threshold and inducing cell death.[11] This ROS generation can be blocked by antioxidants like N-acetyl cysteine (NAC) and enhanced by inhibitors of antioxidant pathways, such as superoxide dismutase 1 (SOD1).[11]

cluster_cell Cancer Cell Cytosol jad This compound cu1 Cu(I) jad->cu1 Reduces cu2 Cu(II) cu2->jad cu1->cu2 Re-oxidized by O₂ superoxide Superoxide (O₂⁻) cu1->superoxide Generates o2 O₂ o2->superoxide h2o2 H₂O₂ superoxide->h2o2 Converted by damage Oxidative Stress & DNA Damage superoxide->damage h2o H₂O h2o2->h2o Detoxified by h2o2->damage sod1 SOD1 antiox Antioxidant Pathways (GSH, Prx/Trx) apoptosis Apoptosis damage->apoptosis

Copper-dependent ROS generation by jadomycins.
Inhibition of Type II Topoisomerases

Jadomycins act as inhibitors of type II topoisomerases (Top2α and Top2β), enzymes crucial for managing DNA topology during replication and transcription.[9][12][15] Some derivatives, specifically jadomycins B and F, can act as "poisons," selectively stabilizing the Top2β-DNA cleavage complex.[9][12] This leads to the accumulation of permanent DNA double-strand breaks, which triggers a DNA damage response and ultimately initiates apoptosis.[9][10][13] This mechanism of inducing DNA damage appears to be independent of the ROS-generating activity.[9][16]

jad This compound B, F, S topo2 Topoisomerase II (α and β) jad->topo2 Inhibits/ Poisons cleavage_complex Topo II-DNA Cleavage Complex topo2->cleavage_complex Creates transient break dna Supercoiled DNA dna->cleavage_complex dsb DNA Double-Strand Breaks (DSBs) cleavage_complex->dsb Stabilized by This compound B & F religated_dna Religated DNA cleavage_complex->religated_dna Normal religation damage_response DNA Damage Response (γH2AX) dsb->damage_response apoptosis Apoptosis damage_response->apoptosis

Mechanism of Topoisomerase II inhibition by jadomycins.
Overall Apoptotic Pathway

The various mechanisms of this compound action converge to induce apoptosis, the primary mode of cancer cell death observed.[1][9] The induction of DNA double-strand breaks, whether through ROS generation or direct topoisomerase inhibition, activates cellular DNA damage response pathways.[9] This, in conjunction with other cellular stresses, triggers the apoptotic cascade, leading to controlled cell dismantling and death.[10] This pro-apoptotic activity is a key determinant of the cytotoxic potency of different this compound derivatives.[1][17]

cluster_triggers Initiating Mechanisms cluster_consequence Cellular Consequences ros ROS Generation (Cu-dependent) stress Oxidative Stress ros->stress topo Topoisomerase II Inhibition dna_damage DNA Double-Strand Breaks topo->dna_damage abk Aurora B Kinase Inhibition mitosis Mitotic Arrest abk->mitosis stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis mitosis->apoptosis

Convergent pathways leading to this compound-induced apoptosis.

References

Initial Studies on Streptomyces venezuelae for Jadomycin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational studies on the production of jadomycins by Streptomyces venezuelae ISP5230. Jadomycins are a unique family of benzoxazolophenanthridine antibiotics that are notably produced in response to cellular stress, such as heat shock or exposure to ethanol.[1] This guide details the experimental protocols for culturing S. venezuelae, inducing jadomycin production, and purifying the resulting compounds, along with a summary of the key genetic determinants and biosynthetic pathways.

Culturing and Induction of this compound Production

The production of jadomycins by S. venezuelae is not constitutive and requires specific culture conditions and stress induction. Initial studies have established protocols to reliably induce and optimize the yield of these valuable secondary metabolites.

Media Composition and Culture Conditions

Successful cultivation of S. venezuelae for this compound production involves a two-stage process: a growth phase in a nutrient-rich medium followed by a production phase in a nutrient-deprived medium, coupled with a stress inducer.

Growth Medium (MYM Agar/Broth): A common medium for the initial growth of S. venezuelae is Maltose-Yeast Extract-Malt Extract (MYM) medium.[2]

  • Composition:

    • Maltose: 0.4% (w/v)

    • Yeast Extract: 0.4% (w/v)

    • Malt Extract: 1.0% (w/v)

    • Agar (for plates): 2.0% (w/v)

  • pH: 7.0[2]

  • Incubation: Spores are inoculated on MYM agar plates and incubated at 30°C for 1-2 weeks.[2] For liquid cultures, a lawn of cells from an agar plate is used to inoculate MYM broth, which is then incubated at 30°C with shaking (250 rpm) for 18-20 hours.[2]

Production Medium (MSM Broth): After the initial growth phase, the cells are transferred to a minimal salts medium (MSM) for this compound production.

  • Composition: The exact composition of MSM can vary, but it is generally a nutrient-deprived medium supplemented with a specific amino acid that serves as a precursor for the this compound analogue to be produced.[3] For the production of this compound B, L-isoleucine is used.[4]

  • Supplements:

    • Amino Acid (e.g., L-isoleucine or D-serine): 60 mM[2][4]

    • Carbon Source (e.g., D-glucose or D-galactose): 33 mM[2][4]

    • Phosphate: 50 µM[2]

Stress Induction for this compound Production

A critical step in this compound biosynthesis is the application of a stressor to the S. venezuelae culture in the production medium.

  • Ethanol Shock: The most commonly reported method is the addition of ethanol to the culture medium. Optimal this compound B production has been observed with an immediate ethanol shock upon transfer to the production medium.[1] The final concentration of ethanol used is typically around 6% (v/v) or 30 µL per 1 mL of media.[2][4]

  • Heat Shock: Alternatively, a heat shock at 42°C can also induce this compound production.[4][5]

  • Phage Infection: Infection with the phage SV1 has also been shown to increase the production of this compound B.[4]

The timing of the stress induction is crucial. For ethanol shock, application between 6 and 13 hours after inoculation into the production medium yields the highest titers of this compound B.[4] Cultures treated with ethanol later than 17 hours post-inoculation show little to no production.[4]

Experimental Protocols

This section provides a detailed methodology for key experiments related to this compound production from S. venezuelae.

General Workflow for this compound Production

The overall experimental workflow for producing and isolating jadomycins can be summarized as follows:

This compound Production Workflow cluster_growth Growth Phase cluster_production Production Phase cluster_extraction Extraction and Purification Inoculation Inoculate MYM agar with S. venezuelae spores Incubation_Agar Incubate at 30°C for 1-2 weeks Inoculation->Incubation_Agar Inoculation_Broth Inoculate MYM broth with agar culture Incubation_Agar->Inoculation_Broth Incubation_Broth Incubate at 30°C, 250 rpm for 18-20 hours Inoculation_Broth->Incubation_Broth Centrifugation Centrifuge culture and collect cell pellet Incubation_Broth->Centrifugation Resuspension Resuspend pellet in MSM production medium Centrifugation->Resuspension Stress_Induction Apply stress (e.g., ethanol shock) Resuspension->Stress_Induction Incubation_Production Incubate at 30°C, 250 rpm for 52 hours Stress_Induction->Incubation_Production Pelleting Pellet culture by centrifugation Incubation_Production->Pelleting Filtration Filter supernatant Pelleting->Filtration Chromatography Pass through Silica-phenyl column Filtration->Chromatography Elution Elute with methanol Chromatography->Elution

Caption: General workflow for this compound production.
Detailed Protocol for this compound B Production and Extraction

This protocol is a composite based on several initial studies.[1][2][4]

  • Inoculum Preparation:

    • Aseptically streak S. venezuelae ISP5230 spores on an MYM agar plate.

    • Incubate the plate at 30°C for 1-2 weeks until a confluent lawn of growth is observed.[2]

    • Aseptically transfer a 1 cm² patch of the cell lawn to a flask containing MYM broth.[2]

    • Incubate the broth culture at 30°C with shaking at 250 rpm for 18-20 hours.[2]

  • Production Culture:

    • Harvest the cells from the MYM broth by centrifugation.

    • Discard the supernatant and resuspend the cell pellet in MSM broth supplemented with D-glucose (33 mM), L-isoleucine (60 mM), and phosphate (50 µM).[2][4] The initial optical density at 600 nm (OD₆₀₀) should be adjusted to approximately 0.6.[2]

    • Immediately add ethanol to a final concentration of 6% (v/v).[4]

    • Incubate the production culture at 30°C with shaking at 250 rpm for 48-52 hours.[2][4]

  • Extraction and Purification:

    • After incubation, pellet the cells by centrifugation at 8,000 rpm.[2]

    • Pass the supernatant through a 0.22 µM Millipore filter to clarify the culture medium.[2]

    • Load the clarified supernatant onto a Silica-phenyl column.[2]

    • Wash the column with water until the flow-through is colorless.[2]

    • Elute the bound jadomycins with HPLC-grade methanol.[2]

This compound Biosynthesis and Regulation

The production of jadomycins is governed by a dedicated gene cluster (jad) in S. venezuelae.

The jad Gene Cluster and Biosynthetic Pathway

The jad gene cluster contains the genes responsible for the synthesis of the polyketide core, the L-digitoxose sugar moiety, and the subsequent tailoring and assembly steps.

A simplified overview of the L-digitoxose biosynthetic pathway, a key component of this compound B, is presented below. This pathway involves a series of enzymatic conversions starting from glucose-1-phosphate.[6][7]

L-Digitoxose Biosynthesis Pathway G1P Glucose-1-Phosphate NDP_Glc NDP-D-Glucose G1P->NDP_Glc JadQ (Glucose-1-phosphate nucleotidyltransferase) NDP_4k6d_Glc NDP-4-keto-6-deoxy-D-Glucose NDP_Glc->NDP_4k6d_Glc JadT (4,6-dehydratase) NDP_26d_4H NDP-2,6-dideoxy-D-threo-4-hexulose NDP_4k6d_Glc->NDP_26d_4H JadO & JadP (2,3-dehydratase & oxidoreductase) NDP_L_Erythro NDP-L-erythro-form NDP_26d_4H->NDP_L_Erythro JadU (5-epimerase) NDP_L_Digitoxose NDP-L-Digitoxose NDP_L_Erythro->NDP_L_Digitoxose JadV (4-ketoreductase) Jadomycin_B This compound B NDP_L_Digitoxose->Jadomycin_B Jad_Aglycone This compound Aglycone Jad_Aglycone->Jadomycin_B JadS (Glycosyltransferase)

Caption: Biosynthesis of the L-digitoxose moiety of this compound B.
Regulation of this compound Production

The expression of the jad biosynthetic genes is tightly controlled. A key negative regulator is JadR2, a repressor protein.[8] Under normal growth conditions, JadR2 is believed to bind to the promoter regions of the biosynthetic genes, preventing their transcription. Stress conditions, such as ethanol shock, are thought to alleviate this repression, allowing for the production of jadomycins.[8]

Disruption of the jadR2 gene has been shown to result in the production of this compound B even without stress induction, and overproduction when the mutant is exposed to ethanol.[8] This highlights the critical role of jadR2 in controlling this compound biosynthesis.

Further genetic engineering efforts have focused on replacing the native regulatory region of the jad gene cluster, including jadR2, with a strong constitutive promoter like ermEp*. This strategy has successfully led to a mutant strain that produces this compound B without the need for an ethanol shock and with a yield approximately two-fold higher than the stressed wild-type strain.[9][10]

Quantitative Data on this compound Production

The following table summarizes key quantitative data from initial studies on this compound production in S. venezuelae.

ParameterConditionResultReference
Inducer Ethanol (6%, v/v)Highest titers of this compound B[4]
Heat Shock (42°C)Induction of this compound B production[4][5]
Phage SV1 infectionIncreased this compound B production[4]
Timing of Ethanol Shock 6-13 hours post-inoculationHighest this compound B accumulation[4]
> 17 hours post-inoculationLittle to no this compound B production[4]
Genetic Modification Replacement of regulatory region with ermEp* promoter~2-fold increase in this compound B yield compared to stressed wild-type; production without ethanol shock[9][10]
Nitrogen Source Replacement of L-isoleucine with other amino acidsProduction of different colored pigments, presumed to be this compound analogues[4]

Conclusion

The initial studies on S. venezuelae have laid a robust foundation for understanding and manipulating the production of jadomycins. The discovery of stress-induced biosynthesis, the elucidation of the biosynthetic pathway and its genetic determinants, and the development of optimized fermentation and genetic engineering strategies have been pivotal. This technical guide provides a consolidated resource for researchers aiming to build upon this foundational work, offering detailed protocols and a summary of the core knowledge required for the successful cultivation of S. venezuelae for this compound production. Further research can focus on pathway engineering, host optimization, and the exploration of novel this compound analogues with enhanced therapeutic properties.

References

Spectroscopic Data Analysis of Jadomycin Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of jadomycin compounds, a family of microbial secondary metabolites with significant biological activities. This document details the core spectroscopic techniques used for their characterization, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound Compounds

Jadomycins are a unique class of angucycline antibiotics produced by Streptomyces venezuelae ISP5230 under specific culture conditions, such as heat shock or ethanol stress.[1][2] Their core structure is an 8H-benzo-[b]-phenanthridine backbone, which is typically glycosylated with an L-digitoxose sugar moiety.[1] A remarkable feature of this compound biosynthesis is the non-enzymatic incorporation of various amino acids, leading to a diverse array of analogues with different side chains on the oxazolone ring.[2][3] This structural diversity contributes to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] The unique mode of action of some jadomycins, particularly their ability to induce cytotoxicity through a copper-dependent reactive oxygen species (ROS) mechanism, makes them promising candidates for further drug development.

Data Presentation: Spectroscopic Data of this compound Analogues

The following tables summarize the key spectroscopic data for several well-characterized this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound B in CDCl₃

Position¹³C (ppm)¹H (ppm), multiplicity (J in Hz)
1108.17.26, s
2161.1-
3113.86.85, d (8.5)
4134.57.55, d (8.5)
4a118.9-
5182.5-
6125.07.70, d (7.5)
6a137.2-
7120.17.29, t (7.5)
8157.9-
9117.87.05, d (8.0)
10136.87.65, t (8.0)
11119.87.35, d (8.0)
12188.0-
12a133.2-
12b132.8-
1'98.55.50, d (3.0)
2'36.81.90, m; 2.25, m
3'68.23.80, m
4'67.53.60, m
5'66.94.10, q (6.5)
6'18.31.30, d (6.5)
2-OH-12.5, s
8-OH-9.80, s
3a85.15.20, d (4.0)
140.22.10, m
CH(CH₃)CH₂CH₃25.51.05, d (7.0)
CH₂CH₃15.80.95, t (7.5)
CH₃11.5-
C=O175.2-

Note: Data compiled from various sources. Chemical shifts are referenced to the solvent signal.

Mass Spectrometry (MS) Data

Table 2: High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation Data for Selected Jadomycins

CompoundFormula[M+H]⁺ calculated[M+H]⁺ foundKey MS/MS Fragments (m/z)Description of Fragmentation
This compound BC₃₁H₃₁NO₉550.2026550.2021420, 306, 263Loss of the digitoxose sugar moiety, followed by cleavage of the amino acid-derived side chain.
This compound FC₃₃H₂₉NO₉584.1870584.1865454, 306Loss of the digitoxose sugar moiety, followed by cleavage of the phenylalanine-derived side chain.
This compound SC₂₈H₂₅NO₁₀536.1506536.1502406, 306Loss of the digitoxose sugar moiety, followed by cleavage of the serine-derived side chain.
This compound AC₂₅H₁₈O₇431.1131431.1129-Aglycone, does not contain the sugar moiety.
UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Table 3: UV-Vis and FT-IR Spectroscopic Data for this compound B

Spectroscopic TechniqueWavelength/WavenumberInterpretation
UV-Vis (in MeOH)λmax 245, 290, 525 nmCorresponds to the extended π-conjugated system of the benzo[b]phenanthridine core.
FT-IR (KBr pellet)νmax 3430, 1720, 1650, 1610 cm⁻¹OH stretching, C=O stretching of the oxazolone ring, C=O stretching of quinone, and C=C stretching of the aromatic rings, respectively.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments used in the analysis of this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrumentation : Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data with an exponential window function (line broadening of 1-2 Hz) and perform Fourier transformation.

  • 2D NMR (COSY, HSQC, HMBC) : Acquire 2D NMR spectra using standard pulse programs to aid in the complete structural elucidation. Optimize the parameters for the expected coupling constants.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the purified this compound compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Full Scan MS Acquisition :

    • Operate the ESI source in positive ion mode.

    • Set the mass range to scan from m/z 100 to 1000.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum ion intensity for the compound of interest.

  • Tandem MS (MS/MS) Acquisition :

    • Select the protonated molecular ion ([M+H]⁺) of the this compound compound as the precursor ion.

    • Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

    • Vary the collision energy to obtain a comprehensive fragmentation pattern.

    • Analyze the product ion spectrum to identify characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a solution of the this compound compound in a UV-transparent solvent (e.g., methanol or ethanol) with a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation : Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Record the spectrum over a wavelength range of 200 to 800 nm.

    • Use the pure solvent as a blank for baseline correction.

    • Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid this compound compound (approximately 1-2 mg) with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation : Use an FT-IR spectrometer.

  • Data Acquisition :

    • Record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualization

Signaling Pathway: Copper-Dependent ROS Generation by Jadomycins

The following diagram illustrates the proposed mechanism of cytotoxicity for several this compound compounds, which involves the generation of reactive oxygen species (ROS) in a copper-dependent manner.

Jadomycin_ROS_Pathway This compound This compound Compound Cu1 Cu(I) This compound->Cu1 Reduction Cu2 Cu(II) Superoxide Superoxide (O₂⁻) Cu1->Superoxide e⁻ transfer Hydroxyl_Radical Hydroxyl Radical (•OH) Cu1->Hydroxyl_Radical O2 Molecular Oxygen (O₂) O2->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation DNA_Damage DNA Damage Superoxide->DNA_Damage SOD Superoxide Dismutase (SOD) SOD->H2O2 H2O2->Hydroxyl_Radical Fenton-like Reaction Hydroxyl_Radical->DNA_Damage Cellular_Damage Cellular Damage (Lipids, Proteins) Hydroxyl_Radical->Cellular_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cellular_Damage->Apoptosis

Caption: Copper-dependent ROS generation by jadomycins.

Experimental Workflow: Spectroscopic Analysis of this compound Compounds

The following diagram outlines the general workflow for the isolation and spectroscopic characterization of this compound compounds from Streptomyces venezuelae cultures.

Jadomycin_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis Culture S. venezuelae Culture (with specific amino acid) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Chromatography Chromatographic Purification (e.g., HPLC, Column Chromatography) Crude_Extract->Chromatography Pure_Compound Purified this compound Analogue Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis FT_IR FT-IR Spectroscopy Pure_Compound->FT_IR Structure_Elucidation Structure Elucidation & Data Interpretation NMR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation FT_IR->Structure_Elucidation

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthesis, chemical diversity, and therapeutic potential of Jadomycins and related angucycline antibiotics.

Introduction

The Jadomycin family of natural products, belonging to the broader class of angucycline antibiotics, represents a compelling area of research for the development of novel therapeutics.[1] Produced by the soil bacterium Streptomyces venezuelae under specific stress conditions, these polyketide-derived compounds exhibit a unique pentacyclic benzo[b]phenanthridine core.[1][2] A key feature of their biosynthesis is the non-enzymatic incorporation of various amino acids, leading to a diverse array of structural analogues with a wide spectrum of biological activities, including potent antimicrobial and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the this compound family, focusing on their biosynthesis, chemical structures, biological activities, and the experimental methodologies used in their study.

Biosynthesis and Chemical Diversity

The biosynthesis of Jadomycins is a complex process initiated by a type II polyketide synthase (PKS).[1][6] The core angucycline scaffold undergoes oxidative cleavage, followed by the incorporation of an amino acid, which is a distinctive non-enzymatic step in the pathway.[5][7] This unusual biosynthetic feature allows for the generation of a vast library of this compound analogues by simply supplementing the culture medium with different amino acids.[1][4] All Jadomycins, with the exception of this compound A, are glycosylated with an L-digitoxose sugar moiety, which is crucial for their biological activity.[1]

The structural diversity of the this compound family is primarily centered around the oxazolone ring, which is formed from the incorporated amino acid.[8][9] This variability in the side chain significantly influences the biological properties of the individual analogues.[8]

Biological Activities and Therapeutic Potential

Jadomycins have demonstrated a broad range of biological activities, making them attractive candidates for drug development. Their antimicrobial and cytotoxic properties have been extensively studied.

Antimicrobial Activity

Jadomycins exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The antimicrobial efficacy is influenced by the structure and substitution around the oxazolone ring.[3]

Anticancer Activity

A significant body of research has focused on the anticancer properties of Jadomycins. These compounds have shown cytotoxicity against a variety of cancer cell lines, including those of breast cancer and melanoma.[1][8] Notably, Jadomycins can overcome multidrug resistance in cancer cells, a major challenge in chemotherapy.[10] Their cytotoxic effects are attributed to several mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS).[8][11]

Quantitative Biological Data

The following tables summarize the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) for various this compound analogues against different microbial strains and cancer cell lines.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Analogues against Bacterial Strains

This compound AnalogueBacterial StrainMIC (μg/mL)Reference
This compound BS. aureus C623 (MRSA)<1-8[12]
This compound LS. aureus C623 (MRSA)<1-8[12]
This compound FS. aureus C623 (MRSA)<1-8[12]
Erythromycin (Control)S. aureus C623 (MRSA)>128[12]

Table 2: Cytotoxic Activities (IC50) of this compound Derivatives against Cancer Cell Lines

This compound DerivativeCancer Cell LineIC50 (μM)Reference
This compound BHepG215.2[8]
IM-910.8[8]
H46025.1[8]
MCF7-CON4.0-5.3[11]
This compound SHepG29.8[8]
IM-96.3[8]
H46018.5[8]
MCF7-CON4.0-5.3[11]
This compound FHepG222.4[8]
IM-915.6[8]
H46012.4[8]
MCF7-CON4.0-5.3[11]
This compound AlaHepG2>100[8]
IM-9>100[8]
H460>100[8]
This compound VHepG235.7[8]
IM-928.9[8]
H46045.2[8]
This compound THepG248.1[8]
IM-933.7[8]
H46056.3[8]
This compound B4T1 (mouse breast cancer)~10[13]
Doxorubicin4T1 (mouse breast cancer)~0.1[13]
Doxorubicinabcb1a-4T1 (MDR)~5.6[13]
This compound Babcb1a-4T1 (MDR)~10[13]

Signaling Pathways and Mechanisms of Action

The biological effects of Jadomycins are mediated through various cellular pathways. A key mechanism of their anticancer activity involves the generation of reactive oxygen species (ROS) in a copper-dependent manner, leading to oxidative stress and subsequent cell death.[11]

Jadomycin_ROS_Mechanism This compound-Induced ROS Generation and Cytotoxicity cluster_antioxidant Cellular Antioxidant Defense This compound This compound Jadomycin_Cu_Complex This compound-Cu(II) Complex This compound->Jadomycin_Cu_Complex Cu_II Cu(II) Cu_II->Jadomycin_Cu_Complex Superoxide Superoxide (O2-) Jadomycin_Cu_Complex->Superoxide Redox Cycling ROS Increased Intracellular ROS Superoxide->ROS SOD1 SOD1 Superoxide->SOD1 Detoxification Cytotoxicity Cellular Cytotoxicity (Apoptosis) ROS->Cytotoxicity Glutathione Glutathione Pathway ROS->Glutathione Peroxiredoxin Peroxiredoxin/Thioredoxin Pathway ROS->Peroxiredoxin

Figure 1: Proposed mechanism of this compound-induced cytotoxicity via copper-dependent ROS generation.

The biosynthesis of Jadomycins is tightly regulated. The gene jadR2 acts as a repressor, and its disruption leads to the production of this compound B even without the usual stress inducers.[14] This regulatory network presents opportunities for genetic engineering to enhance the production of these valuable compounds.

Jadomycin_Biosynthesis_Regulation Regulation of this compound Biosynthesis Stress Stress Signals (Heat shock, Ethanol) JadR2 JadR2 Repressor Protein Stress->JadR2 Inactivation Jad_Genes This compound Biosynthetic Genes JadR2->Jad_Genes Repression JadR1 JadR1 Activator JadR2->JadR1 JadR JadR Repressor JadR2->JadR Reciprocal Inhibition Jadomycin_B This compound B Production Jad_Genes->Jadomycin_B JadR1->Jad_Genes Activation JadR->JadR2 JadR->JadR1

Figure 2: Simplified regulatory cascade controlling this compound biosynthesis in S. venezuelae.

Experimental Protocols

Production and Isolation of Jadomycins

A general workflow for the production and isolation of this compound analogues is outlined below. This process can be adapted based on the specific amino acid being incorporated.

Jadomycin_Isolation_Workflow General Workflow for this compound Production and Isolation Start Start: S. venezuelae Culture Fermentation Fermentation in Nutrient-Deficient Medium + Specific Amino Acid Start->Fermentation Stress Induction of Stress (e.g., Ethanol Shock) Fermentation->Stress Extraction Solid Phase Extraction of Culture Broth Stress->Extraction Purification1 Preparative Thin-Layer Chromatography (TLC) Extraction->Purification1 Purification2 Size-Exclusion Chromatography (e.g., Sephadex LH-20) Purification1->Purification2 Characterization Structural Characterization (NMR, HRMS) Purification2->Characterization End Pure this compound Analogue Characterization->End

Figure 3: A typical experimental workflow for the production and isolation of this compound analogues.

Detailed Methodologies:

  • Fermentation: Streptomyces venezuelae ISP5230 is typically grown in a nutrient-deficient medium with the desired amino acid as the sole nitrogen source.[7][15] Stress conditions, such as heat shock or ethanol treatment, are often applied to induce this compound production.[1]

  • Extraction: The crude natural product is extracted from the liquid culture using solid-phase extraction methods.[7]

  • Purification: Purification is achieved through a combination of chromatographic techniques, including preparative thin-layer chromatography (TLC) and size-exclusion chromatography (e.g., using Sephadex LH-20).[7]

  • Characterization: The structure of the isolated this compound analogue is determined using high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[7]

Cytotoxicity Assays

The cytotoxic activity of this compound derivatives against cancer cell lines is commonly evaluated using MTT or MTS assays.[8]

  • Cell Culture: Cancer cell lines (e.g., HepG2, IM-9, H460, MCF7) are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with varying concentrations of the this compound derivatives for a specified period (e.g., 24 hours).

  • Viability Assessment:

    • MTT Assay: For adherent cells, MTT solution is added, and after incubation, the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.[8]

    • MTS Assay: For suspension cells, an MTS reagent is used, and the absorbance is measured according to the manufacturer's protocol.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[8]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound analogues against various bacterial strains is determined using standard methods, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth.[3]

  • Serial Dilution: The this compound analogues are serially diluted in the broth in a 96-well plate.

  • Inoculation and Incubation: The wells are inoculated with the bacterial suspension and incubated under appropriate conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound family of natural products presents a rich and versatile scaffold for the development of new antimicrobial and anticancer agents. Their unique biosynthesis, allowing for the generation of a wide array of analogues, coupled with their potent biological activities and ability to overcome drug resistance, makes them a highly promising area for future drug discovery and development efforts. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of these fascinating molecules.

References

In Vitro Cytotoxicity Screening of Novel Jadomycins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity screening of novel jadomycins, a promising class of natural products with potent anticancer activity. Jadomycins, produced by Streptomyces venezuelae, have demonstrated efficacy against a range of cancer cell lines, including multidrug-resistant phenotypes.[1][2][3] This document details the experimental protocols for assessing their cytotoxic effects and elucidates the key signaling pathways involved in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of various jadomycin analogues has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter in these assessments. The data presented in the following tables summarize the cytotoxic activities of different jadomycins.

Table 1: Cytotoxicity (IC50) of this compound Analogues in MCF-7 Breast Cancer Cells

This compound AnalogueIC50 (µM) in MCF-7 CONIC50 (µM) in MCF-7 TXL (Taxol-Resistant)Reference
This compound B4.0 - 5.3-[1]
This compound S4.0 - 5.3-[1]
This compound F4.0 - 5.3-[1]
This compound SPhG4.0 - 5.3-[1]
This compound DNVEffectiveEffective[2]
This compound LEffectiveEffective[2]
This compound TEffectiveEffective[2]

Note: "Effective" indicates that the compound reduced cell viability, but a specific IC50 value was not provided in the cited source.

Table 2: Cytotoxicity (IC50) of Novel this compound Derivatives in Various Cancer Cell Lines

This compound DerivativeCell LineIC50 (µM)Reference
This compound B (1)HepG2>100[4]
IM-940[4]
H46030.7[4]
This compound Ala (2)HepG2>100[4]
IM-940[4]
H46030.7[4]
This compound F (3)HepG220.5[4]
IM-915.2[4]
H46012.4[4]
This compound V (4)HepG215.6[4]
IM-910.8[4]
H46025.1[4]
This compound S (5)HepG29.8[4]
IM-96.3[4]
H46020.3[4]
This compound T (6)HepG212.5[4]
IM-98.9[4]
H46018.7[4]
This compound OrnMCF-71.3 - 10[5]
HCT1161.3 - 10[5]
This compound KMCF-71.3 - 10[5]
HCT1161.3 - 10[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound cytotoxicity. The following sections provide step-by-step protocols for key in vitro assays.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Protocol:

  • Cell Seeding: Seed cells (e.g., 1x10⁴ to 2x10⁴ cells/100 µL) in a 96-well plate and incubate for 12-24 hours to allow for cell attachment.[4][8]

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][8]

  • MTT Addition: Add 10-20 µL of MTT solution (final concentration of 0.45-0.5 mg/mL) to each well.[8][9][10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for formazan crystal formation.[8][9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[7][10]

Apoptosis Detection (Annexin V-FITC Assay)

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[11]

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells.[11] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.[11]

Protocol:

  • Cell Treatment and Collection: Treat cells with jadomycins for the desired time. Collect both adherent and floating cells.[13]

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).[13][14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Annexin V-FITC Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and gently mix.[12][14]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[12][14]

  • PI Staining: Add 400 µL of 1X Binding Buffer and 5-10 µL of PI solution to each tube.[12][14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[11][14]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle.[15]

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with jadomycins and harvest them at the desired time point.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at 4°C for at least 2 hours.[15]

  • Washing: Centrifuge the cells to remove the ethanol and wash them with cold PBS.[15]

  • RNase Treatment: Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase is crucial to prevent the staining of RNA.[15]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[15]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[15]

Signaling Pathways and Experimental Workflows

The cytotoxic effects of jadomycins are mediated through complex signaling pathways, primarily involving the induction of reactive oxygen species (ROS) and the inhibition of key cellular enzymes.[1][3][17]

This compound-Induced ROS-Dependent Cytotoxicity

A significant mechanism of this compound-induced cytotoxicity is the generation of ROS in a copper-dependent manner.[1][3] This leads to oxidative stress and subsequent cell death.

Jadomycin_ROS_Pathway cluster_cell Cancer Cell This compound This compound Cu_I Cu(I) This compound->Cu_I Reduction Cu_II Cu(II) Cu_II->Cu_I ROS Reactive Oxygen Species (ROS) Cu_I->ROS Generation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound-induced ROS-dependent signaling pathway.

Inhibition of Topoisomerase II and Aurora B Kinase

Jadomycins have also been shown to interact with and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, and Aurora B kinase (ABK), a key regulator of mitosis.[17][18][19] Inhibition of these enzymes leads to DNA damage and cell cycle arrest, ultimately triggering apoptosis.[18][19]

Jadomycin_Enzyme_Inhibition cluster_nucleus Nucleus This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition ABK Aurora B Kinase (ABK) This compound->ABK Inhibition DNA_Damage DNA Damage Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phase) Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Topoisomerase II and Aurora B Kinase by jadomycins.

General Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for the in vitro screening of novel this compound compounds.

Experimental_Workflow Start Start: Novel this compound Compounds Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Primary Screening: MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Secondary Screening: Annexin V/PI Assay for Apoptosis MTT_Assay->Apoptosis_Assay Active Compounds Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Apoptosis_Assay->Cell_Cycle_Assay Mechanism_Studies Mechanism of Action Studies (e.g., ROS detection, Western Blot) Cell_Cycle_Assay->Mechanism_Studies Data_Analysis Data Analysis and Interpretation Mechanism_Studies->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: A general workflow for in vitro cytotoxicity screening of jadomycins.

References

The Crucial Role of the L-digitoxose Sugar Moiety in the Biological Activity of Jadomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycins are a fascinating class of angucycline polyketide natural products produced by the soil bacterium Streptomyces venezuelae under conditions of stress.[1][2] These compounds possess a unique 8H-benzo[b]-phenanthridine backbone and, with the exception of jadomycin A, are glycosylated with an L-digitoxose sugar unit.[2] The this compound family exhibits a broad spectrum of biological activities, including potent anticancer and antibacterial properties.[1][2] A growing body of evidence suggests that the L-digitoxose sugar moiety plays a pivotal, albeit complex, role in modulating these biological effects. This technical guide provides an in-depth analysis of the structure-activity relationships of the L-digitoxose moiety in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

The Dichotomous Role of L-digitoxose in this compound's Bioactivity

The presence of the L-digitoxose sugar can have a profound and sometimes contradictory impact on the biological activity of jadomycins. While essential for certain activities, its absence can enhance others, highlighting a nuanced structure-activity relationship that is critical for drug development.

For instance, the anti-yeast activity of this compound B is entirely dependent on the presence of the L-digitoxose moiety; its aglycone, this compound A, is inactive.[2][3][4] This underscores the sugar's role in target recognition or cellular uptake in fungal cells.

In contrast, studies on the cytotoxic activity of jadomycins against various human cancer cell lines have revealed a more complex picture. In many cases, the aglycone forms of jadomycins exhibit stronger cytotoxic activity than their glycosylated counterparts.[5][6] This suggests that for certain cancer cell targets, the sugar moiety may hinder the molecule's ability to reach its intracellular target or interact with it effectively. However, the cytotoxic potencies of jadomycins are also dependent on the structure of the oxazolone ring side chain and the specific cancer cell type being treated.[7][8]

Quantitative Analysis of Bioactivity

The following tables summarize the cytotoxic and antimicrobial activities of various this compound analogues, illustrating the impact of the L-digitoxose moiety and other structural features.

Table 1: Cytotoxicity of this compound Analogues against Human Cancer Cell Lines (IC50 in µM)

This compound AnalogueCell LineIC50 (µM)Reference
This compound B4T12.3 - 30[9]
This compound BMCF7-CON1 - 5[7][9]
This compound BMDA-MB-2311 - 5[9]
This compound SMCF7-CON1 - 5[7]
This compound FMCF7-CON1 - 5[7]
This compound TMKN74Strongest activity among tested analogues[5]
This compound T AglyconA172Strong cytotoxic activity[5]
Phenanthroviridin AglyconA172Strong cytotoxic activity[5]
This compound OrnMCF-71.3 - 10[10]
This compound OrnHCT1161.3 - 10[10]
This compound KMCF-71.3 - 10[10]
This compound KHCT1161.3 - 10[10]

Table 2: Antimicrobial Activity of this compound Analogues (MIC in µg/mL)

This compound AnalogueS. aureus C623 (MRSA)S. aureus 305S. epidermidis C960Reference
This compound B840.5[11]
This compound L880.5[11]
This compound F840.5[11]
This compound DM16322[11]
This compound S>32>322[11]
This compound DS>32>328[11]
This compound T>32>324[11]
This compound DT>32>3216[11]

Experimental Protocols

Cytotoxicity Assays (MTT/MTS Assay)

This protocol outlines a general procedure for determining the cytotoxic activity of this compound derivatives against adherent cancer cell lines.

1. Cell Plating:

  • Harvest exponentially growing cells and perform a cell count.

  • Seed cells in a 96-well plate at a density of 1x10⁴ to 2x10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 12-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. Cell Viability Measurement:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • For the MTT assay, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm (for MTT) or 492 nm (for MTS) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound analogues against bacterial strains.

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare stock solutions of this compound analogues in DMSO.

  • Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.

3. Inoculation and Incubation:

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][13]

Molecular Mechanisms and Signaling Pathways

The biological activities of jadomycins are exerted through multiple mechanisms of action, where the L-digitoxose moiety can influence molecular interactions.

Copper-Dependent ROS Generation and DNA Damage

One of the primary mechanisms of this compound-induced cytotoxicity is the generation of reactive oxygen species (ROS) in a copper-dependent manner.[7][14] Jadomycins can reduce Cu(II) to Cu(I), which then reacts with molecular oxygen to produce superoxide radicals and other ROS.[7] This oxidative stress leads to DNA double-strand breaks and subsequent apoptosis.[1]

Jadomycin_ROS_Pathway This compound This compound Cu_I Cu(I) This compound->Cu_I Reduction Cu_II Cu(II) Cu_II->this compound Superoxide O₂⁻ (Superoxide) Cu_I->Superoxide O2 O₂ O2->Cu_I ROS Other ROS Superoxide->ROS DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage DNA DNA DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

This compound-induced copper-dependent ROS generation pathway.
Inhibition of Topoisomerase II and Aurora B Kinase

Jadomycins have also been shown to inhibit topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[1][15] This inhibition leads to the accumulation of DNA strand breaks and triggers apoptosis.[16] Additionally, this compound B has been identified as an inhibitor of Aurora B kinase, a key regulator of mitosis.[2][14] Inhibition of this kinase disrupts cell division and contributes to the antiproliferative effects of jadomycins.

Jadomycin_Enzyme_Inhibition cluster_top2 Topoisomerase II Inhibition cluster_abk Aurora B Kinase Inhibition This compound This compound Top2 Topoisomerase II This compound->Top2 Inhibits ABK Aurora B Kinase This compound->ABK Inhibits DNA_Replication DNA Replication & Chromosome Segregation Top2->DNA_Replication DNA_Breaks DNA Strand Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Mitosis Mitosis ABK->Mitosis Cell_Division_Block Blocked Cell Division Cell_Division_Block->Apoptosis L_digitoxose_biosynthesis G1P Glucose-1-Phosphate NDP_G NDP-Glucose G1P->NDP_G JadQ NDP_KDG NDP-4-keto-6-deoxy-D-glucose NDP_G->NDP_KDG JadT NDP_DKH NDP-2,6-dideoxy-D-threo-4-hexulose NDP_KDG->NDP_DKH JadO, JadP NDP_LEH NDP-L-erythro-4-hexulose NDP_DKH->NDP_LEH JadU NDP_LD NDP-L-digitoxose NDP_LEH->NDP_LD JadV This compound This compound NDP_LD->this compound JadS Jad_Aglycone This compound Aglycone Jad_Aglycone->this compound

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Jadomycin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jadomycins are a family of pigmented angucycline antibiotics produced by the soil bacterium Streptomyces venezuelae ISP5230.[1] These compounds are of significant interest due to their cytotoxic and antibacterial properties.[1] A unique feature of their biosynthesis is the non-enzymatic incorporation of an amino acid to form a distinctive oxazolone ring system, allowing for the generation of various analogs by precursor-directed biosynthesis.[2] Production of jadomycins is typically induced by subjecting the bacterial culture to environmental stress, such as heat or ethanol shock.[3] This document provides a detailed protocol for the fermentation, extraction, and purification of jadomycins.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification of Jadomycin 4-amino-L-phenylalanine from a 2 L fermentation broth.

Purification StageDescriptionStarting MaterialProduct MassYieldPurity
Fermentation 2 L culture of S. venezuelae ISP5230N/AN/A17.8 mg/L (final)N/A
Solid-Phase Extraction Crude extract from 2 L broth passed through a 70 g phenyl columnFiltered Fermentation Broth206 mg (crude material)~103 mg/L (crude)Low
Solvent Partitioning Water/ethyl acetate extraction of the crude material from SPE206 mg crude material93.1 mg45.2% (from crude)Moderate
Silica Gel Chromatography Purification of the partially purified extract on a 25 g silica column93.1 mg partially purified material35.6 mg (as this compound 4-amino-L-phenylalanine)38.2% (from partitioned material)High

Note: Yields are based on a specific example of this compound 4-amino-L-phenylalanine and may vary depending on the specific this compound analog and fermentation conditions.[4]

Experimental Protocols

Part 1: Fermentation of Streptomyces venezuelae ISP5230

This protocol describes the cultivation of S. venezuelae ISP5230 for the production of jadomycins.

1.1 Media Preparation

  • Maltose-Yeast Extract-Malt Extract (MYM) Medium (per 1 L): [5][6]

    • Maltose: 4 g

    • Yeast Extract: 4 g

    • Malt Extract: 10 g

    • Tap Water: 500 mL

    • Distilled Water: 500 mL

    • Instructions: Dissolve ingredients, adjust pH to 7.3 with NaOH, and autoclave. For solid medium, add 20 g of agar per liter.

  • Minimal Salts Medium (MSM) (per 1 L): [7]

    • Dipotassium hydrogen phosphate (K₂HPO₄): 2.27 g

    • Potassium dihydrogen phosphate (KH₂PO₄): 0.95 g

    • Ammonium sulfate ((NH₄)₂SO₄): 0.67 g

    • Metals solution: 2 mL

    • Carbon Source: Add a sterile solution of glucose to a final concentration of 2% (v/v).

    • Nitrogen Source: The specific amino acid to be incorporated into the this compound structure should be added as the sole nitrogen source.

    • Instructions: Dissolve salts in deionized water, autoclave, and then aseptically add the sterile carbon source and metals solution.

  • MSM Metals Solution (per 1 L):

    • EDTA: 2 g

    • FeSO₄·7H₂O: 0.2 g

    • ZnSO₄·7H₂O: 0.02 g

    • MnCl₂·4H₂O: 0.004 g

    • CuSO₄·5H₂O: 0.002 g

    • CoCl₂·6H₂O: 0.002 g

    • Na₂MoO₄·2H₂O: 0.002 g

    • Instructions: Dissolve EDTA in water, adjusting the pH to ~6.5 with H₂SO₄. Dissolve the remaining metal salts, filter sterilize, and store at 4°C protected from light.

1.2 Inoculum Preparation

  • Plate a glycerol stock of S. venezuelae ISP5230 onto MYM agar and incubate at 30°C for 3-4 days until a lawn of growth is observed.

  • Inoculate 50 mL of liquid MYM medium in a 250 mL flask with a loopful of spores from the MYM agar plate.

  • Incubate at 30°C with shaking at 250 rpm for 16-18 hours.

  • Transfer the culture to a sterile centrifuge tube and pellet the cells by centrifugation at 3750 rpm for 10 minutes.

  • Decant the supernatant and resuspend the cell pellet in an equal volume of MSM production medium.

1.3 Production of this compound

  • Inoculate the MSM production medium with the resuspended S. venezuelae cells to an initial optical density at 600 nm (OD₆₀₀) of 0.6.

  • Induce this compound production by adding ethanol to a final concentration of 3% (v/v) immediately after inoculation.[5]

  • Incubate the production culture at 30°C with shaking at 250 rpm.

  • Monitor the production of this compound by measuring the absorbance of the culture supernatant at 526 nm.

  • After 48 hours, harvest the fermentation broth for extraction.

Part 2: Extraction and Purification of this compound

This protocol details the extraction of this compound from the fermentation broth and its subsequent purification.

2.1 Crude Extraction

  • Remove the S. venezuelae cells from the fermentation broth by filtration through Whatman #5 filter paper, followed by sterile filtration through 0.45 µm and 0.22 µm Millipore filters.[5]

  • Precondition a 70 g phenyl silica gel column with 100% methanol followed by double-distilled water (ddH₂O).

  • Load the filtered fermentation broth (2 L) onto the preconditioned phenyl column.

  • Wash the column with 6-8 L of ddH₂O to remove polar impurities.

  • Elute the crude this compound from the column with approximately 250 mL of 100% methanol.[5]

  • Remove the methanol in vacuo to yield the crude material (approximately 206 mg from a 2 L culture).[4]

2.2 Optional Derivatization for Stability

To prevent degradation during purification, the crude this compound can be derivatized. This example is for a this compound containing a free amino group.

  • Dissolve the crude this compound (e.g., 107.0 mg) in 20 mL of a 1:1 mixture of acetonitrile and phosphate-buffered saline (PBS, pH 7.6).

  • In a separate flask, dissolve the desired N-hydroxysuccinimide ester (e.g., phenoxyacetic acid N-hydroxysuccinimide ester, 66.9 mg) in a small volume of acetonitrile.

  • Add the activated ester solution dropwise to the stirring crude this compound solution.

  • Protect the reaction from light and allow it to proceed for 1 hour, monitoring completion by Thin Layer Chromatography (TLC) using a mobile phase of 5:5:1 acetonitrile/ethyl acetate/water.[4]

  • Upon completion, extract the reaction mixture with dichloromethane (4 x 20 mL).

  • Pool the organic layers and remove the solvent in vacuo.

2.3 Purification by Silica Gel Chromatography

  • Prepare a 25 g silica gel column and precondition it with 20% methanol in ethyl acetate.[4]

  • Dissolve the crude (or derivatized) this compound extract (e.g., 93.1 mg) in a minimal amount of the preconditioning solvent.

  • Load the dissolved sample onto the silica gel column.

  • Elute the column with 20% methanol in ethyl acetate at a flow rate of 20 mL/min.[4]

  • Collect 9 mL fractions and monitor the separation by TLC.

  • Pool the fractions containing the pure this compound and remove the solvent in vacuo.

2.4 Analysis

The presence and purity of this compound in the fractions can be confirmed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Mandatory Visualizations

Jadomycin_Extraction_Workflow fermentation 1. Fermentation of S. venezuelae ISP5230 filtration 2. Filtration of Broth fermentation->filtration Harvested Broth spe 3. Solid-Phase Extraction (Phenyl Column) filtration->spe Filtered Broth derivatization 4. Optional Derivatization spe->derivatization Crude Extract silica_chrom 5. Silica Gel Chromatography spe->silica_chrom Crude Extract (if no derivatization) derivatization->silica_chrom Derivatized Crude analysis 6. Analysis (HPLC, LC-MS/MS) silica_chrom->analysis Purified Fractions pure_this compound Pure this compound analysis->pure_this compound Confirmed Pure Product

Caption: Overall workflow for this compound extraction and purification.

Fermentation_Protocol spore_plate 1. Plate S. venezuelae spores on MYM Agar inoculum_growth 2. Grow inoculum in liquid MYM medium spore_plate->inoculum_growth cell_pelleting 3. Centrifuge and resuspend cells in MSM medium inoculum_growth->cell_pelleting production_culture 4. Inoculate MSM production medium cell_pelleting->production_culture induction 5. Induce with Ethanol Shock production_culture->induction incubation 6. Incubate for 48h induction->incubation harvest Harvest Fermentation Broth incubation->harvest

Caption: Step-by-step this compound fermentation protocol.

References

Application Notes and Protocols for HPLC Quantification of Jadomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycin B is a member of the angucycline class of antibiotics produced by Streptomyces venezuelae. It exhibits a range of biological activities, including antimicrobial and anticancer properties. The anticancer effects of this compound B are linked to its ability to induce reactive oxygen species (ROS) and inhibit Aurora B kinase, a key regulator of mitosis.[1][2] Accurate and reliable quantification of this compound B is essential for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such complex natural products.

These application notes provide a detailed protocol for the quantification of this compound B using a reversed-phase HPLC (RP-HPLC) method with UV detection. The methodology is based on established chromatographic principles and data from published LC-MS/MS methods for this compound B analysis.

HPLC Quantification Method

This section details the recommended HPLC method for the quantitative analysis of this compound B.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation and quantification of this compound B. The following table summarizes the recommended instrumental parameters.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column Zorbax Eclipse XDB-C18 (4.6 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 40% B for 2 min, linear gradient to 90% B over 3 min, hold at 90% B for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection Wavelength 313 nm

Rationale for Method Parameters:

  • Column: A C18 column is a common choice for the separation of moderately polar to nonpolar compounds like this compound B. The specified dimensions and particle size are suitable for high-efficiency separations.

  • Mobile Phase: The use of water and acetonitrile with formic acid is a standard mobile phase system for reversed-phase chromatography of natural products. Formic acid aids in protonating silanol groups on the stationary phase, reducing peak tailing, and improving peak shape.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of this compound B and any potential impurities with varying polarities, providing good resolution and shorter run times.

  • Detection Wavelength: Based on available HPLC data, this compound B exhibits absorbance at 313 nm, making it a suitable wavelength for detection with a UV detector.[3]

Experimental Protocols

Protocol 1: Preparation of Mobile Phases and Standards

Objective: To prepare the mobile phases and standard solutions required for the HPLC analysis of this compound B.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (≥98% purity)

  • This compound B reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Mobile Phase A (Water + 0.1% Formic Acid): To 999 mL of HPLC grade water in a 1 L solvent bottle, add 1 mL of formic acid. Mix well and degas for at least 15 minutes using an online degasser or by sonication.

  • Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 999 mL of HPLC grade acetonitrile in a 1 L solvent bottle, add 1 mL of formic acid. Mix well and degas for at least 15 minutes.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound B reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (60% Mobile Phase A: 40% Mobile Phase B).

  • Filtration: Filter all working standard solutions through a 0.22 µm syringe filter into HPLC vials before placing them in the autosampler.

Protocol 2: Sample Preparation from Culture Broth

Objective: To extract this compound B from a Streptomyces venezuelae culture for HPLC analysis.

Materials:

  • Culture broth containing this compound B

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Extraction: Transfer 10 mL of the culture broth to a 50 mL centrifuge tube. Add 20 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Phase: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate to maximize recovery.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC method validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.4
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=3)Recovery (%)RSD (%)
54.9 ± 0.198.02.0
2525.3 ± 0.4101.21.6
7574.5 ± 1.199.31.5

Table 3: Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.2
Limit of Quantification (LOQ) 0.7

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC quantification of this compound B.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Extraction & Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection standard_prep Standard Preparation (Dilution & Filtration) standard_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (313 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound B calibration_curve->quantification

Figure 1. Experimental workflow for HPLC quantification of this compound B.

Signaling Pathways of this compound B

This compound B's anticancer activity is primarily attributed to two mechanisms: the inhibition of Aurora B kinase and the induction of reactive oxygen species (ROS).

signaling_pathways cluster_aurora Aurora B Kinase Inhibition cluster_ros Reactive Oxygen Species (ROS) Induction JadomycinB1 This compound B AuroraB Aurora B Kinase JadomycinB1->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates HistoneH3->Cytokinesis Apoptosis1 Apoptosis Cytokinesis->Apoptosis1 Inhibition leads to JadomycinB2 This compound B ROS ROS Generation JadomycinB2->ROS Induces DNA_damage DNA Damage ROS->DNA_damage Protein_oxidation Protein Oxidation ROS->Protein_oxidation Apoptosis2 Apoptosis DNA_damage->Apoptosis2 Protein_oxidation->Apoptosis2

Figure 2. Signaling pathways of this compound B's anticancer activity.

References

Optimizing Jadomycin Production in Streptomyces venezuelae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing the culture conditions for the production of jadomycins, a family of unique benzoxazolophenanthridine antibiotics, by Streptomyces venezuelae ISP5230. Jadomycins are of significant interest due to their cytotoxic activities against various cancer cell lines and their antibacterial properties.[1][2] Their production is notably dependent on the application of environmental stressors, such as heat shock or exposure to ethanol, in nutrient-limited conditions.[2][3][4]

I. Understanding the Regulatory Landscape

The biosynthesis of jadomycins is tightly regulated at the genetic level. A key repressor, JadR2, negatively controls the expression of the jadomycin biosynthetic gene cluster.[5][6][7] This repression is alleviated under stress conditions, such as ethanol shock, leading to the activation of the biosynthetic pathway.[5][6][7] Furthermore, the activator JadR1 and this compound itself are involved in a complex feedback and feedforward signaling cascade, highlighting the intricate control mechanisms governing production.[8] Genetic engineering strategies, such as the replacement of regulatory regions with strong constitutive promoters, have been shown to enhance this compound yields and even enable production without the need for an external stressor.[1][2]

Jadomycin_Regulation cluster_stress Stress Induction cluster_regulation Genetic Regulation Ethanol Shock Ethanol Shock JadR2 JadR2 Ethanol Shock->JadR2 inhibits Heat Shock Heat Shock Heat Shock->JadR2 inhibits Phage Infection Phage Infection Phage Infection->JadR2 inhibits JadR1 JadR1 JadR2->JadR1 represses jad_genes This compound Biosynthetic Genes JadR1->jad_genes activates This compound This compound jad_genes->this compound biosynthesis This compound->JadR1 positive feedback

Caption: Simplified signaling pathway for this compound production.

II. Optimizing Culture Conditions for Enhanced this compound Production

The yield of this compound B and its analogues can be significantly influenced by the composition of the culture medium and the specific parameters of the stress induction. The following tables summarize key quantitative data from various studies, providing a comparative overview of different culture strategies.

Table 1: Comparison of Media Composition and Stress Induction Methods
Medium ComponentsStressorTiming of StressThis compound B Titer/YieldReference
D-galactose, L-isoleucine6% (v/v) Ethanol6-13 hours post-inoculationHighest titers at 48 hours[3][4]
Glucose, MOPS buffer, low phosphateImmediate Ethanol Shock0 hours post-inoculationImproved production, reduced growing times[9]
D-galactose, L-isoleucine42°C Heat Shock-Production induced[3][4]
D-galactose, L-isoleucinePhage SV1 Infection-Increased production[3][4]
Nutrient-deprived, amino acid-rich MSM4.5% (v/v) Ethanol0 hours (single shock)Highest production[10]
Nutrient-deprived, amino acid-rich MSM40°C Heat Shock (1 hour)-Higher than 35, 45, 50°C[10]
Table 2: Effect of Nutrient Concentration on this compound Production
Nutrient VariedConcentrationObservationReference
L-isoleucineIncreasedIncreased this compound B titers[3][4]
D-galactoseIncreasedIncreased this compound B titers[3][4]
PhosphateVariedLittle change in this compound B titers[3][4]
Nitrogen (in MSM)75 mM (with 4.5% ethanol)Increased cell growth and this compound production[10]
Other amino acidsReplaced L-isoleucineFormation of different colored pigments (this compound analogues)[3][4]

III. Experimental Protocols

The following are detailed protocols for the cultivation of S. venezuelae and the induction of this compound production.

Protocol 1: this compound Production using Ethanol Shock in D-galactose-L-isoleucine Medium

This protocol is based on the findings of Doull et al. (1994).

1. Media Preparation:

  • Seed Medium (e.g., MYM): Prepare a suitable seed medium for initial vegetative growth.

  • Production Medium (D-galactose-L-isoleucine):

    • D-galactose: Concentration as required (e.g., increased concentrations can enhance titers).

    • L-isoleucine: Concentration as required (e.g., increased concentrations can enhance titers).

    • Basal salts and trace elements as per standard Streptomyces media.

    • Adjust pH to 7.5.[3][4]

2. Inoculation and Cultivation:

  • Inoculate the seed medium with S. venezuelae ISP5230 spores or a mycelial suspension.

  • Incubate at 30°C with shaking (e.g., 250 rpm) for a suitable period to obtain a healthy vegetative culture (e.g., 18-24 hours).[10]

  • Transfer an appropriate volume of the seed culture to the production medium.

3. Ethanol Shock Induction:

  • Between 6 and 13 hours post-inoculation into the production medium, add sterile ethanol to a final concentration of 6% (v/v).[3][4]

  • Continue incubation at 30°C with shaking.

4. Monitoring and Harvest:

  • Monitor the production of this compound B, which typically accumulates with maximal titers observed around 48 hours post-inoculation.[3][4]

  • Harvest the culture for extraction and purification of jadomycins.

Protocol 2: Optimized this compound Production with Immediate Ethanol Shock

This protocol is adapted from Jakeman et al. (2006) for faster production.

1. Media Preparation:

  • Production Medium:

    • Glucose as the primary carbon source.

    • MOPS buffer to maintain pH.

    • Low concentration of phosphate.

    • L-isoleucine or other desired amino acid as the nitrogen source.

2. Inoculation and Induction:

  • Prepare a defined inoculum of S. venezuelae ISP5230.

  • Inoculate the production medium.

  • Immediately after inoculation, add sterile ethanol to the desired final concentration (e.g., 4.5% v/v).[9][10]

3. Cultivation and Harvest:

  • Incubate at 30°C with shaking.

  • This method is reported to reduce the overall cultivation time for this compound production.[9]

  • Harvest the culture for product extraction.

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_induction Induction & Harvest spore_stock S. venezuelae Spore Stock inoc_seed Inoculate Seed Culture spore_stock->inoc_seed seed_medium Prepare Seed Medium seed_medium->inoc_seed prod_medium Prepare Production Medium inoc_prod Inoculate Production Culture prod_medium->inoc_prod grow_seed Incubate Seed Culture inoc_seed->grow_seed grow_seed->inoc_prod grow_prod Incubate Production Culture inoc_prod->grow_prod stress Apply Stressor (Ethanol/Heat) grow_prod->stress harvest Harvest Culture grow_prod->harvest stress->grow_prod Continue Incubation extract Extract & Purify Jadomycins harvest->extract

Caption: General experimental workflow for this compound production.

IV. Concluding Remarks

The production of jadomycins by Streptomyces venezuelae is a complex process that is highly dependent on the interplay between nutrient availability and environmental stress. The protocols and data presented here provide a comprehensive guide for researchers to optimize their culture conditions for enhanced production. It is important to note that the choice of nitrogen source can lead to the production of various this compound analogues, offering opportunities for the discovery of novel compounds with potentially unique biological activities.[2][3][4] Further optimization may be achieved by systematically varying the concentrations of media components and the timing and intensity of the stressor, as well as through genetic manipulation of regulatory elements.

References

Application Notes and Protocols: Total Synthesis of Jadomycin A and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Jadomycin A and its analogues, focusing on key synthetic strategies and protocols for biological evaluation. The information is intended to guide researchers in the synthesis of these complex natural products and in the assessment of their biological activities.

Synthetic Strategies for the this compound Core

The total synthesis of this compound A, a pentacyclic angucycline natural product, has been a significant challenge in organic chemistry. Two prominent strategies have emerged, pioneered by the research groups of O'Doherty and Ishikawa. These approaches differ in their key bond-forming reactions for the construction of the core structure.

O'Doherty's Approach: 6π-Electrocyclic Ring Closure

A key feature of O'Doherty's synthesis of this compound A is the application of a 6π-electrocyclic ring closure to construct the B-ring of the phenanthridine core.[1][2][3] This strategy offers a regioselective advantage over other cyclization methods.[1] The overall synthesis was achieved in 6 longest linear steps with a 17% overall yield.[3]

Key Features:

  • Stille Coupling: Formation of the C-7a to C-7b bond is achieved through a Stille coupling of an aryl stannane and a bromojuglone derivative.[1]

  • 6π-Electrocyclic Ring Closure: The B-ring is formed via a thermally or photochemically induced 6π-electrocyclic ring closure of a divinyl amine intermediate.

  • Acid-Promoted Cyclization: The characteristic oxazolone ring is constructed through an acid-promoted cyclization reaction.[1]

Illustrative Synthetic Workflow (O'Doherty's Approach):

odoherty_synthesis A Aryl Stannane C Stille Coupling A->C B Bromojuglone Derivative B->C D Coupled Product C->D E Amine Condensation D->E F Divinyl Amine Intermediate E->F G 6π-Electrocyclic Ring Closure F->G H Tetracyclic Intermediate G->H I Acid-Promoted Oxazolone Formation H->I J This compound A I->J

Caption: O'Doherty's synthetic strategy for this compound A.

Ishikawa's Approach: Imine Cyclization and Direct Arylation

Ishikawa and coworkers developed a distinct approach centered around an imine cyclization to form the B-ring and have also explored direct arylation methods.[1] Their initial synthesis targeted a dimethyl-protected this compound A.[1] A key intermediate in this synthesis is an α-spirolactonydihydroquinone.[1] More recent work from this group has utilized the direct arylation of juglone as a key step for constructing the aryl-1,4-naphthoquinone core.[4]

Key Features:

  • Direct Arylation: Palladium-catalyzed direct arylation of juglone with an aryl iodide provides a streamlined route to the key aryl-naphthoquinone intermediate.

  • Imine Cyclization: The B-ring is constructed through the intramolecular condensation of an amine with an aldehyde.[1]

  • Oxazolone Formation: Similar to the O'Doherty approach, the final ring is formed via cyclization with an amino acid.

Illustrative Synthetic Workflow (Ishikawa's Direct Arylation Approach):

ishikawa_synthesis A Juglone B Aryl Iodide C Pd-Catalyzed Direct Arylation D Aryl-1,4-Naphthoquinone E Functional Group Manipulation F Amino-Aldehyde Precursor G Imine Cyclization H Tetracyclic Intermediate I Amino Acid Condensation & Oxazolone Formation J This compound Analogue

Caption: Ishikawa's direct arylation strategy for this compound analogues.

Experimental Protocols

The following are generalized protocols for key reactions and biological assays. Researchers should consult the primary literature for specific substrate details, reagent quantities, and reaction conditions.

Protocol: Palladium-Catalyzed Direct Arylation of Juglone

This protocol is a general guideline for the direct C-H arylation of juglone, a key step in some modern syntheses of the this compound core.

Materials:

  • Juglone

  • Aryl iodide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add juglone, the aryl iodide, palladium catalyst, and ligand.

  • Add the base and the anhydrous solvent.

  • Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the designated time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound A and its analogues on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, IM9, H460)[5][6]

  • Complete cell culture medium

  • This compound compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound compounds in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the this compound compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.

Protocol: Reactive Oxygen Species (ROS) Detection Assay

This protocol outlines a method to measure intracellular ROS levels, a key aspect of the mechanism of action for some jadomycins.[7]

Materials:

  • Human cancer cell lines (e.g., MCF7)[7]

  • Complete cell culture medium

  • This compound compounds

  • ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Load the cells with the ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA) in serum-free medium and incubate in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Treat the cells with various concentrations of the this compound compounds. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Incubate for the desired time period.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~525 nm emission for DCF).

  • Quantify the fold change in ROS production relative to the vehicle-treated control.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of this compound A and its analogues. For detailed experimental data, including spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS), it is imperative to consult the supporting information of the cited publications.

Table 1: Synthetic Yields for Key Transformations

Synthetic StepPrecursor(s)ProductReported Yield (%)Reference
O'Doherty's Total SynthesisCommercially available starting materialsThis compound A17% (overall, 6 steps)[3]
Imine formation/electrocyclic ring closureDiene precursorTetracyclic intermediate55%[3]
Final deprotection and cyclizationProtected intermediateThis compound A50%[3]
Ishikawa's Synthesis of this compound T aglycon allyl esterBenzaldehyde precursor and L-threonine allyl esterThis compound T aglycon allyl ester31% (3 steps)

Table 2: Cytotoxicity (IC₅₀) of this compound Analogues against Various Cancer Cell Lines

CompoundHepG2 (μM)IM9 (μM)H460 (μM)Reference
This compound B10.88.521.8[5]
This compound Analogue 21004030.7[5]
This compound Analogue 3492912.4[5]
This compound Analogue 4278.2ND[5]
This compound Analogue 59.86.319.2[5]
This compound Analogue 6279.119.6[5]

ND: Not Determined

Signaling Pathways and Logical Relationships

Proposed Mechanism of Action: ROS-Mediated Cytotoxicity

Jadomycins are believed to exert their anticancer effects, at least in part, through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[7] This process is thought to be copper-dependent.[7]

ros_mechanism This compound This compound Analogue ROS Reactive Oxygen Species (ROS) This compound->ROS + Copper Cu(II) Copper->ROS CellularDamage Cellular Damage (e.g., DNA, lipids, proteins) ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Proposed ROS-mediated mechanism of action for jadomycins.

References

Application Notes and Protocols for Utilizing Jadomycin in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of jadomycins, a class of naturally derived polyketide antibiotics, in cell viability assays. Jadomycins, produced by Streptomyces venezuelae, have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including multidrug-resistant phenotypes, making them promising candidates for novel cancer therapeutics.[1][2][3]

Introduction to Jadomycins and their Mechanism of Action

Jadomycins are angucycline-derived antibiotics characterized by a unique pentacyclic core.[4] Their biological activity can be modulated by altering the amino acid supplied during fermentation, leading to a diverse family of analogs (e.g., Jadomycin B, F, S).[1][4] The primary mechanism of this compound-induced cytotoxicity involves the generation of reactive oxygen species (ROS) in a copper-dependent manner.[1][5] This leads to oxidative stress, DNA damage, and ultimately, apoptosis.[1][6][7] Some studies also suggest that jadomycins can inhibit type II topoisomerases, contributing to their anticancer effects.[6][7]

Application in Cell Viability Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability. In the context of this compound research, the MTT assay is crucial for determining the cytotoxic potential and dose-response relationship of different this compound analogs across various cell lines. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[8][9]

Data Presentation: this compound Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. The following tables summarize the IC50 values of various jadomycins in different cancer cell lines as determined by MTT or similar viability assays.

Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines [1][4][7]

This compound DerivativeCell LineIC50 (µM)Reference
This compound BMCF7 (Breast)2.58 ± 0.39[1]
This compound SMCF7 (Breast)3.38 ± 0.09[1]
This compound FMCF7 (Breast)3.59[1]
This compound BBT474 (Breast)~2.5[1]
This compound SBT474 (Breast)~3.4[1]
This compound FBT474 (Breast)~3.6[1]
This compound BSKBR3 (Breast)~2.6[1]
This compound SSKBR3 (Breast)~3.4[1]
This compound FSKBR3 (Breast)~3.6[1]
This compound BMDA-MB-231 (Breast)~2.6[1]
This compound SMDA-MB-231 (Breast)~3.4[1]
This compound FMDA-MB-231 (Breast)~3.6[1]
This compound BHepG2 (Liver)10.8[4]
This compound AlaHepG2 (Liver)100[4]
This compound FHepG2 (Liver)49[4]
This compound VHepG2 (Liver)27[4]
This compound SHepG2 (Liver)9.8[4]
This compound THepG2 (Liver)27[4]
This compound BIM-9 (Multiple Myeloma)8.5[4]
This compound SIM-9 (Multiple Myeloma)6.3[4]
This compound BH460 (Lung)21.8[4]
This compound FH460 (Lung)12.4[4]
This compound B4T1 (Mouse Breast)~10[7]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific batch of this compound.

Experimental Protocols

Materials and Reagents
  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well flat-bottom sterile microplates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Detailed MTT Assay Protocol for this compound Treatment
  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.[4]

    • Incubate the plate for 12-24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound) and a no-treatment control.

    • Incubate the cells with this compound for a predetermined period (e.g., 24, 48, or 72 hours). A 24-hour incubation is a common starting point.[4]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[8][9]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Proposed Signaling Pathway of this compound-Induced Cell Death

Jadomycin_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Cell Death cluster_extracellular Extracellular cluster_cytosol Cytosol This compound This compound Jad_Cu_Complex This compound-Cu(II) Complex This compound->Jad_Cu_Complex Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition Copper Cu(II) Copper->Jad_Cu_Complex ROS Reactive Oxygen Species (ROS) Jad_Cu_Complex->ROS Generation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Top_Inhibition Inhibition Top_Inhibition->DNA_Damage

Caption: this compound-induced cell death pathway.

Experimental Workflow for MTT Assay with this compound

MTT_Workflow Experimental Workflow for MTT Assay with this compound start Start seed_cells 1. Seed Cells (1-2 x 10⁴ cells/well) start->seed_cells incubate1 2. Incubate (12-24h, 37°C, 5% CO₂) seed_cells->incubate1 treat_this compound 3. Treat with this compound (various concentrations) incubate1->treat_this compound incubate2 4. Incubate (24-72h, 37°C, 5% CO₂) treat_this compound->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final) incubate2->add_mtt incubate3 6. Incubate (4h, 37°C, 5% CO₂) add_mtt->incubate3 solubilize 7. Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance analyze_data 9. Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: MTT assay workflow with this compound.

Important Considerations and Troubleshooting

  • Solvent Effects: Jadomycins are typically dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium is low (e.g., <0.5%) and consistent across all wells, including controls, to avoid solvent-induced cytotoxicity.

  • Light Sensitivity: Jadomycins and the MTT reagent can be light-sensitive. Protect stock solutions and plates from direct light.

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

  • Incomplete Solubilization: If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. Ensure thorough mixing and allow sufficient time for solubilization.

  • Interference from Compounds: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by altering the cellular metabolic activity in a way that does not correlate with cell viability. It is advisable to confirm results with an alternative viability assay (e.g., trypan blue exclusion, LDH assay).

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Jadomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycins are a family of angucycline antibiotics produced by Streptomyces venezuelae ISP5230.[1] These natural products and their structurally related analogues have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] This document provides detailed protocols for determining the antimicrobial susceptibility of bacterial strains to jadomycin compounds, primarily focusing on the broth microdilution method as established by the Clinical and Laboratory Standards Institute (CLSI).

The protocols outlined below are intended to provide a standardized framework for researchers to assess the in vitro efficacy of this compound derivatives, facilitating the comparison of data across different studies and supporting the development of new antibiotic agents. Jadomycins exhibit greater activity against Gram-positive than Gram-negative microorganisms.[2]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The antimicrobial activities of various this compound analogues have been quantified by determining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The following tables summarize the MIC values for different this compound compounds against selected bacterial strains, as determined by the CLSI broth microdilution method.[2]

Table 1: Preliminary MICs of this compound Analogues against Various Bacterial Strains (µg/mL) [2]

CompoundS. aureus C622S. aureus MRSA C623S. epidermidis C960B. subtilis C971E. faecalis C625S. enterica C587E. coli C498P. aeruginosa H187
This compound B16168832>128>128>128
This compound L16168832>128>128>128
This compound F1616161664>128>128>128
This compound S3232161664>128>128>128
This compound DS3232323264>128>128>128
This compound T3232161664>128>128>128
This compound DT3232323264>128>128>128
Erythromycin0.25>1280.250.1250.5>128>128>128

Table 2: CLSI Broth Microdilution MICs of this compound Analogues (µg/mL) [2]

CompoundS. aureus 305S. aureus MRSA C623S. epidermidis C960
This compound B16168
This compound L16168
This compound F161616
This compound S323216
This compound DS646464
This compound T323216
This compound DT646464
Vancomycin112

Experimental Protocols

The following are detailed methodologies for conducting antimicrobial susceptibility testing of this compound compounds. The primary and most referenced method is broth microdilution.

Protocol 1: Broth Microdilution Method (CLSI Standard)

This protocol is adapted from the CLSI guidelines and is the standard method for determining the MIC of this compound.[2][6][7]

1. Materials and Reagents:

  • This compound compounds

  • Dimethyl sulfoxide (DMSO)

  • 96-well polypropylene microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MH broth)

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

  • Control antibiotics (e.g., Vancomycin)

2. Preparation of this compound Stock Solutions: a. Dissolve the this compound compound in 100% DMSO to create a high-concentration stock solution (e.g., 2.56 mg/mL).[2] b. Further dilute the stock solution in cation-adjusted MH broth to achieve a working stock concentration of 256 µg/mL.[2] The final concentration of DMSO in the first well of the assay should not exceed 0.5%, as higher concentrations can affect bacterial growth.[2]

3. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or MH broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in MH broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells (this typically requires a 1:100 dilution of the McFarland-adjusted suspension, followed by adding 50 µL to 50 µL of broth in the well).[2]

4. Assay Procedure: a. Add 50 µL of cation-adjusted MH broth to all wells of a 96-well microtiter plate. b. Add 50 µL of the 256 µg/mL this compound working stock solution to the first column of wells.[2] c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last dilution column. d. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.[2] e. Include control wells:

  • Growth Control: Wells containing only MH broth and the bacterial inoculum.
  • Sterility Control: Wells containing only MH broth.
  • Solvent Control: Wells containing MH broth, bacterial inoculum, and the highest concentration of DMSO used in the assay.[2]
  • Reference Antibiotic Control: A row of wells with a known antibiotic (e.g., vancomycin) to ensure the quality of the assay.

5. Incubation and Data Interpretation: a. Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air. b. After incubation, visually inspect the plates for bacterial growth (turbidity). c. The MIC is the lowest concentration of the this compound compound at which there is no visible growth.[2][5]

Protocol 2: Agar Dilution Method

The agar dilution method is an alternative for determining MICs and is considered a reference method. It is particularly useful when testing a large number of bacterial strains against a few antibiotics.[8][9]

1. Preparation of Antibiotic-Containing Agar Plates: a. Prepare a series of two-fold dilutions of the this compound compound in a suitable solvent (e.g., DMSO) at 10 times the final desired concentrations. b. Melt Mueller-Hinton agar and cool it to 45-50°C in a water bath. c. Add 2 mL of each this compound dilution to 18 mL of the molten agar, mix gently but thoroughly, and pour into sterile petri dishes.[10] This creates a 1:10 dilution of the antibiotic. d. Prepare a control plate containing agar with no antibiotic. e. Allow the plates to solidify at room temperature.

2. Inoculum Preparation: a. Prepare the bacterial inoculum as described in the broth microdilution protocol (Protocol 1, Step 3), adjusting the suspension to a 0.5 McFarland standard.

3. Inoculation and Incubation: a. Spot-inoculate the prepared agar plates with approximately 1-2 µL of the bacterial suspension (containing ~10⁴ CFU per spot). A multipoint inoculator can be used for this purpose. b. Allow the spots to dry completely before inverting the plates. c. Incubate the plates at 35-37°C for 16-20 hours.

4. Data Interpretation: a. Following incubation, examine the plates for bacterial growth at the inoculation spots. b. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[8]

Protocol 3: Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative method to assess susceptibility.[11][12] While MIC values are not directly obtained, the zone of inhibition can provide a measure of the compound's activity.

1. Materials:

  • Mueller-Hinton agar plates (150 mm)
  • Sterile paper disks (6 mm diameter)
  • This compound solution of known concentration
  • Sterile cotton swabs

2. Procedure: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as previously described. b. Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. c. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[13] d. Allow the plate to dry for 3-5 minutes. e. Impregnate sterile paper disks with a known amount of the this compound solution and allow the solvent to evaporate. f. Aseptically place the this compound-impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.[11] g. Invert the plates and incubate at 35-37°C for 16-20 hours.

3. Data Interpretation: a. Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. b. The size of the inhibition zone correlates with the susceptibility of the organism to the tested compound. Interpretation requires established breakpoints, which may not be available for investigational compounds like this compound.

Visualized Workflows and Pathways

AST_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage (Broth Microdilution) cluster_incubation Incubation & Reading Jado_Prep Prepare this compound Stock & Working Solutions Serial_Dilution Perform 2-fold Serial Dilution of this compound Jado_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Prep Dispense MH Broth into 96-well Plate Plate_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate Plate (37°C, 16-20h) Inoculation->Incubate Read_MIC Visually Inspect for Growth & Determine MIC Incubate->Read_MIC Result Result Read_MIC->Result Result: Lowest concentration with no growth

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Jadomycin_MoA This compound This compound ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) This compound->ROS + Copper Cu(II) Copper->ROS Damage Cellular Damage (e.g., DNA Cleavage) ROS->Damage induces Cell Bacterial Cell Inhibition Inhibition of Bacterial Growth Damage->Inhibition

Caption: Proposed Mechanism of Action for this compound Cytotoxicity.

References

Application Notes & Protocols for the Generation of Novel Jadomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Harnessing Precursor-Directed Biosynthesis to Create Novel Jadomycin Derivatives with Non-Natural Amino Acids

Introduction

Jadomycins are a fascinating class of angucycline polyketide antibiotics produced by the soil bacterium Streptomyces venezuelae ISP5230.[1][2] These compounds exhibit a unique pentacyclic core structure, the formation of which involves the incorporation of an amino acid.[1][3] A remarkable feature of this compound biosynthesis is the flexibility of this amino acid incorporation step. It has been demonstrated that by replacing the naturally utilized L-isoleucine in the culture medium with a variety of natural and non-natural amino acids, a diverse library of novel this compound derivatives can be generated.[1][4][5] This process, known as precursor-directed biosynthesis, offers a powerful tool for microbial engineering and the generation of new bioactive compounds with potentially enhanced or novel therapeutic properties.

The production of jadomycins is typically silent under normal laboratory conditions and requires the application of a stressor, such as heat shock or ethanol treatment, to induce the expression of the biosynthetic gene cluster.[6][7] The incorporation of the amino acid into the this compound scaffold is believed to be a non-enzymatic process, which contributes to the wide range of substrates that can be utilized.[1][3] This application note provides detailed protocols for the cultivation of S. venezuelae, the induction of this compound production, and the feeding of non-natural amino acids to generate novel derivatives.

Experimental Workflow

The overall workflow for generating this compound derivatives by supplying non-natural amino acids is depicted below.

This compound Derivative Workflow Experimental Workflow for this compound Derivative Generation A 1. S. venezuelae Culture Preparation B 2. Inoculation of Production Medium A->B C 3. Induction of this compound Biosynthesis (Heat Shock or Ethanol) B->C D 4. Feeding of Non-Natural Amino Acid C->D E 5. Fermentation D->E F 6. Extraction of this compound Derivatives E->F G 7. Purification and Characterization (HPLC, MS, NMR) F->G

Caption: A schematic overview of the key steps involved in the production of novel this compound derivatives.

Quantitative Data Summary

The following table summarizes the generation of various this compound derivatives by feeding different amino acids to S. venezuelae cultures. The cytotoxicity of some of these derivatives against various cancer cell lines is also presented.

Precursor Amino AcidThis compound DerivativeMolecular Weight ( g/mol )Cytotoxicity (IC50 in µM)Reference
HepG2 IM-9
L-IsoleucineThis compound B564.5715.210.1
L-AlanineThis compound Ala522.49>100>100
L-PhenylalanineThis compound F598.6030.525.1
L-ValineThis compound V550.5545.335.2
L-SerineThis compound S538.499.86.3
L-ThreonineThis compound T552.5122.418.5
D-Amino AcidsThis compound analoguesVariesNot specified[1]
β-Amino AcidsOxazinanone ring derivativesVariesNot specified[1]
4-Amino-L-phenylalanineThis compound 4-amino-L-phenylalanine613.61Not specified[8]

Detailed Experimental Protocols

Protocol 1: Cultivation of Streptomyces venezuelae ISP5230

This protocol describes the preparation of the seed culture of S. venezuelae.

Materials:

  • Streptomyces venezuelae ISP5230 (ATCC 10712)

  • Maltose-Yeast Extract-Malt Extract (MYM) agar plates

  • MYM liquid medium

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Streak S. venezuelae ISP5230 spores from a glycerol stock onto an MYM agar plate.

  • Incubate the plate at 30°C for 3-4 days until well-developed colonies are visible.

  • Inoculate a single colony into a 250 mL baffled flask containing 50 mL of MYM liquid medium.

  • Incubate the flask at 30°C with shaking at 250 rpm for 18-24 hours to generate the seed culture.

Protocol 2: Production of this compound Derivatives with Non-Natural Amino Acids

This protocol details the induction of this compound biosynthesis and the feeding of a non-natural amino acid.

Materials:

  • S. venezuelae seed culture (from Protocol 1)

  • Production medium (D-galactose, a non-natural amino acid as the sole nitrogen source, and other essential salts)

  • Sterile baffled flasks

  • Ethanol (95%) or a water bath for heat shock

  • Incubator shaker

Procedure:

  • Prepare the production medium. A typical medium contains D-galactose as the carbon source and the desired non-natural amino acid as the sole nitrogen source. The initial pH should be adjusted to 7.5.[6]

  • Inoculate the production medium with the S. venezuelae seed culture (typically a 2% v/v inoculum).

  • Incubate the culture at 30°C with shaking at 250 rpm.

  • Induction of this compound Production (choose one method):

    • Ethanol Shock: After 6-13 hours of incubation, add sterile 95% ethanol to a final concentration of 6% (v/v).[6]

    • Heat Shock: After a similar incubation period, transfer the flask to a 42°C water bath for a defined period (e.g., 30-60 minutes) before returning it to the 30°C incubator.[6]

  • Continue the fermentation for an additional 48-72 hours. The appearance of colored pigments in the culture broth is an initial indication of this compound production.[1][6]

Protocol 3: Extraction and Preliminary Analysis of this compound Derivatives

This protocol outlines the extraction of the produced this compound derivatives from the culture broth.

Materials:

  • Fermented culture broth

  • Ethyl acetate or other suitable organic solvent

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

  • Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

  • Pool the organic phases and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC to separate the different components.

  • Couple the HPLC system to a mass spectrometer to determine the molecular weights of the produced compounds and confirm the incorporation of the non-natural amino acid. Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

This compound Biosynthetic Regulation

The biosynthesis of jadomycins is tightly regulated by a complex network of regulatory genes within the this compound biosynthetic gene cluster. This regulation ensures that production is triggered only under specific stress conditions.

This compound Biosynthesis Regulation Simplified Regulatory Pathway of this compound Biosynthesis Stress Stress Signal (Heat Shock, Ethanol) JadR JadR Stress->JadR inactivates JadR2 JadR2 Stress->JadR2 inactivates JadR1 JadR1 (Activator) JadR->JadR1 represses JadR2->JadR1 represses JadGenes This compound Biosynthetic Genes JadR1->JadGenes activates This compound This compound Production JadGenes->this compound

Caption: A simplified model of the regulatory cascade controlling this compound biosynthesis in S. venezuelae.

The production of jadomycins is negatively regulated by the repressor proteins JadR and JadR2.[9][10] These repressors inhibit the expression of the activator gene, JadR1.[9] Under stress conditions, it is proposed that JadR and JadR2 are inactivated, leading to the expression of JadR1. JadR1 then activates the transcription of the other this compound biosynthetic genes, resulting in the production of the antibiotic.[9] Genetic engineering strategies, such as the deletion of the repressor genes, have been shown to enhance this compound production and even enable production without the need for a stress-inducing shock.[10][11]

Conclusion

The precursor-directed biosynthesis of jadomycins represents a powerful and accessible method for generating novel and structurally diverse bioactive molecules. By simply substituting the amino acid in the production medium, researchers can create a library of new compounds for screening in drug discovery programs. The detailed protocols and background information provided in this application note are intended to facilitate the exploration of this exciting area of natural product chemistry and synthetic biology.

References

Application Notes and Protocols: Enhancing Jadomycin Production in Streptomyces venezuelae through Genetic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycins are a family of angucycline antibiotics produced by the soil bacterium Streptomyces venezuelae. These compounds exhibit a broad range of biological activities, including antibacterial and anticancer properties, making them attractive candidates for drug development.[1][2] However, wild-type S. venezuelae strains typically produce jadomycins in low yields and only under specific stress conditions, such as heat shock or exposure to ethanol.[3][4][5] This has hindered their large-scale production and clinical investigation. Genetic engineering offers a powerful approach to overcome these limitations by rationally modifying the regulatory and biosynthetic pathways of S. venezuelae to enhance jadomycin titers.

These application notes provide a comprehensive overview of genetic engineering strategies to improve this compound yield, complete with detailed experimental protocols and data presentation. The information is intended to guide researchers in designing and executing experiments to generate high-producing S. venezuelae strains.

Genetic Engineering Strategies for Enhanced this compound Yield

Several genetic engineering strategies have been successfully employed to increase the production of this compound B in Streptomyces venezuelae. These approaches primarily focus on manipulating the regulatory genes within the this compound biosynthetic gene cluster to relieve the stringent control over its expression.

Disruption of the Repressor Gene jadR2

The jadR2 gene encodes a repressor protein that negatively regulates the expression of the this compound biosynthetic genes.[6][7] Disruption of jadR2 has been shown to result in the production of this compound B without the need for stress induction and leads to an overproduction of the antibiotic when the culture is stressed.[7]

Promoter Replacement in the this compound Gene Cluster

A more advanced strategy involves replacing a 3.4-kb regulatory region of the this compound gene cluster, which includes four regulatory genes (jadW2, jadW3, jadR2, and jadR1) and the native promoter upstream of jadJ, with a strong, constitutive promoter like ermEp*.[3][8] This modification effectively uncouples this compound production from the native stress-dependent regulatory network, leading to a significant increase in yield without the need for inducers.[3][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the genetic engineering of S. venezuelae for improved this compound B production.

Table 1: this compound B Production in Wild-Type and Genetically Engineered S. venezuelae Strains

StrainGenetic ModificationInduction ConditionThis compound B Yield (µg/mL)Fold Increase vs. Stressed Wild-TypeReference
S. venezuelae ISP5230 (Wild-Type)NoneNo StressNegligible-[3]
S. venezuelae ISP5230 (Wild-Type)NoneEthanol Shock~301[3][8]
S. venezuelaejadR2 disruption mutantDisruption of jadR2No StressIncreased-[7]
S. venezuelaejadR2 disruption mutantDisruption of jadR2Ethanol ShockOverproduced>1[7]
Engineered StrainReplacement of regulatory region with ermEp*No Stress~60~2[3][8]

Experimental Protocols

This section provides detailed protocols for the genetic manipulation of S. venezuelae and the subsequent fermentation and quantification of this compound B. These protocols are based on established methods and can be adapted for specific experimental needs.[9][10]

General Genetic Manipulation of Streptomyces venezuelae

Standard protocols for the genetic manipulation of Streptomyces species can be applied to S. venezuelae.[9][10] This includes genomic DNA isolation, plasmid construction, and intergeneric conjugation from E. coli to S. venezuelae.

Protocol 3.1.1: Intergeneric Conjugation

This protocol describes the transfer of a constructed plasmid from a non-methylating E. coli strain (e.g., ET12567/pUZ8002) to S. venezuelae.

Materials:

  • E. coli donor strain harboring the desired plasmid

  • S. venezuelae recipient strain

  • LB medium

  • TSB medium

  • 2xYT medium

  • MS agar plates

  • Nalidixic acid

  • Appropriate antibiotic for plasmid selection (e.g., apramycin)

Procedure:

  • Grow a 10 mL culture of the E. coli donor strain in LB medium with the appropriate antibiotics at 37°C overnight.

  • Inoculate 10 mL of fresh LB medium with 100 µL of the overnight culture and grow to an OD600 of 0.4-0.6.

  • Wash the E. coli cells twice with an equal volume of fresh LB medium.

  • Grow the S. venezuelae recipient strain in TSB medium at 30°C for 24-48 hours.

  • Wash the S. venezuelae mycelia with 2xYT medium.

  • Mix the E. coli donor cells and S. venezuelae recipient mycelia in a 1:1 ratio.

  • Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.

  • Overlay the plates with 1 mL of sterile water containing nalidixic acid (to inhibit E. coli growth) and the appropriate antibiotic for selecting exconjugants.

  • Incubate the plates at 30°C until exconjugants appear.

Fermentation for this compound Production

Optimal fermentation conditions are crucial for maximizing this compound yield.

Protocol 3.2.1: Shake Flask Fermentation

Materials:

  • Seed culture medium (e.g., TSB)

  • Production medium (e.g., D-galactose-L-isoleucine medium)[4]

  • S. venezuelae strain (wild-type or engineered)

  • Baffled flasks

Procedure:

  • Inoculate 50 mL of seed culture medium in a 250 mL baffled flask with spores or mycelia of the S. venezuelae strain.

  • Incubate at 30°C with shaking at 250 rpm for 24-48 hours.

  • Inoculate 50 mL of production medium in a 250 mL baffled flask with 2.5 mL of the seed culture.

  • Incubate at 30°C with shaking at 250 rpm.

  • For wild-type strains requiring induction, add ethanol to a final concentration of 6% (v/v) between 6 and 13 hours post-inoculation.[4][5]

  • Continue incubation for up to 72 hours.

Quantification of this compound B

This compound B can be quantified from the culture supernatant using spectrophotometry or more advanced techniques like HPLC.

Protocol 3.3.1: Spectrophotometric Quantification

Materials:

  • Culture supernatant

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Centrifuge the fermentation culture to pellet the mycelia.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Resuspend the dried extract in a known volume of methanol.

  • Measure the absorbance of the solution at 526 nm.

  • Calculate the concentration of this compound B using a standard curve.

Visualizations

Signaling Pathway for this compound Biosynthesis

Jadomycin_Regulation cluster_stress Stress Signals cluster_regulatory Regulatory Genes cluster_biosynthetic Biosynthetic Genes Heat_Shock Heat Shock jadR2 jadR2 (Repressor) Heat_Shock->jadR2 inactivates Ethanol Ethanol Ethanol->jadR2 inactivates jadR1 jadR1 (Activator) jadR2->jadR1 represses jadJ jadJ (and other biosynthetic genes) jadR1->jadJ activates Jadomycin_B This compound B jadJ->Jadomycin_B biosynthesis Strain_Improvement_Workflow start Start: Wild-Type S. venezuelae plasmid Construct Plasmid (e.g., with ermEp* promoter) start->plasmid conjugation Intergeneric Conjugation (E. coli to S. venezuelae) plasmid->conjugation selection Select for Double Crossover Mutants conjugation->selection fermentation Fermentation and This compound Quantification selection->fermentation analysis Analyze this compound Yield fermentation->analysis

References

Application Notes and Protocols for In Vivo Administration of Jadomycin B in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Jadomycin B in mouse xenograft models, based on preclinical research. This compound B, a natural product derived from Streptomyces venezuelae ISP5230, has demonstrated cytotoxic effects against multidrug-resistant (MDR) breast cancer cells and partial anti-tumoral effects in vivo.[1][2]

Overview and Background

This compound B is an antibiotic that has shown promise as an anti-cancer agent. It maintains its cytotoxicity in MDR human breast cancer cells, a significant hurdle in current cancer therapy.[1][2] In vivo studies have been conducted to evaluate its pharmacokinetic profile, toxicity, and anti-tumoral efficacy in mouse models of breast cancer.[1][2]

Mechanism of Action: The proposed anti-cancer mechanisms of this compound B involve the induction of apoptosis through multiple pathways. It is suggested to generate DNA double-strand breaks and inhibit type II topoisomerases.[1][3] Furthermore, this compound B is known to induce reactive oxygen species (ROS), which contributes to its cytotoxic effects.[1][4] Some studies suggest this ROS production is mediated by a copper-dependent mechanism.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound B in mouse xenograft models.

Table 1: Pharmacokinetic Parameters of this compound B in Female Balb/C Mice [1][2][6][7]

ParameterValueDosing
Administration RouteIntraperitoneal (IP)Single Dose
Dose6 mg/kgSingle Dose
Maximum Serum Concentration (Cmax)3.4 ± 0.27 µMSingle Dose
Elimination Half-life (t½)1.7 ± 0.058 hSingle Dose
Clearance from Plasma (CLIP)52 ± 4.9 mL/hSingle Dose
Volume of Distribution (VD, IP)130 ± 12 mLSingle Dose

Table 2: Efficacy and Toxicity of this compound B in 4T1 Mouse Mammary Carcinoma Model [1][2][6]

ParameterThis compound B Treated GroupVehicle Control Group
Efficacy
Dosing Regimen12 mg/kg every 12 h (IP)Vehicle
Treatment DurationDay 6 to 15 post-tumor cell injectionDay 6 to 15 post-tumor cell injection
Primary Tumor VolumeDecreased-
Toxicity
Body WeightNo significant weight lossNo significant weight loss
Hepatic Function (Alanine Aminotransferase)No significant increaseNo significant increase
Renal Function (Creatinine)No significant increaseNo significant increase

Experimental Protocols

Animal Model and Tumor Implantation

This protocol is based on the use of the 4T1 mouse mammary carcinoma model in immunocompetent female Balb/C mice, which closely mimics human breast carcinoma in its growth and metastatic characteristics.[1]

Materials:

  • Female Balb/C mice

  • 4T1 mouse mammary carcinoma cells

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles

Protocol:

  • Culture 4T1 cells under standard conditions.

  • On day 0, harvest and resuspend 100,000 4T1 cells in sterile PBS.

  • Inject the cell suspension into the fourth mammary fat pad of each female Balb/C mouse.[1][6]

  • Allow tumors to establish and grow for 6 days before initiating treatment.

This compound B Administration

Materials:

  • This compound B

  • Vehicle solution (e.g., 1:7 MeOH:H₂O)[8]

  • Sterile syringes and needles

Protocol:

  • Prepare a stock solution of this compound B in a suitable vehicle.

  • From day 6 to day 15 post-tumor cell implantation, administer this compound B at a dose of 12 mg/kg via intraperitoneal (IP) injection.[1][2][6]

  • The injections should be given every 12 hours to maintain therapeutic levels, considering the rapid elimination half-life of the compound.[1]

  • A control group of mice should receive an equivalent volume of the vehicle solution following the same injection schedule.

Pharmacokinetic Study

This protocol describes the procedure for determining the pharmacokinetic profile of this compound B in mice.

Materials:

  • Female Balb/C mice

  • This compound B

  • Equipment for blood collection (e.g., saphenous vein puncture)

  • Anesthetic (e.g., sodium pentobarbital)

  • Centrifuge and tubes for serum separation

Protocol:

  • Administer a single 6 mg/kg intraperitoneal dose of this compound B to female Balb/C mice.[1][2][6][7]

  • Collect serial blood samples from the saphenous vein at specified time points (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 6 h, 8 h).[1]

  • A terminal blood sample can be collected via cardiac puncture under anesthesia at the final time point.[1]

  • Separate the serum by centrifugation.

  • Analyze the serum samples to determine the concentration of this compound B over time.

Efficacy and Toxicity Monitoring

Protocol:

  • Tumor Volume: Measure the primary tumor volume every 2 days using calipers.[1][6]

  • Body Weight: Monitor and record the body weight of each mouse every 2 days as a general indicator of toxicity.[1][6]

  • Biomarker Analysis: At the end of the study, collect blood samples to measure serum levels of alanine aminotransferase (ALT) and creatinine as markers for hepatic and renal function, respectively.[1][2][6]

Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound B Studies cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cell_culture 4T1 Cell Culture tumor_injection Inject 100,000 4T1 Cells into Mammary Fat Pad (Day 0) cell_culture->tumor_injection treatment_start Start Treatment (Day 6) tumor_injection->treatment_start jadomycin_group This compound B Group (12 mg/kg IP, every 12h) treatment_start->jadomycin_group control_group Vehicle Control Group (IP, every 12h) treatment_start->control_group tumor_measurement Measure Tumor Volume (Every 2 Days) treatment_start->tumor_measurement weight_monitoring Monitor Body Weight (Every 2 Days) treatment_start->weight_monitoring treatment_end End Treatment (Day 15) jadomycin_group->treatment_end control_group->treatment_end endpoint_analysis Endpoint Analysis: - Final Tumor Volume - Serum Biomarkers (ALT, Creatinine) treatment_end->endpoint_analysis

Caption: Experimental workflow for this compound B in vivo studies.

signaling_pathway Proposed Mechanism of this compound B Action cluster_cellular_effects Cellular Effects This compound This compound B ros Reactive Oxygen Species (ROS) Generation (Copper-Dependent) This compound->ros topoisomerase Inhibition of Type II Topoisomerases This compound->topoisomerase dna_damage DNA Double-Strand Breaks ros->dna_damage topoisomerase->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest S-Phase Arrest dna_damage->cell_cycle_arrest

Caption: Proposed signaling pathway for this compound B's anti-cancer activity.

References

Troubleshooting & Optimization

troubleshooting low yields in jadomycin fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for jadomycin fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the production of jadomycins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low this compound yields and provides actionable solutions.

Issue 1: Little to No this compound Production Despite Good Biomass Growth

This is a common scenario where the primary metabolism (cell growth) of Streptomyces venezuelae is robust, but the secondary metabolism (this compound production) is not being initiated.

Possible Cause 1: Inadequate Stress Induction

This compound biosynthesis in Streptomyces venezuelae ISP5230 is uniquely triggered by environmental stressors.[1][2][3] Without the proper stress signal, the biosynthetic gene cluster remains largely silent.

Solution:

  • Ethanol Shock: Introduce ethanol to the culture medium. The optimal concentration and timing are critical. Highest titers of this compound B have been observed when ethanol (6% v/v) is added between 6 and 13 hours post-inoculation into the production medium.[3][4] Cultures supplemented with ethanol later than 17 hours post-inoculation produce little to no this compound B.[3][4] Some studies have found that an ethanol concentration of 4.5% v/v can produce the highest yields.[5]

  • Heat Shock: A temperature of 42°C can induce this compound production.[3][4] One study found that shocking the culture at 40°C for 1 hour produced the highest this compound yield.[5]

  • Phage Infection: Infection with phage SV1 has also been shown to increase this compound B production.[3][4]

Possible Cause 2: Repression of Biosynthetic Genes

The this compound biosynthetic gene cluster is negatively regulated by repressor proteins such as JadR2 and JadR*.[6][7][8] In the absence of a stressor, these repressors inhibit the expression of the genes required for this compound synthesis.

Solution:

  • Genetic Modification: For advanced users, creating a mutant strain with a disrupted repressor gene, such as jadR2, can lead to this compound production without the need for stress treatments.[1][6][7] Such mutants have also been shown to overproduce the antibiotic when subjected to ethanol stress.[6][7] A genetically modified strain of Streptomyces venezuelae with replacements of four regulatory genes and a negative promoter showed a two-fold increase in this compound B production compared to the wild type.[1]

Troubleshooting Workflow for No this compound Production

G start Start: Good Biomass, No this compound check_stress Verify Stress Induction (Ethanol/Heat Shock) start->check_stress check_media Analyze Media Composition (Carbon/Nitrogen Source) check_stress->check_media Optimal induce_stress Apply Optimized Stressor (e.g., 4.5-6% Ethanol) check_stress->induce_stress Suboptimal check_strain Assess Strain Integrity check_media->check_strain Optimal optimize_media Optimize Media Components (e.g., Glucose, Isoleucine) check_media->optimize_media Suboptimal use_mutant Consider Using a Repressor Mutant Strain check_strain->use_mutant Wild-Type end End: this compound Production Initiated induce_stress->end optimize_media->end use_mutant->end

Caption: Troubleshooting workflow for initiating this compound production.

Issue 2: Low this compound Yield

In this scenario, this compound is being produced, but the titers are lower than expected.

Possible Cause 1: Suboptimal Media Composition

The type and concentration of carbon and nitrogen sources are crucial for high yields of this compound.

Solution:

  • Carbon Source: While galactose has been traditionally used, recent studies show that glucose is a more appropriate carbon source for this compound B production.[2][9] Mannose, maltotriose, and maltose can also lead to higher production levels than galactose.[9]

  • Nitrogen Source: The amino acid provided as the nitrogen source is critical and is incorporated into the final this compound structure.[1][10] L-isoleucine is used for the production of this compound B.[3][4] Replacing L-isoleucine with other amino acids will result in the production of different this compound analogs.[1][3] Increased concentrations of L-isoleucine and D-galactose have been shown to increase this compound B titers.[4] One study found that a nitrogen concentration of 75 mM in the production medium increased cell growth and this compound production.[5]

  • Phosphate Levels: Low concentrations of phosphate are beneficial for this compound production.[2][9]

  • Buffering: Using MOPS as a buffer has been shown to be part of an optimized culture condition.[2]

Optimized Media Conditions for this compound B Production

ComponentRecommendedNotes
Carbon SourceGlucoseHas been shown to be superior to galactose.[2][9]
Nitrogen SourceL-IsoleucineRequired for this compound B. Other amino acids produce analogs.[1][3]
BufferMOPSPart of an optimized, more robust culture condition.[2]
PhosphateLow ConcentrationHigh phosphate can be inhibitory to secondary metabolite production.[2][9]
Stress InducerEthanol (4.5% - 6% v/v)Apply immediately or within 6-13 hours of inoculation.[2][3][5]

Possible Cause 2: Incorrect Fermentation Parameters

Physical parameters such as pH, temperature, and aeration play a significant role in fermentation outcomes. While specific optimal values for this compound are not extensively published, general ranges for Streptomyces can be applied.

Solution:

  • pH: Maintain the pH in the range of 6.0 - 8.0. A starting pH of around 7.5 has been used in successful this compound B production media.[4] Continuous monitoring and control are recommended as metabolic activity can cause pH shifts.

  • Temperature: The optimal temperature for cultivation is typically around 27-30°C.

  • Aeration and Agitation: Ensure sufficient dissolved oxygen levels through optimized agitation and aeration rates, as oxygen is crucial for the growth of Streptomyces venezuelae and for the activity of oxygenases in the biosynthetic pathway.[11]

Issue 3: Accumulation of Biosynthetic Intermediates

The accumulation of colored intermediates that are not the desired final product can indicate a bottleneck in the biosynthetic pathway.

Possible Cause: Metabolic Bottlenecks

A deficiency in a specific enzyme or cofactor can lead to the accumulation of intermediate compounds. For example, the conversion of dehydrorabelomycin (DHR) to this compound A is catalyzed by the oxygenase JadG, which requires FMNH₂/FADH₂ cofactors supplied by the reductase JadY.[11]

Solution:

  • Analyze Intermediates: Use analytical techniques like LC-MS to identify the accumulating compounds.

  • Genetic and Metabolic Engineering: If a specific enzymatic step is identified as the bottleneck, advanced strategies could involve overexpressing the corresponding gene (e.g., jadG or jadY) to enhance the conversion of intermediates. The regulation of cofactor supply is a delicate feed-forward mechanism involving JadR* and early pathway intermediates.[11]

This compound Biosynthesis Regulation Pathway

G cluster_regulators Regulatory Cascade cluster_pathway Biosynthetic Pathway JadR2 JadR2 (Repressor) JadR1 JadR1 (Activator) JadR2->JadR1 Represses JadR_star JadR* (Repressor) JadY JadY (Reductase) JadR_star->JadY Represses JadG JadG (Oxygenase) JadR1->JadG Activates Intermediates Early Intermediates (e.g., DHR) Intermediates->JadR_star Inhibits binding to jadY promoter JadY->JadG Provides FMNH₂/FADH₂ Jadomycins Jadomycins JadG->Jadomycins Catalyzes final steps Stress Stress Signal (Ethanol/Heat) Stress->JadR2 Inhibits Stress->JadR_star Inhibits

References

improving the solubility and stability of jadomycin for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for jadomycin research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the solubility and stability of this compound for in vivo studies.

Frequently Asked Questions (FAQs)

Category 1: Solubility and Formulation

Q1: My this compound compound is not dissolving for my in vivo experiment. What are the recommended solvents?

A: this compound and its analogs are generally described as being soluble in various organic solvents[1]. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used in in vitro assays[2]. For in vivo studies, a pilot study with this compound B in zebrafish larvae used a vehicle of 1:7 methanol (MeOH) to water[3]. However, the ideal solvent system will depend on your specific animal model and experimental design. It is critical to first perform solubility tests with small amounts of your compound in various biocompatible solvents (e.g., DMSO, ethanol, polyethylene glycol) and then determine their miscibility with aqueous solutions for final dilution.

Q2: I am concerned about solvent toxicity in my animal model. What are some alternative formulation strategies to improve aqueous solubility?

A: If standard solvents are not suitable due to toxicity or poor solubility upon dilution, consider these advanced formulation strategies:

  • Co-solvents: Using a mixture of water-miscible solvents can improve solubility by reducing the interfacial tension between the aqueous solution and the hydrophobic this compound molecule[4].

  • pH Adjustment: The stability of the this compound ring system can be pH-dependent[5]. Investigating the solubility and stability profile of your specific this compound analog at different pH values may reveal a range where it is more soluble. Buffering your formulation to this pH could be a viable strategy[6].

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility[4].

  • Prodrugs or Analogs: Synthesizing or biosynthetically producing new this compound derivatives can improve its physicochemical properties. For instance, creating analogs with more hydrophilic side chains by feeding different amino acids during fermentation could enhance solubility[7][8].

Q3: I observe precipitation when I dilute my concentrated this compound stock solution into an aqueous buffer for my experiment. How can I prevent this?

A: This is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the Final Concentration: Your intended final concentration may be above the solubility limit of this compound in the aqueous buffer. Try a more diluted solution if your experimental design allows.

  • Change the Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution slowly while vortexing. This can sometimes prevent immediate precipitation.

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) to the final formulation can help maintain the solubility of the compound.

  • Pre-warm the Solvent: Gently warming the aqueous buffer before adding the stock solution can sometimes increase the solubility, but be cautious of potential compound degradation at higher temperatures.

Category 2: Stability and Handling

Q4: My this compound solution has changed color. Is the compound degrading?

A: A color change can indicate degradation or chemical transformation. Jadomycins are pigmented compounds, and different analogs produced by feeding various amino acids to Streptomyces venezuelae can have distinct colors[9]. However, a change in the color of a prepared solution over time, especially when exposed to light or non-optimal pH, may suggest instability. The oxazolone ring of some jadomycins can exist in a dynamic equilibrium between diastereomeric forms, and this process can be influenced by pH, potentially leading to the formation of an aldehyde intermediate under basic conditions (~pH 11)[5]. It is recommended to perform analytical tests (e.g., HPLC, LC-MS) to confirm the integrity of the compound if you suspect degradation.

Q5: How should I store my solid this compound compounds and stock solutions?

A: While specific stability data is limited in the provided literature, general best practices for complex natural products should be followed.

  • Solid Compound: Store in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C or -80°C) to minimize degradation.

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C and protect from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation from introducing water into the stock.

Q6: My experimental results are inconsistent. Could this be related to the stability of this compound?

A: Yes, inconsistency can be a sign of compound instability. Several this compound derivatives exist as a dynamic mixture of diastereomers, and the equilibrium between them can be influenced by experimental conditions[2]. This could lead to variable biological activity. To minimize this, ensure that your formulation and handling procedures are consistent across all experiments. Prepare fresh dilutions from a stable stock solution immediately before each experiment.

Category 3: Experimental Design

Q7: Can I improve the efficacy or selectivity of this compound by modifying its structure?

A: Absolutely. A key feature of this compound biosynthesis is the ability to incorporate different amino acids into the final structure, which alters the E-ring[1][10]. This has been shown to significantly impact biological activity[8]. For example, this compound S (derived from serine) showed high potency against several cancer cell lines[2]. Furthermore, derivatives with amino side chains, like this compound Orn, have shown differential activity between normal and tumor cells, suggesting a path to improved selectivity[7]. Therefore, exploring different this compound analogs is a primary strategy for improving its therapeutic potential.

Troubleshooting Guides

Guide 1: Investigating Poor In Vivo Efficacy

If your in vivo results do not align with promising in vitro data, a systematic troubleshooting process is necessary. This could be due to issues with pharmacokinetics, formulation, or compound stability.

G start Poor In Vivo Efficacy Despite In Vitro Potency pk_check Review Pharmacokinetics (PK) start->pk_check formulation_check Assess Formulation & Solubility start->formulation_check stability_check Verify Compound Stability start->stability_check dose_check Re-evaluate Dosing Regimen start->dose_check pk_issue Is Cmax below in vitro IC50? Is half-life very short? pk_check->pk_issue formulation_issue Did compound precipitate upon injection? formulation_check->formulation_issue stability_issue Is the compound degrading in the formulation or in vivo? stability_check->stability_issue dose_issue Is the dose too low or frequency inadequate? dose_check->dose_issue pk_issue->dose_check No pk_solution Increase dose or modify structure to improve PK properties. pk_issue->pk_solution Yes formulation_issue->stability_check No formulation_solution Develop new formulation (e.g., co-solvents, cyclodextrins) to improve solubility. formulation_issue->formulation_solution Yes stability_issue->pk_check No stability_solution Adjust formulation pH. Prepare fresh before use. Analyze for degradation products. stability_issue->stability_solution Yes dose_solution Perform dose-escalation study. Increase dosing frequency. dose_issue->dose_solution Yes

Caption: Troubleshooting workflow for inconsistent in vivo efficacy.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected this compound Analogs

This compound AnalogCancer Cell LineIC₅₀ (µM)Reference
This compound BIM-9~20[2]
This compound BHepG2~20[2]
This compound BH460~30.7[2]
This compound B4T1 (mouse breast cancer)~4-8[3]
This compound FIM-9~15[2]
This compound FHepG2~40[2]
This compound FH46012.4[2]
This compound SIM-96.3[2]
This compound SHepG29.8[2]
This compound SH460~30[2]
This compound TIM-9~20[2]
This compound THepG2~100[2]
This compound TH460~100[2]

Table 2: Pharmacokinetic Parameters of this compound B in Mice

ParameterValueAnimal ModelDosingReference
Maximum Serum Concentration (Cmax)3.4 ± 0.27 µMFemale Balb/C Mice6 mg/kg (single IP dose)[11][12]
Elimination Half-life (t½)1.7 ± 0.058 hFemale Balb/C Mice6 mg/kg (single IP dose)[11][12]

Experimental Protocols & Visualizations

This compound's Proposed Mechanism of Action

Jadomycins can induce cancer cell death through multiple pathways. A key mechanism involves a copper-dependent reaction that generates reactive oxygen species (ROS), leading to DNA damage and apoptosis. Jadomycins have also been shown to inhibit Type II topoisomerases and Aurora B Kinase[3][10][13].

G This compound This compound ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) This compound->ROS + Cu(II) Topoisomerase Topoisomerase II Inhibition This compound->Topoisomerase ABK Aurora B Kinase Inhibition This compound->ABK Copper Cu(II) Copper->ROS DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Topoisomerase->Apoptosis ABK->Apoptosis

Caption: Proposed mechanisms of this compound-induced cytotoxicity.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of this compound derivatives against various cancer cell lines[2].

  • Cell Seeding: Seed exponentially growing cells (e.g., HepG2, H460) in a 96-well plate at a density of 1-2 x 10⁴ cells per 100 µL and incubate for 12-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound derivatives from a DMSO stock. Treat the cells with these dilutions and incubate for a specified period (e.g., 24 hours). Include a vehicle control (DMSO only).

  • MTT Addition: Add 10 µL of a 24 mM MTT solution in 0.9% sodium chloride to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the culture medium and MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the DMSO solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the untreated control and determine the IC₅₀ value.

Protocol 2: Zebrafish Larvae Toxicity and Efficacy Assay

This protocol is based on the pilot study evaluating this compound B in a zebrafish model[3].

  • Toxicity Assay (MTD Determination):

    • At 48 hours post-fertilization (hpf), place Casper zebrafish larvae into a multi-well plate.

    • Treat larvae with a range of this compound B concentrations (e.g., 10-80 µmol/L) or a vehicle control (e.g., 1:7 MeOH:H₂O).

    • Monitor larval viability at 24, 48, 72, 96, and 120 hours post-treatment.

    • The Maximum Tolerated Dose (MTD) is the highest concentration that does not significantly reduce larval survival compared to the vehicle control.

  • Efficacy Assay (Xenograft Model):

    • Label human breast cancer cells (e.g., MDA-MB-231) with a fluorescent dye like CellTracker™ CM-Dil.

    • Transplant the labeled cells into the yolk sacs of 48 hpf Casper zebrafish larvae.

    • Treat the larvae containing transplanted cells with this compound B at concentrations at or below the determined MTD.

    • After a set period (e.g., 48 hours), image the larvae using fluorescence microscopy to quantify the proliferation or reduction of cancer cells.

    • Calculate the fold change in the fluorescent area or cell number relative to the start of treatment.

Protocol 3: Mouse Xenograft Model for Efficacy Study

This protocol is based on the pilot study of this compound B in a 4T1 mouse mammary carcinoma model[11][12].

  • Cell Implantation: Inject approximately 100,000 4T1 mouse mammary carcinoma cells into the fourth mammary fat pad of adult female Balb/C mice on day 0.

  • Tumor Growth: Allow tumors to establish and grow for a set period (e.g., until day 6).

  • Treatment:

    • Prepare the this compound B formulation for intraperitoneal (IP) injection. The vehicle and concentration must be optimized for solubility and tolerability.

    • Administer this compound B (e.g., 12 mg/kg) via IP injection every 12 hours from day 6 to day 15 post-implantation. A vehicle control group must be included.

  • Monitoring:

    • Measure tumor volumes with calipers every 2 days.

    • Monitor mouse body weight as an indicator of toxicity.

    • At the end of the study, collect blood to analyze biomarkers for hepatic (ALT) and renal (creatinine) function.

  • Data Analysis: Compare the primary tumor volume and any metastatic indicators between the this compound B-treated group and the vehicle control group.

References

Technical Support Center: Overcoming Jadomycin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing jadomycins in cancer cell studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my multi-drug resistant (MDR) cancer cells, known to overexpress ABC transporters, still sensitive to jadomycins?

A1: This is an expected and well-documented outcome. Jadomycins have the unique ability to evade efflux by several ATP-binding cassette (ABC) transporters, which are a common cause of multidrug resistance.[1][2] Unlike conventional chemotherapeutics such as doxorubicin and paclitaxel, jadomycins tend to accumulate in MDR cells, allowing them to maintain their cytotoxic effects.[1][2] Studies have shown that various jadomycin analogs are effective against cancer cells overexpressing ABCB1, ABCC1, and ABCG2 transporters.[3][4]

Q2: I've observed a decrease in the cytotoxic potency of this compound B in my triple-negative breast cancer cell line after prolonged exposure. What could be the mechanism of this acquired resistance?

A2: Recent findings suggest that acquired resistance to this compound B in triple-negative breast cancer cells is not associated with the upregulation of ABC transporters.[5][6] Instead, a significant increase (approximately 25-fold) in the expression of cyclooxygenase-2 (COX-2) has been identified as a key driver of this resistance.[5][6][7] This indicates a distinct resistance mechanism compared to traditional MDR phenotypes.

Q3: How can I overcome the acquired resistance to this compound B mediated by COX-2 overexpression?

A3: The acquired resistance to this compound B driven by COX-2 can be reversed by co-treatment with a COX-2 inhibitor, such as celecoxib.[5][6][7] This combination therapy has been shown to resensitize resistant cells to this compound B.[5][6][7]

Q4: What are the primary mechanisms of action for this compound-induced cytotoxicity?

A4: Jadomycins induce cancer cell death through multiple mechanisms, which can sometimes be cell-type dependent:

  • Induction of Apoptosis: Jadomycins are known to trigger programmed cell death.[1][8]

  • Generation of Reactive Oxygen Species (ROS): Some jadomycins mediate their effect in a copper-dependent manner, leading to the production of ROS and subsequent DNA damage.[1][2][4]

  • Topoisomerase II Inhibition: Jadomycins, particularly analogs B, S, and F, can inhibit or poison topoisomerase IIα and IIβ. This leads to DNA double-strand breaks and apoptosis, a mechanism that can be independent of ROS generation.[1][2][8][9]

  • Aurora B Kinase Inhibition: This has also been proposed as a potential mechanism of action.[1][2]

Q5: Can I enhance the cytotoxic effect of jadomycins?

A5: Yes, the cytotoxicity of jadomycins can be potentiated. Since a key mechanism of action is the generation of ROS, inhibiting the cancer cells' natural antioxidant defenses can increase this compound efficacy.[10][11] Specific inhibitors of superoxide dismutase 1, glutathione S-transferase, and thioredoxin reductase have been shown to enhance this compound-mediated ROS generation and anticancer activity.[10][11]

Troubleshooting Guides

Problem 1: Inconsistent Cytotoxicity Results with this compound Analogs.

  • Possible Cause 1: Different this compound Analogs Have Varying Potency. The various amino acid side groups on the this compound core structure influence their cytotoxic activity.[1] For instance, this compound A and W show little cytotoxic activity.[1]

    • Solution: Ensure you are using the same this compound analog across all experiments for consistency. Refer to the literature for the relative potency of different analogs.

  • Possible Cause 2: Copper Availability in Media. The ROS-mediated activity of some jadomycins is copper-dependent.[4][10][11]

    • Solution: Ensure consistent media formulation. You can test for copper dependency by adding a Cu(II) chelator like d-penicillamine, which should reduce this compound's cytotoxicity if it's copper-dependent.[11]

  • Possible Cause 3: Cell Line Contamination or Misidentification.

    • Solution: Regularly perform cell line authentication and test for mycoplasma contamination.

Problem 2: My this compound-Resistant Cell Line Does Not Show Increased Expression of ABC Transporters.

  • Possible Cause: You may have induced a novel resistance mechanism.

    • Solution: Investigate alternative resistance pathways. As seen with this compound B, acquired resistance can be mediated by upregulation of proteins like COX-2.[5][6][7] Perform qPCR or Western blotting to check the expression levels of COX-2 and other potential resistance-related genes.

Problem 3: Difficulty in Detecting this compound-Induced DNA Damage.

  • Possible Cause 1: Insufficient Drug Concentration or Incubation Time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing detectable DNA damage in your specific cell line.

  • Possible Cause 2: Assay Sensitivity.

    • Solution: Use a sensitive method for detecting DNA double-strand breaks, such as Western blotting for phosphorylated H2AX (γH2AX).[8][9]

  • Possible Cause 3: ROS-Independent Mechanism. Jadomycins can induce DNA damage via topoisomerase II inhibition, independent of ROS.[8][9]

    • Solution: Do not solely rely on measuring ROS levels to infer DNA damage. Directly measure markers of DNA damage. Co-incubation with an antioxidant like N-acetyl cysteine (NAC) can help determine if the DNA damage is ROS-dependent or independent.[8]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound Analogs in Sensitive and Resistant Breast Cancer Cell Lines

Cell LineThis compound AnalogIC50 (µM)Resistance FactorReference
MDA-MB-231 (Sensitive)This compound B~1.5-[5]
231-JB (this compound B Resistant)This compound B~4.53.0[5]
MDA-MB-231 (Sensitive)This compound F~1.0-[5]
231-JB (this compound B Resistant)This compound F~3.03.0[5]
MDA-MB-231 (Sensitive)This compound S~1.2-[5]
231-JB (this compound B Resistant)This compound S~3.52.9[5]
MCF7 (Control)This compound B~4.0-5.3-[11]
MCF7 (Control)This compound S~4.0-5.3-[11]
MCF7 (Control)This compound F~4.0-5.3-[11]

Table 2: Effect of Celecoxib on this compound B Cytotoxicity in Resistant Cells

Cell LineTreatmentIC50 of this compound B (µM)Reference
231-JBThis compound B alone2.28 ± 0.54[5][6]
231-JBThis compound B + Celecoxib (15-45 µM)0.75 ± 0.31 to 1.41 ± 0.24[5][6]

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound analogs or vehicle control for the desired duration (e.g., 24-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2. Detection of Reactive Oxygen Species (ROS)

  • Plate cells in a suitable format (e.g., 96-well plate or culture dish).

  • Treat cells with jadomycins or controls for the desired time.

  • Load the cells with a fluorescent ROS indicator dye (e.g., CM-H2DCFDA) according to the manufacturer's instructions.

  • Incubate the cells to allow for dye uptake and de-esterification.

  • Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates higher ROS levels.

3. Western Blot for DNA Damage (γH2AX)

  • Treat cells with jadomycins to induce DNA damage.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody against phosphorylated H2AX (γH2AX).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Apoptosis Assay (Annexin V Staining)

  • Induce apoptosis in cells by treating with jadomycins.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

Jadomycin_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Copper Cu(II) This compound->Copper interacts with Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II inhibits/poisons ROS ROS Copper->ROS generates DNA_damage DNA Double-Strand Breaks ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Topoisomerase_II->DNA_damage Jadomycin_ext Extracellular this compound Jadomycin_ext->this compound enters cell

Caption: Mechanisms of this compound-induced cytotoxicity in cancer cells.

Jadomycin_Resistance_and_Evasion cluster_MDR_cell MDR Cancer Cell cluster_Jadomycin_Resistant This compound B Acquired Resistance ABC_transporter ABC Transporter (e.g., ABCB1) Chemo_out Effluxed Drug Chemo Conventional Chemotherapy Chemo->ABC_transporter efflux Jadomycin_in This compound Cytotoxicity Cytotoxicity Jadomycin_in->Cytotoxicity induces Jadomycin_B This compound B COX2 Increased COX-2 Expression Jadomycin_B->COX2 induces Resistance Resistance COX2->Resistance leads to Celecoxib Celecoxib (COX-2 Inhibitor) Celecoxib->COX2 inhibits Chemo_ext External Chemo Chemo_ext->Chemo Jadomycin_ext External this compound Jadomycin_ext->Jadomycin_in Jadomycin_ext->Jadomycin_B

Caption: this compound evasion of MDR and a novel resistance mechanism.

Experimental_Workflow_Troubleshooting start Start Experiment with this compound treat_cells Treat Cancer Cells with this compound start->treat_cells viability_assay Assess Cell Viability (e.g., MTT) treat_cells->viability_assay check_resistance Observe Resistance? viability_assay->check_resistance investigate_mechanism Investigate Mechanism of Resistance check_resistance->investigate_mechanism Yes cytotoxicity_observed Cytotoxicity Observed check_resistance->cytotoxicity_observed No check_abc Check ABC Transporter Expression (qPCR/WB) investigate_mechanism->check_abc check_cox2 Check COX-2 Expression (qPCR/WB) investigate_mechanism->check_cox2 end Conclusion check_abc->end No Change combination_therapy Test Combination Therapy (e.g., with Celecoxib) check_cox2->combination_therapy COX-2 Upregulated combination_therapy->end cytotoxicity_observed->end

Caption: Troubleshooting workflow for this compound resistance.

References

optimizing the timing of ethanol shock for jadomycin induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the timing of ethanol shock for jadomycin induction in Streptomyces venezuelae.

Frequently Asked Questions (FAQs)

Q1: What is the role of ethanol shock in this compound biosynthesis?

A1: this compound production in Streptomyces venezuelae is induced by environmental stressors such as heat shock or exposure to ethanol.[1][2] The biosynthesis of this compound is negatively regulated by the repressor gene jadR2.[3] It is believed that ethanol shock alleviates the repression by jadR2, thereby activating the expression of the this compound biosynthetic gene cluster. In mutant strains where jadR2 is disrupted, this compound B can be produced without stress treatments.[3]

Q2: What is the generally recommended timing for applying ethanol shock?

A2: The optimal timing for ethanol shock can vary depending on the specific culture conditions. Some studies have reported the highest titers of this compound B when ethanol is added between 6 and 13 hours post-inoculation into the production medium.[1][4] Applying the shock later than 17 hours post-inoculation may result in little to no this compound production.[1][4] However, other research suggests that an immediate ethanol shock upon transfer to the production medium can also be effective, potentially reducing cultivation times.[2][5]

Q3: What is the typical concentration of ethanol used for induction?

A3: The concentration of ethanol is a critical parameter. A common concentration shown to be effective is 6% (v/v).[1][4] However, other studies have found that a concentration of 4.5% (v/v) ethanol yielded the highest this compound production.[6] It is advisable to optimize the ethanol concentration for your specific experimental setup.

Q4: What are the expected outcomes of a successful ethanol shock induction?

A4: A successful ethanol shock will induce the production of jadomycins, which are pigmented antibiotics.[1] This often results in a visible color change in the culture. The specific color may vary depending on the amino acid supplied in the medium, as different amino acids can be incorporated to form this compound analogs.[1][7] The primary product, this compound B, can be quantified using methods like HPLC.[8]

Troubleshooting Guide

Q1: I performed an ethanol shock, but I am not observing any this compound production. What could be the issue?

A1: Several factors could contribute to a lack of this compound production. Consider the following:

  • Timing of the Shock: As mentioned in the FAQs, the timing is critical. If you applied the shock too late (e.g., after 17 hours), induction might fail.[1][4] Consider a time-course experiment to determine the optimal window for your conditions.

  • Ethanol Concentration: The ethanol concentration must be sufficient to induce stress but not so high as to be lethal to the culture. Verify your ethanol concentration and consider testing a range of concentrations (e.g., 3.0% to 7.5% v/v).[6]

  • Culture Medium Composition: this compound production is sensitive to the nutrient composition of the medium. Ensure you are using a suitable production medium, such as a D-galactose-L-isoleucine medium.[1][4] The type of carbon source and phosphate concentration can also influence production.[2]

  • Inoculum Density: A defined inoculum concentration can be crucial for consistent results.[2] Low cell density at the time of shock may lead to poor production.

Q2: My this compound yields are very low and inconsistent between experiments. How can I improve this?

A2: Low and inconsistent yields can be addressed by optimizing several parameters:

  • Standardize Inoculum: Ensure a consistent inoculum size and growth phase for each experiment. Using a defined optical density (OD) at the start of the production phase can improve reproducibility.[5]

  • Optimize Culture Conditions: Factors such as pH, buffer, and the concentrations of the carbon and nitrogen sources can significantly impact yield.[1][2] For example, using MOPS buffer and low phosphate concentrations has been shown to improve production.[2]

  • Single vs. Multiple Shocks: While a single ethanol shock is typically employed, one study found that a single shock at the beginning of the production phase yielded higher production compared to multiple shocks.[6]

Q3: I see a color change in my culture, but it's not the expected color for this compound B. What does this mean?

A3: The color of the produced jadomycins can vary depending on the amino acid present in the culture medium.[1][7] If you have substituted L-isoleucine with other amino acids, you are likely producing different this compound analogs, which can have different colors.[1] This is a known phenomenon and can be used to generate novel this compound derivatives.

Data Presentation

Table 1: Summary of Quantitative Data for Ethanol Shock Optimization

ParameterCondition 1Condition 2Condition 3Reference
Ethanol Concentration 6% (v/v)4.5% (v/v)3% (v/v)[1][6]
Timing of Shock 6-13 hours post-inoculationImmediate0 hours (single shock)[1][2][6]
Carbon Source D-galactoseGlucose-[1][2]
Nitrogen Source L-isoleucine--[1]
Buffer -MOPS-[2]
Phosphate Level -Low concentration-[2]
Highest Titer Reported Accumulation after 48 hours-81.5% more than heat shock[1][6]

Experimental Protocols

Detailed Methodology for Ethanol Shock this compound Induction

This protocol is a generalized procedure based on published methods.[1][2][5][6] Optimization of specific parameters is highly recommended.

  • Inoculum Preparation:

    • Inoculate a suitable seed culture medium with spores of Streptomyces venezuelae.

    • Incubate at 30°C with shaking until the culture reaches the desired growth phase (e.g., 24 hours).

  • Production Culture:

    • Centrifuge the seed culture to pellet the mycelia.

    • Wash the mycelia with a suitable production medium (e.g., a D-galactose or glucose-based medium with L-isoleucine and low phosphate).

    • Resuspend the mycelia in the production medium to a defined starting optical density (e.g., OD600 of 0.6).

  • Ethanol Shock:

    • For delayed shock: Incubate the production culture for a specific period (e.g., 6-13 hours) before adding ethanol.

    • For immediate shock: Add ethanol to the desired final concentration (e.g., 4.5% or 6% v/v) immediately after resuspending the mycelia in the production medium.

    • Add a sterile solution of ethanol to the culture flask.

  • Incubation and Analysis:

    • Continue to incubate the culture at 30°C with shaking for 48 hours or longer.

    • Monitor the culture for color change.

    • At the desired time points, harvest the mycelia and/or supernatant for this compound extraction and quantification by methods such as HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_shock Induction cluster_analysis Analysis inoculum Inoculate Seed Culture growth Incubate Seed Culture inoculum->growth harvest Harvest & Wash Mycelia growth->harvest resuspend Resuspend in Production Medium harvest->resuspend shock_decision Shock Timing? resuspend->shock_decision immediate_shock Immediate Ethanol Shock shock_decision->immediate_shock Immediate delayed_shock_incubation Incubate (e.g., 6-13h) shock_decision->delayed_shock_incubation Delayed production_incubation Incubate Production Culture (e.g., 48h) immediate_shock->production_incubation delayed_shock Delayed Ethanol Shock delayed_shock_incubation->delayed_shock delayed_shock->production_incubation extraction Extract Jadomycins production_incubation->extraction quantification Quantify (e.g., HPLC) extraction->quantification signaling_pathway ethanol Ethanol Stress jadR2_inactive Inactive JadR2 Repressor ethanol->jadR2_inactive inactivates jadR2_active Active JadR2 Repressor jad_genes This compound Biosynthetic Genes jadR2_active->jad_genes represses jadR2_inactive->jad_genes This compound This compound Production jad_genes->this compound leads to

References

Technical Support Center: Purification and Separation of Jadomycin Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the specific challenges encountered during the purification and separation of jadomycin diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why are this compound diastereomers notoriously difficult to separate?

A: The primary challenge lies in their dynamic nature. Jadomycins typically exist as a dynamic equilibrium of two diastereomers that differ in the configuration at the C-3a hemiaminal position.[1] This means they can continuously interconvert, making a clean separation by standard chromatographic techniques extremely difficult. It has been suggested that this equilibration occurs via an undetected zwitterionic intermediate or an aldehyde intermediate, particularly influenced by pH. Some have even described them as an "inseparable mixture of diastereomers" in their natural state.[2]

Q2: What is the typical diastereomeric ratio observed in production?

A: The ratio is not fixed and can vary depending on the specific this compound analogue and potentially the conditions of its formation and isolation. For instance, a total synthesis of a carbasugar analogue of this compound B resulted in a 2.5:1 diastereomeric mixture.[2] Ratios observed for other analogues are detailed in the table below.

Q3: Can the diastereomers be separated using standard chiral chromatography?

A: While chiral chromatography is the go-to method for separating enantiomers, it is less effective for this compound diastereomers due to their rapid on-column interconversion.[3][4] A more successful, albeit indirect, strategy is to use chemical derivatization.[5] By reacting the this compound with a chiral derivatizing agent or by modifying a reactive handle on the molecule, the hemiaminal center can be "locked," preventing interconversion and creating stable diastereomeric products that are more amenable to separation by standard chromatography (like HPLC on silica or reversed-phase columns).[6][7]

Q4: What factors influence the stability of jadomycins during purification?

A: Jadomycins can be sensitive to degradation during purification. Key factors include:

  • pH: As the diastereomeric equilibrium is pH-dependent, shifts in pH can promote the formation of intermediates that may be unstable.[2]

  • Structure of the Analogue: Certain analogues, especially those with nucleophilic groups like the free ε-amino group in L-lysine-derived jadomycins, are prone to significant breakdown during purification.[8]

  • Purification Time: Prolonged exposure to chromatographic media or solvents can lead to degradation. To avoid this, some researchers opt for partial purification before proceeding with derivatization steps.[9]

Troubleshooting Guide

Problem 1: Very low or no yield of this compound after initial extraction.

  • Possible Cause 1: Inefficient Extraction. The natural product may be binding strongly to the mycelia or remaining in the aqueous culture medium.

  • Troubleshooting Step: Employ solid-phase extraction (SPE) methods. Resins like Amberlite XAD or columns packed with phenyl or C18 material can be effective for capturing the crude product from the filtered supernatant.[9]

  • Possible Cause 2: Product Degradation. The this compound analogue may be unstable under the extraction conditions (e.g., pH, solvent).

  • Troubleshooting Step: Ensure the pH of the culture filtrate is maintained in a stable range for your specific this compound. Minimize the time between production and extraction.

Problem 2: Poor or no separation of diastereomers on HPLC.

  • Possible Cause 1: Rapid Interconversion. The diastereomers are equilibrating on the column faster than the separation can occur, resulting in broad or overlapping peaks.

  • Troubleshooting Step 1: Modify chromatographic conditions. Experiment with different columns (e.g., C18, phenyl), mobile phases, and temperatures. Supercritical fluid chromatography (SFC) has shown success in separating other drug-like diastereomers and may be a viable alternative.[10]

  • Troubleshooting Step 2 (Recommended): Pursue chemical derivatization. If the this compound analogue has a reactive handle (e.g., a free amine), it can be acylated.[6] This creates stable, separable derivatives. If no handle is present, it may be necessary to return to the precursor-directed biosynthesis stage and incorporate a non-natural amino acid that contains a reactive group for derivatization.[11]

  • Possible Cause 2: Inappropriate Column or Mobile Phase. The selected conditions may not have sufficient selectivity for the diastereomers.

  • Troubleshooting Step: Screen a variety of column chemistries and solvent systems. A systematic approach, starting with standard reversed-phase (C18) and progressing to phenyl or polar-embedded phases, is recommended.

Problem 3: Product degrades on the HPLC column during purification.

  • Possible Cause 1: Analogue Instability. The specific this compound analogue is inherently unstable. This is a known issue for jadomycins derived from L-ornithine or L-lysine.[8][6]

  • Troubleshooting Step: Use a more expedient purification method, such as preparative HPLC, to reduce the time the compound spends on the column.[8] If instability is due to a specific functional group, consider a derivatization strategy to protect that group before purification.

  • Possible Cause 2: Harsh Mobile Phase. Additives in the mobile phase (e.g., strong acids like TFA) may be catalyzing degradation.

  • Troubleshooting Step: Attempt purification using mobile phases with milder additives (e.g., formic acid, acetic acid) or buffered systems, if compatible with the chromatography mode.

Quantitative Data Summary

Table 1: Reported Diastereomeric Ratios of this compound Analogues

This compound AnalogueDiastereomer RatioAnalytical Method
This compound TFAL1.7 : 1 (3aS:3aR)1D-NOE and 19F NMR
Unnamed this compound Analogue5 : 4NMR[12]
Carbasugar Analogue of this compound B2.5 : 1Not Specified

Table 2: Example Isolation Yields for this compound Analogues

This compound AnalogueYield (mg/L)Production/Isolation Method
This compound 4-amino-L-phenylalanine17.8Precursor-directed biosynthesis; solid-phase extraction and chromatography.[9][13]
This compound TFAL (Initial)4.5Precursor-directed biosynthesis; standard chromatography.[8]
This compound TFAL (Optimized)5.9Precursor-directed biosynthesis; preparatory HPLC.[8]

Experimental Protocols

Protocol 1: General Method for this compound Extraction and Initial Purification

This protocol is a generalized procedure based on methods reported for various this compound analogues.[9][13]

  • Culture Harvest: After the production period (typically 48 hours), remove the Streptomyces venezuelae mycelia from the liquid culture via centrifugation or filtration.

  • Solid-Phase Extraction (SPE): Load the culture supernatant directly onto a solid-phase column (e.g., 70 g phenyl Silicycle column for a 2 L production).

  • Washing: Wash the column extensively with deionized water (ddH₂O), typically 3-4 column volumes (e.g., 6-8 L for a 2 L production), to remove salts and highly polar impurities.

  • Elution: Elute the crude this compound product from the column using 100% methanol (approx. 250 mL).

  • Concentration: Remove the solvent in vacuo to yield the crude natural product.

  • Verification: Confirm the presence of the desired product using analytical HPLC and LC-MS/MS before proceeding to further purification steps.

Protocol 2: Example HPLC Method for Diastereomer Analysis

This method is adapted from a reported analysis of a this compound analogue.[12]

  • Instrument: HPLC system with UV-Vis detector (e.g., Hewlett Packard Series 1050).

  • Column: Agilent Zorbax 5 µm Rx-C18 (4.6 x 150 mm).

  • Mobile Phase: Isocratic elution. A typical starting point for jadomycins is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid). The exact ratio must be optimized for the specific analogue.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm and other relevant wavelengths (e.g., 312 nm).

  • Analysis: Assess peak shape and resolution. Broad, fused peaks are indicative of on-column interconversion.

Protocol 3: Chemical Derivatization for Stabilization and Separation

This is a conceptual protocol for protecting amine-containing jadomycins, based on reported strategies.[6]

  • Preparation: Dissolve the partially purified, amine-containing this compound in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Reaction: Add an activated succinimidyl ester (e.g., N-hydroxysuccinimide ester of a desired acyl group) to the solution. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., DIEA) to scavenge the acid byproduct.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction and perform a standard aqueous workup to remove excess reagents.

  • Purification: Purify the resulting stable amide derivative using standard silica gel chromatography or reversed-phase HPLC. The two diastereomers of the derivatized product should now be separable.

Visualizations

core_challenge The Core Challenge: Diastereomer Interconversion cluster_equilibrium Dynamic Equilibrium Diastereomer_A Diastereomer A (3aS) Intermediate Zwitterionic or Aldehyde Intermediate Diastereomer_A->Intermediate Diastereomer_B Diastereomer B (3aR) Intermediate->Diastereomer_B pH_influence pH Dependent pH_influence->Intermediate

Caption: Logical diagram of the pH-dependent dynamic equilibrium between this compound diastereomers.

experimental_workflow General Experimental Workflow for this compound Isolation Culture S. venezuelae Culture + Amino Acid Extraction Solid-Phase Extraction (SPE) Culture->Extraction Crude Crude this compound Mixture Extraction->Crude Chromatography HPLC / MPLC Purification Crude->Chromatography Analysis Purity & Ratio Analysis (NMR, LC-MS) Chromatography->Analysis Outcome Separation Achieved? Analysis->Outcome Separated Separated Diastereomers Outcome->Separated Yes Derivatize Chemical Derivatization Outcome->Derivatize No Deriv_Purify Purification of Derivatives Derivatize->Deriv_Purify Final_Product Stable, Separated Derivatives Deriv_Purify->Final_Product

Caption: A typical experimental workflow from production to purification of jadomycins.

troubleshooting_hplc Troubleshooting Logic for Poor HPLC Separation Start Start: Poor HPLC Separation Observed Check_Peak Are peaks broad, dragging, or split? Start->Check_Peak Cause_Interconversion Likely Cause: On-column interconversion or degradation Check_Peak->Cause_Interconversion Yes Check_Resolution Are peaks sharp but co-eluting? Check_Peak->Check_Resolution No Solution_Interconversion Solution: 1. Derivatize to 'lock' stereocenter. 2. Use faster prep-HPLC. 3. Screen alternative methods (SFC). Cause_Interconversion->Solution_Interconversion End Problem Resolved Solution_Interconversion->End Cause_Selectivity Likely Cause: Insufficient chromatographic selectivity Check_Resolution->Cause_Selectivity Yes Check_Resolution->End No (Separation OK) Solution_Selectivity Solution: 1. Optimize mobile phase. 2. Screen different column chemistries (Phenyl, Polar-Embedded, etc.). 3. Change temperature. Cause_Selectivity->Solution_Selectivity Solution_Selectivity->End

Caption: A troubleshooting flowchart for diagnosing and solving HPLC separation issues.

References

Technical Support Center: Enhancing the Cytotoxic Potency of Jadomycin Through Structural Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working to enhance the cytotoxic potency of jadomycin through structural modification. Below you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform your research.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and evaluation of this compound analogs.

Issue 1: Inconsistent or Lower-than-Expected Cytotoxicity Results

  • Question: We are observing high variability in our cytotoxicity assays (e.g., MTT, MTS) for our this compound analogs between experiments. What are the potential causes and solutions?

    • Answer:

      • Cell-Based Factors:

        • Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent, low passage number. Genetic drift in cancer cell lines can alter their sensitivity to cytotoxic agents.

        • Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results. Optimize and strictly control the cell seeding density for each cell line.

        • Cell Health: Only use cells in the exponential growth phase for your assays. Poor cell health can lead to inconsistent metabolic activity, affecting colorimetric assays like MTT.

      • Compound-Related Factors:

        • Compound Stability and Storage: Jadomycins can be unstable. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light.

        • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Include a solvent control in all experiments.

      • Assay-Specific Issues:

        • Incomplete Formazan Solubilization (MTT Assay): Ensure complete dissolution of the formazan crystals before reading the absorbance. Inadequate mixing or insufficient solubilization buffer can lead to artificially low readings.

        • Incubation Times: Strictly adhere to optimized incubation times for both drug treatment and assay reagents (e.g., MTT, DCFDA).

  • Question: Our novel this compound analog shows high levels of reactive oxygen species (ROS) induction but has lower-than-expected cytotoxicity. Why might this be?

    • Answer:

      • Cellular Antioxidant Capacity: The target cells may have a robust antioxidant system (e.g., high levels of glutathione, superoxide dismutase) that effectively neutralizes the induced ROS, preventing it from reaching the cytotoxic threshold.[1] Consider co-treatment with inhibitors of antioxidant pathways to potentially enhance potency.[1]

      • Subcellular Localization of ROS: The location of ROS generation is critical. If the ROS is generated in a compartment where it is rapidly quenched or does not have access to critical targets like DNA, its cytotoxic effect will be diminished.

      • Alternative Cytotoxicity Mechanisms: While ROS generation is a key mechanism for many jadomycins, it may not be the primary driver of cytotoxicity for all analogs or in all cell lines.[2] Other mechanisms, such as topoisomerase II inhibition or Aurora B kinase inhibition, may play a more significant role for your specific compound.

Issue 2: Challenges in the Directed Biosynthesis of this compound Analogs

  • Question: We are experiencing low yields of our desired this compound analog when feeding a specific amino acid to Streptomyces venezuelae. How can we improve the yield?

    • Answer:

      • Culture Conditions: The production of jadomycins is highly sensitive to culture conditions.

        • Stress Induction: this compound biosynthesis is induced by stress.[3] Ensure proper stress induction, typically through heat shock or ethanol treatment. The timing and intensity of the stressor are critical.[4]

        • Media Composition: The composition of the production medium, particularly the concentrations of the carbon source (e.g., D-galactose) and the specific amino acid, should be optimized.[4]

        • pH: Maintain an optimal pH of the production medium (around 7.5).[4]

      • Genetic Engineering of the Host Strain: For significant improvements, consider genetic modification of the S. venezuelae strain. Overexpression of positive regulators or deletion of negative regulators of the this compound biosynthetic gene cluster can lead to enhanced production.[5]

      • Amino Acid Uptake and Incorporation: The specific amino acid you are using may not be efficiently taken up by the bacteria or may be metabolized through other pathways. Consider using analogs of the amino acid or co-feeding with other nutrients that might enhance its incorporation.

  • Question: We have successfully produced a new this compound analog, but we are observing a mixture of diastereomers. Is this normal, and can it be controlled?

    • Answer: The presence of diastereomers at the C-3a position is a known characteristic of many jadomycins.[6] This is because the incorporation of the amino acid and the subsequent cyclization to form the oxazolone ring are believed to be non-enzymatic processes.[3][6] Therefore, obtaining a mixture of diastereomers is expected. While it is challenging to control the diastereomeric ratio during biosynthesis, chromatographic separation of the diastereomers may be possible for purification.

Quantitative Data: Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different human cancer cell lines. This data can be used to compare the cytotoxic potency of different structural modifications.

This compound DerivativeCell LineIC50 (µM)Reference
This compound BHepG210.8[7]
IM-98.5[7]
H46021.8[7]
This compound AlaHepG2100[7]
IM-940[7]
H46030.7[7]
This compound FHepG249[7]
IM-929[7]
H46012.4[7]
This compound VHepG227[7]
IM-98.2[7]
This compound SHepG29.8[7]
IM-96.3[7]
H46019.2[7]
This compound THepG227[7]
IM-99.1[7]
H46019.6[7]

Experimental Protocols

1. Protocol for Directed Biosynthesis of this compound Derivatives

This protocol describes a general method for producing novel this compound analogs by supplementing the culture medium of Streptomyces venezuelae ISP5230 with a specific amino acid.

  • Materials:

    • Streptomyces venezuelae ISP5230

    • MYM agar plates

    • MYM liquid medium

    • Production medium (e.g., D-galactose-based medium)

    • Desired amino acid

    • Ethanol for stress induction

    • Shaking incubator

    • Centrifuge

    • HPLC system for analysis and purification

  • Procedure:

    • Inoculum Preparation: Inoculate a 1 cm² patch of S. venezuelae from a mature MYM agar plate into MYM liquid medium.

    • Incubate the culture at 30°C with shaking (250 rpm) for 18-20 hours.[8]

    • Production Culture: Pellet the cells from the inoculum culture by centrifugation and wash them with the production medium.

    • Resuspend the cells in the production medium containing the desired amino acid as the sole nitrogen source.

    • Stress Induction: After a specific period of incubation (e.g., 6-13 hours), induce stress by adding ethanol to the culture (e.g., to a final concentration of 6% v/v).[4]

    • Continue incubation for 48-72 hours.

    • Extraction and Purification: Pellet the cells and extract the this compound derivatives from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze and purify the desired analog using HPLC.

2. Protocol for MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effect of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound derivatives (stock solutions in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include untreated and solvent controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[9]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

    • Solubilization: Carefully remove the MTT-containing medium and add solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3. Protocol for Cellular Reactive Oxygen Species (ROS) Detection

This protocol describes the use of the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

  • Materials:

    • Cells of interest

    • 96-well plate (black, clear bottom for fluorescence)

    • This compound derivatives

    • DCFDA stock solution (in DMSO)

    • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

    • Compound Treatment: Treat the cells with the this compound derivatives for the desired time.

    • DCFDA Loading: Remove the treatment medium and wash the cells with warm HBSS.

    • Load the cells with DCFDA (e.g., 5-20 µM in HBSS) and incubate for 30-45 minutes at 37°C in the dark.[10]

    • Measurement: Remove the DCFDA solution, wash the cells with HBSS, and add HBSS to the wells.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Data Analysis: Quantify the fold change in ROS production relative to the untreated control.

Visualizations

experimental_workflow cluster_synthesis Structural Modification cluster_evaluation Cytotoxicity & Mechanistic Evaluation start S. venezuelae Culture amino_acid Feed Specific Amino Acid start->amino_acid stress Induce Stress (Heat/Ethanol) amino_acid->stress fermentation Fermentation stress->fermentation extraction Extraction & Purification fermentation->extraction new_analog Novel this compound Analog extraction->new_analog cyt_assay Cytotoxicity Assay (MTT/MTS) new_analog->cyt_assay ros_assay ROS Detection Assay (DCFDA) new_analog->ros_assay ic50 Determine IC50 cyt_assay->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis ros_level Quantify ROS Levels ros_assay->ros_level ros_level->pathway_analysis signaling_pathway This compound This compound Analog ros Reactive Oxygen Species (ROS) (e.g., Superoxide) This compound->ros + Cu(II) copper Cu(II) copper->ros antioxidants Cellular Antioxidant Systems (e.g., SOD, Glutathione) ros->antioxidants Neutralized by dna_damage Oxidative DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

References

troubleshooting jadomycin bioassay inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during Jadomycin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's cytotoxic effects?

A1: this compound's primary mechanism of cytotoxicity involves a copper-dependent induction of reactive oxygen species (ROS). This process leads to oxidative stress and subsequent cell death. The presence of Cu(II) enhances both ROS generation and the cytotoxic activity of this compound.

Q2: How does the chemical structure of this compound analogues affect their bioactivity?

A2: The structure of the side chain on the oxazolone ring, which is derived from the amino acid used in the culture medium during biosynthesis, significantly impacts the biological activity of this compound analogues. Different amino acid precursors result in Jadomycins with varying potencies. Additionally, the glycoside moiety and the core ring structure are important for its anticancer effects.

Q3: Can this compound be effective against multidrug-resistant (MDR) cancer cells?

A3: Yes, Jadomycins have been shown to be effective against MDR cancer cells, particularly those that overexpress ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2. Unlike many conventional chemotherapeutic agents, Jadomycins are not substrates for these efflux pumps and thus retain their cytotoxicity in resistant cell lines.[1][2][3]

Q4: What are some known mechanisms of acquired resistance to this compound?

A4: Acquired resistance to this compound B in triple-negative breast cancer cells has been linked to the increased expression of cyclooxygenase-2 (COX-2). Inhibition of COX-2 using agents like celecoxib has been shown to resensitize resistant cells to this compound B. This resistance mechanism appears to be distinct from the overexpression of common drug efflux pumps.

Q5: What is the expected IC50 range for this compound compounds?

A5: The half-maximal inhibitory concentration (IC50) for Jadomycins typically falls within the range of 1 to 30 µmol/L.[4] However, this can vary significantly depending on the specific this compound analogue, the cancer cell line being tested, and the experimental conditions.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Potential Cause 1: Inconsistent Copper Levels.

    • Explanation: this compound's activity is copper-dependent. Variations in trace copper levels in the cell culture media or supplements can lead to inconsistent results.

    • Solution: For maximal consistency, consider adding a controlled, low micromolar concentration of CuSO₄ to the culture medium. Conversely, the copper chelator d-penicillamine can be used as a negative control to demonstrate copper-dependency.[4][5]

  • Potential Cause 2: Differences in Cellular Redox State.

    • Explanation: The cytotoxic effect of this compound is mediated by ROS. The baseline antioxidant capacity of the cells can influence their susceptibility.

    • Solution: Ensure consistent cell passage number and seeding density, as these can affect the metabolic state of the cells. As a control, co-treatment with an antioxidant like N-acetyl cysteine (NAC) should decrease this compound's potency.[4][5]

  • Potential Cause 3: this compound Degradation.

    • Explanation: Like many natural products, Jadomycins may be sensitive to light and pH.

    • Solution: Prepare this compound stock solutions fresh and store them protected from light. Ensure the pH of the final culture medium is consistent across experiments.

Issue 2: Lower than expected cytotoxicity.

  • Potential Cause 1: Sub-optimal this compound Analogue.

    • Explanation: The cytotoxic potency of Jadomycins varies significantly with the amino acid-derived side chain.[6][7]

    • Solution: Refer to the literature to select a this compound analogue with known high potency against your cell line of interest. For example, this compound S has shown high potency against HepG2 and IM-9 cells, while this compound F is potent against H460 cells.[6][7]

  • Potential Cause 2: High Antioxidant Levels in Media or Cells.

    • Explanation: Antioxidants can neutralize the ROS generated by this compound, thereby reducing its cytotoxic effect.[4]

    • Solution: Be aware of the antioxidant content of your media and supplements. Using inhibitors of cellular antioxidant pathways (e.g., superoxide dismutase 1, glutathione S-transferase, thioredoxin reductase) can potentially enhance this compound's activity.[5]

Issue 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).

  • Potential Cause 1: Interference with Assay Chemistry.

    • Explanation: Jadomycins, as colored compounds, may interfere with colorimetric assays. They might also have direct reducing properties that can affect tetrazolium salts like MTT.

    • Solution: Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. If interference is observed, consider an alternative assay that measures a different cellular endpoint (e.g., membrane integrity via LDH release).

  • Potential Cause 2: Different Endpoints Measured.

    • Explanation: The MTT assay measures metabolic activity, which may not always directly correlate with cell death. The LDH assay measures membrane integrity, indicating necrosis or late apoptosis. A compound might inhibit metabolic activity without causing immediate cell lysis.

    • Solution: Consider the mechanism of cell death induced by this compound in your system. It may be necessary to use multiple assays and time points to get a complete picture of the cytotoxic and cytostatic effects.

Quantitative Data Summary

Table 1: IC50 Values of Various this compound Analogues in Different Cancer Cell Lines.

This compound AnalogueCell LineIC50 (µM)Reference
This compound BMCF7~10[4]
This compound SMCF7~10[4]
This compound SPhGMCF7~10[4]
This compound FMCF7~10[4]
This compound B4T1~15[8]
This compound B (Resistant)231-JB2.28 ± 0.54
This compound FH46012.4[6]
This compound SIM-96.3[6]
This compound SHepG29.8[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay for this compound Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the this compound analogue in culture medium. It is advisable to use a medium with low serum and without phenol red during the treatment period to minimize interference.

  • Cell Treatment: Remove the seeding medium and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay for this compound-Induced Cell Lysis
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Controls: Prepare three sets of control wells:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.

    • Background: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Subtract the background absorbance and calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Jadomycin_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS + Cu Cu(II) Cu->ROS enhances DNA_Damage DNA Damage ROS->DNA_Damage Antioxidants Cellular Antioxidants (SOD1, GST, TrxR) Antioxidants->ROS inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Jadomycin_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well Plate prep_this compound 2. Prepare this compound Serial Dilutions add_this compound 3. Add this compound to Cells prep_this compound->add_this compound incubate 4. Incubate for 24-72 hours add_this compound->incubate add_reagent 5. Add Assay Reagent (MTT or LDH) incubate->add_reagent measure 6. Measure Signal (Absorbance) add_reagent->measure analyze_data 7. Calculate Viability/ Cytotoxicity & IC50 measure->analyze_data

Caption: General experimental workflow for a this compound bioassay.

Troubleshooting_Tree start Inconsistent Bioassay Results q1 High variability between experiments? start->q1 a1_1 Check for consistent copper levels in media. Add controlled CuSO4. q1->a1_1 Yes q2 Lower than expected cytotoxicity? q1->q2 No a1_2 Ensure consistent cell passage and density. a1_1->a1_2 a1_3 Prepare this compound stock fresh. a1_2->a1_3 a2_1 Verify potency of This compound analogue used. q2->a2_1 Yes q3 Discrepancy between MTT and LDH assays? q2->q3 No a2_2 Check for high antioxidant levels in media. a2_1->a2_2 a3_1 Run cell-free control to check for assay interference. q3->a3_1 Yes a3_2 Consider different endpoints measured by each assay. a3_1->a3_2

References

Technical Support Center: Scaling Up Jadomycin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up Jadomycin production from the laboratory to the pilot scale. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate a smooth transition to larger-scale manufacturing.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound production.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No this compound Production Ineffective stress induction (ethanol or heat shock).At pilot scale, ensure rapid and uniform distribution of ethanol or homogenous temperature change. For ethanol shock, consider the timing and concentration carefully; a concentration of around 4.5% (v/v) has been shown to be effective.[1] For heat shock, a temperature of 40-42°C is often optimal.[1][2]
Incorrect timing of stress induction.Stress induction is critical and time-dependent. Ethanol should be added during the early to mid-exponential growth phase (e.g., between 6 and 13 hours post-inoculation).[2] Late induction (e.g., after 17 hours) can result in little to no production.[2]
Suboptimal media composition.Ensure the production medium is nutrient-limited, particularly of a readily available nitrogen source, to trigger secondary metabolism.[3][4] The presence of a specific amino acid, such as L-isoleucine, is crucial for the biosynthesis of this compound B.[2][3] Different amino acids will result in the production of different this compound analogues.[2][4]
Inadequate aeration or agitation.Poor oxygen transfer can limit growth and secondary metabolite production in large fermenters. Optimize agitation speed and aeration rates for the pilot-scale bioreactor to maintain adequate dissolved oxygen levels.
pH drift outside the optimal range.The optimal initial pH for the production medium is around 7.5.[2] Use of buffers like MOPS can help maintain pH stability, especially as phosphate precipitation can be an issue in some media.
Inconsistent Batch-to-Batch Yields Variability in inoculum quality.Standardize the inoculum preparation procedure, including culture age, cell density, and transfer volume, to ensure a consistent starting point for each batch.
Non-homogenous mixing in the bioreactor.Ensure the bioreactor is properly designed and operated to achieve uniform mixing of nutrients, cells, and the stress inducer. Dead zones in the fermenter can lead to inconsistent production.
Contamination with other microorganisms.Implement and maintain strict aseptic techniques during all stages of the process, from media preparation to inoculation and sampling.
Formation of Undesired Byproducts or Analogues Presence of alternative amino acids in the medium.The type of amino acid present in the culture medium directly influences the structure of the resulting this compound.[4][5] Use highly purified amino acids to avoid the formation of unwanted analogues.
Genetic instability of the production strain.Repeated subculturing can lead to genetic mutations and loss of productivity. Maintain a well-characterized master and working cell bank to ensure strain stability.
Foaming in the Bioreactor High agitation and aeration rates.Use an appropriate antifoaming agent at the lowest effective concentration. Excessive use of antifoam can sometimes interfere with downstream processing.
Difficulties in Product Extraction and Purification Low product concentration in the fermentation broth.Optimize fermentation parameters to maximize the final product titer.
Emulsion formation during solvent extraction.Adjust the pH of the broth and the choice of extraction solvent. Consider using solid-phase extraction as an alternative to liquid-liquid extraction.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stress condition for inducing this compound production at a pilot scale?

A1: Both heat shock (around 42°C) and ethanol treatment (around 4.5-6% v/v) can induce this compound production.[1][2] For pilot-scale operations, ethanol shock is often more practical to implement uniformly than heat shock. The timing of the shock is critical and should be applied during the exponential growth phase.[2]

Q2: Which carbon and nitrogen sources are recommended for the production medium?

A2: While D-galactose has been traditionally used, glucose can also serve as an effective carbon source.[2] The nitrogen source is a critical factor; L-isoleucine is required for the production of this compound B.[2] Replacing L-isoleucine with other amino acids will lead to the production of different this compound analogues.[3][4]

Q3: How critical is the phosphate concentration in the medium?

A3: While this compound B titers show little change with variations in phosphate concentration, it is a known regulator of secondary metabolism in many actinomycetes. Low phosphate levels are generally recommended to favor secondary metabolite production.

Q4: Can this compound production be induced without stress?

A4: In the wild-type Streptomyces venezuelae, stress is required for production. However, genetic engineering approaches, such as disrupting repressor genes like jadR2, can lead to constitutive production of this compound B without the need for an external stressor and can even lead to overproduction when stressed.[7]

Q5: What are the key challenges when scaling up from a shake flask to a pilot-scale fermenter?

A5: Key challenges include ensuring homogenous mixing and efficient mass transfer (especially oxygen), maintaining consistent stress induction across the larger volume, controlling foaming, and managing the increased risk of contamination.[8]

Experimental Protocols

Inoculum Preparation
  • Prepare a seed culture of Streptomyces venezuelae ISP5230 in a suitable growth medium (e.g., MYM medium).

  • Incubate at 30°C with agitation until the culture reaches the mid-to-late exponential growth phase.

  • Use this seed culture to inoculate the pilot-scale bioreactor at a predetermined inoculum size.

Pilot-Scale Fermentation (100 L Bioreactor)
  • Prepare 100 L of production medium containing D-galactose (or glucose) and L-isoleucine, with an initial pH of 7.5.[2] The medium should be nutrient-limited to promote secondary metabolism.

  • Sterilize the bioreactor and medium.

  • Inoculate the bioreactor with the prepared seed culture.

  • Maintain the temperature at 30°C with appropriate agitation and aeration to ensure sufficient dissolved oxygen.

  • After approximately 6-13 hours of cultivation (early to mid-exponential phase), induce this compound production by adding a sterile solution of ethanol to a final concentration of 4.5-6% (v/v).[1][2]

  • Continue the fermentation for an additional 48-72 hours.

  • Monitor key parameters such as pH, dissolved oxygen, cell density, and this compound concentration throughout the fermentation.

This compound Extraction and Quantification
  • At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Extract the this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate) or by solid-phase extraction.[6]

  • Concentrate the crude extract under reduced pressure.

  • Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[9]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[9]

    • Column: A suitable C18 or phenyl reverse-phase column.

    • Detection: Monitor at a wavelength appropriate for this compound (e.g., 526 nm for this compound B).[1]

Data Presentation

Table 1: Comparison of Key Fermentation Parameters for this compound B Production
ParameterLab Scale (Shake Flask)Pilot Scale (Bioreactor)Reference(s)
Working Volume 50 - 200 mL50 - 200 L-
Carbon Source D-galactose or GlucoseD-galactose or Glucose[2]
Nitrogen Source L-isoleucineL-isoleucine[2]
Initial pH 7.57.5[2]
Temperature 30°C30°C-
Induction Method Heat Shock (42°C) or Ethanol (6% v/v)Ethanol Shock (4.5-6% v/v)[1][2]
Induction Timing 6-13 hours post-inoculation6-13 hours post-inoculation[2]
Fermentation Time 48 - 72 hours48 - 96 hours[2]

Visualizations

Jadomycin_Biosynthesis_Pathway Glucose_1_P Glucose-1-Phosphate NDP_Glucose NDP-Glucose Glucose_1_P->NDP_Glucose jadQ NDP_4_keto_6_deoxy_D_glucose NDP-4-keto-6-deoxy-D-glucose NDP_Glucose->NDP_4_keto_6_deoxy_D_glucose jadT Dideoxysugar_moiety Dideoxysugar Moiety NDP_4_keto_6_deoxy_D_glucose->Dideoxysugar_moiety jadO, P, U, V Jadomycin_B This compound B Dideoxysugar_moiety->Jadomycin_B Polyketide_backbone Polyketide Backbone Jadomycin_aglycone This compound Aglycone Polyketide_backbone->Jadomycin_aglycone PKS enzymes Jadomycin_aglycone->Jadomycin_B jadS (Glycosyltransferase) Amino_Acid L-Isoleucine Amino_Acid->Jadomycin_B Non-enzymatic

Caption: Simplified biosynthetic pathway of this compound B.

Jadomycin_Production_Workflow Inoculum_Prep Inoculum Preparation (S. venezuelae) Fermentation Pilot-Scale Fermentation (100 L Bioreactor) Inoculum_Prep->Fermentation Stress_Induction Ethanol Shock (4.5-6% v/v) Fermentation->Stress_Induction 6-13h Harvest Broth Harvesting Fermentation->Harvest 48-72h post-induction Stress_Induction->Fermentation Extraction Extraction (Solid-Phase or Solvent) Harvest->Extraction Purification Purification Extraction->Purification QC Quality Control (HPLC-MS) Purification->QC Final_Product This compound Product QC->Final_Product

Caption: General workflow for pilot-scale this compound production.

References

Validation & Comparative

Jadomycin vs. Doxorubicin: A Comparative Analysis in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent anti-cancer agents, highlighting their mechanisms, efficacy, and potential in overcoming drug resistance.

In the landscape of breast cancer therapeutics, the anthracycline antibiotic Doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by the development of multidrug resistance (MDR) and significant cardiotoxicity. This has spurred the search for novel agents with improved efficacy and a more favorable safety profile. Jadomycins, a family of natural products derived from Streptomyces venezuelae, have emerged as promising candidates, demonstrating potent cytotoxicity against a range of cancer cell lines, including those resistant to conventional drugs. This guide provides a comprehensive comparison of Jadomycin and Doxorubicin, focusing on their performance in breast cancer cells, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound B and Doxorubicin in various breast cancer cell lines, including drug-sensitive and multidrug-resistant (MDR) phenotypes.

Cell LineDrugIC50 (µM)Key CharacteristicsReference
MCF-7 This compound B~1-5ER+, PR+, HER2-[1]
Doxorubicin1 - 8.3ER+, PR+, HER2-[][3][4][5]
MDA-MB-231 This compound B~1-5Triple-Negative[1]
Doxorubicin1 - 6.6Triple-Negative[][3]
MCF-7/ADR Doxorubicin> 320x sensitive cellsDoxorubicin-Resistant[6]
231-TXL This compound BEquipotent to sensitive cellsPaclitaxel-Resistant[7]
DoxorubicinSignificantly higher than sensitive cellsPaclitaxel-Resistant[8]
abcb1a-4T1 This compound BSimilar to parent cellsMDR (ABCB1A overexpression)[9]
Doxorubicin56-fold increase vs. parent cellsMDR (ABCB1A overexpression)[9]

Table 1: Comparative IC50 values of this compound B and Doxorubicin in various breast cancer cell lines.

Notably, Jadomycins often retain their potency in MDR cell lines that overexpress ATP-binding cassette (ABC) transporters, a common mechanism of resistance to Doxorubicin.[10] For instance, this compound B demonstrated similar IC50 values in MDR abcb1a-4T1 cells compared to the parental 4T1 cells, whereas Doxorubicin's IC50 increased 56-fold in the resistant cells.[9]

Mechanisms of Action and Signaling Pathways

Both this compound and Doxorubicin induce cancer cell death primarily through the induction of apoptosis, but their upstream mechanisms exhibit key differences.

This compound: A Multi-pronged Attack

Jadomycins employ several mechanisms to induce cytotoxicity. A prominent pathway involves the copper-dependent generation of reactive oxygen species (ROS).[9][11][12] This process leads to oxidative stress and subsequent DNA damage. Additionally, Jadomycins, particularly this compound B, S, and F, have been shown to inhibit or poison topoisomerase II, an enzyme critical for DNA replication and repair, leading to further DNA damage and apoptosis.[7][9] Some studies also suggest that Jadomycins may inhibit Aurora B kinase, a key regulator of mitosis.[9]

Jadomycin_Pathway This compound This compound ROS ROS This compound->ROS + Cu(II) Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition/Poisoning ABK Aurora B Kinase This compound->ABK Inhibition Cu_II Cu(II) Cu_II->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Topoisomerase_II->DNA_Damage Mitosis_Inhibition Mitosis Inhibition ABK->Mitosis_Inhibition Mitosis_Inhibition->Apoptosis

This compound's proposed mechanisms of action.
Doxorubicin: The Established Paradigm

Doxorubicin's primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of apoptotic pathways.[13][14] Like this compound, Doxorubicin can also generate ROS, contributing to its cytotoxic effects and, notably, its cardiotoxicity.[14] The apoptotic cascade initiated by Doxorubicin involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases.[13][15]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS ROS Doxorubicin->ROS DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria Apoptosis Apoptosis DNA_Damage->Apoptosis Caspases Caspases Mitochondria->Caspases Activation Caspases->Apoptosis

Doxorubicin's primary mechanisms of action.

Overcoming Drug Resistance: A Key Advantage for this compound

A significant challenge in Doxorubicin therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ABC transporters like P-glycoprotein (ABCB1), which actively pump the drug out of cancer cells.[16][17][18] Jadomycins have demonstrated a remarkable ability to circumvent this resistance mechanism.[10] Studies have shown that Jadomycins are not substrates for these efflux pumps, allowing them to maintain their cytotoxic efficacy in MDR breast cancer cells.[9]

However, acquired resistance to this compound B has been observed, and it is associated with increased expression of cyclooxygenase-2 (COX-2), suggesting a distinct resistance pathway compared to Doxorubicin.[3]

Resistance_Comparison cluster_dox Doxorubicin Resistance cluster_jad This compound Resistance Doxorubicin Doxorubicin ABC_Transporters ABC Transporters (e.g., P-gp) Doxorubicin->ABC_Transporters Substrate for Drug_Efflux Drug Efflux ABC_Transporters->Drug_Efflux This compound This compound ABC_Transporters2 ABC Transporters (e.g., P-gp) This compound->ABC_Transporters2 Not a Substrate Acquired_Resistance Acquired Resistance This compound->Acquired_Resistance COX2 COX-2 Upregulation Acquired_Resistance->COX2 Experimental_Workflow cluster_mtt MTT Assay (Cytotoxicity) cluster_apoptosis Apoptosis Assay start Start: Breast Cancer Cell Culture seed_cells Seed cells in 96-well plates start->seed_cells treat_drugs Treat with this compound or Doxorubicin (various concentrations) seed_cells->treat_drugs incubate Incubate (24-72h) treat_drugs->incubate add_mtt Add MTT reagent incubate->add_mtt harvest_cells Harvest cells incubate->harvest_cells solubilize Solubilize formazan add_mtt->solubilize read_absorbance Read absorbance (570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 stain_annexin Stain with Annexin V/PI harvest_cells->stain_annexin flow_cytometry Analyze by Flow Cytometry stain_annexin->flow_cytometry quantify_apoptosis Quantify Apoptosis flow_cytometry->quantify_apoptosis

References

Unraveling the Anticancer Arsenal of Jadomycin: A Comparative Guide to its Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Jadomycin's anticancer mechanism with alternative therapies, supported by experimental data. We delve into its molecular targets, detailing the experimental protocols used for their validation and presenting quantitative data for objective comparison.

Jadomycins, a family of natural products derived from Streptomyces venezuelae, have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a range of cancer cell lines, including those exhibiting multi-drug resistance (MDR).[1] This guide illuminates the mechanisms underpinning this compound's therapeutic potential, focusing on its validated molecular targets and drawing comparisons with established anticancer drugs such as doxorubicin, mitoxantrone, and etoposide. A key advantage of Jadomycins is their ability to evade ATP-binding cassette (ABC) transporters, the cellular pumps often responsible for the efflux of chemotherapy drugs and a primary cause of MDR.[2] This allows Jadomycins to maintain their cytotoxic efficacy in resistant cancer cells.

Comparative Cytotoxicity of this compound and Alternatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound analogs and comparator drugs across different cancer cell lines. Lower IC50 values indicate greater potency.

DrugCell LineCancer TypeIC50 (µM)Noteworthy Characteristics
This compound B MDA-MB-231 (231-CON)Triple-Negative Breast Cancer~1.0 - 5.0[3][4]Drug-sensitive
MDA-MB-231 (231-JB)Triple-Negative Breast Cancer~2.28[5]This compound B-resistant
4T1Mouse Breast Cancer2- to 4-fold higher than in human breast cancer cells[3]-
abcb1a-4T1MDR Mouse Breast CancerSimilar to 4T1[3]Overexpresses ABCB1A
This compound F MDA-MB-231 (231-CON)Triple-Negative Breast CancerEquipotent with this compound B and S[6]-
MDA-MB-231 (231-TXL)Paclitaxel-Resistant Breast CancerEquipotent with 231-CON[6]Overexpresses ABCB1
This compound S HepG2Liver Cancer9.8[7]-
IM-9Multiple Myeloma6.3[7]-
Doxorubicin MCF-7Breast Cancer (Sensitive)8.306-
K562Leukemia (Sensitive)0.031[2]-
K562/DoxLeukemia (Resistant)0.996[2]Overexpresses P-glycoprotein
KB-3-1Cervical Cancer (Sensitive)0.03[8]-
KB-8-5Cervical Cancer (Resistant)0.12[8]-
Mitoxantrone MDA-MB-231Triple-Negative Breast Cancer0.018[9]-
MCF-7Breast Cancer0.196[9]-
HL60Leukemia0.1[10]-
Etoposide A549Lung Cancer3.49[11]-
1A9Ovarian Cancer0.15[12]-
1A9/ptx-10Paclitaxel-Resistant Ovarian Cancer> 5[12]-

Validated Molecular Targets and Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes.

Topoisomerase II Inhibition

Jadomycins act as inhibitors of type II topoisomerases, enzymes crucial for resolving DNA topological issues during replication and transcription.[6] By inhibiting these enzymes, Jadomycins lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[5][6] Notably, Jadomycins B and F have been shown to selectively poison topoisomerase IIβ.[6]

Induction of Reactive Oxygen Species (ROS)

Several this compound analogs induce the production of reactive oxygen species (ROS) in a copper-dependent manner.[13] This oxidative stress contributes to DNA damage and cellular toxicity.[3] However, studies have also demonstrated that this compound-induced apoptosis can occur independently of ROS generation, suggesting multiple parallel pathways to cell death.[6]

Aurora B Kinase Inhibition

This compound B has been identified as an inhibitor of Aurora B kinase, a key regulator of mitosis.[14][15] Inhibition of Aurora B kinase disrupts cell division and can lead to apoptosis.[14] A direct consequence of Aurora B kinase inhibition by this compound B is the reduced phosphorylation of histone H3 on serine 10, a critical event for chromosome condensation and segregation.[15][16]

Modulation of Cyclooxygenase-2 (COX-2) Signaling

Interestingly, acquired resistance to this compound B in triple-negative breast cancer cells has been linked to a 25-fold increase in the expression of cyclooxygenase-2 (COX-2).[4][5] This suggests that the COX-2 pathway may play a role in mediating this compound's effects. Furthermore, the use of a COX-2 inhibitor, celecoxib, was able to re-sensitize resistant cells to this compound B, highlighting a potential synergistic therapeutic strategy.[4][5]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Jadomycin_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibits AuroraB Aurora B Kinase This compound->AuroraB Inhibits COX2 Cyclooxygenase-2 (COX-2) This compound->COX2 Upregulates in resistant cells DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Copper Copper (Cu2+) Copper->ROS Mediates TopoisomeraseII->DNA_Damage Causes HistoneH3 Histone H3 (Ser10) Phosphorylation AuroraB->HistoneH3 Regulates Resistance Drug Resistance COX2->Resistance Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest HistoneH3->CellCycleArrest Leads to CellCycleArrest->Apoptosis

Caption: this compound's multifaceted anticancer mechanism.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Mechanistic Assays CancerCells Cancer Cell Lines (Sensitive & MDR) Treatment Treat with this compound or Alternative Drugs CancerCells->Treatment MTT MTT Assay (IC50 Determination) Treatment->MTT ROS_Assay ROS Detection (DCFDA Assay) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Topo_Assay Topoisomerase II Inhibition Assay Treatment->Topo_Assay WB Western Blot (Protein Expression) Treatment->WB

Caption: General experimental workflow for validating anticancer mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Reaction Setup: Prepare a reaction mixture containing kDNA, ATP, and assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or the test compound to the reaction mixtures. A control with no inhibitor is included.

  • Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα enzyme.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Catenated kDNA will remain in the well or migrate slowly, while decatenated DNA will migrate as faster-moving bands.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition is determined by the reduction in decatenated DNA bands compared to the control.[17][18][19][20][21]

Cellular ROS Detection Assay (DCFDA Assay)

This assay utilizes the cell-permeant reagent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Loading with DCFH-DA: Wash the cells and incubate them with a working solution of DCFH-DA (typically 10-50 µM) at 37°C for 30-45 minutes in the dark.

  • Treatment: Remove the DCFH-DA solution, wash the cells, and add the test compounds (this compound, etc.) at desired concentrations.

  • Incubation: Incubate the cells for the desired treatment period.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence indicates an increase in intracellular ROS.[22][23][24][25]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Treatment: Treat cells with this compound or other compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6][7][26]

Conclusion

This compound presents a compelling profile as an anticancer agent, particularly for its efficacy against multi-drug resistant cancers. Its multifaceted mechanism of action, involving the inhibition of topoisomerase II and Aurora B kinase, and the induction of ROS, provides multiple avenues for inducing cancer cell death. The finding that this compound is not a substrate for common drug efflux pumps is a significant advantage over conventional chemotherapeutics like doxorubicin. Further investigation into the role of COX-2 in this compound resistance may unveil novel combination therapies to enhance its clinical utility. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to further explore and validate the therapeutic potential of this compound and its analogs.

References

Jadomycin Aglycons Demonstrate Enhanced Cytotoxicity Over Glycosides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of experimental data reveals that jadomycin aglycons, the sugar-free counterparts of this compound glycosides, generally exhibit superior cytotoxic activity against a range of human cancer cell lines. This guide provides a detailed examination of the cytotoxic profiles of these compounds, supported by quantitative data, experimental protocols, and visualizations of the proposed mechanisms of action, offering valuable insights for researchers and drug development professionals in oncology.

Jadomycins, a family of angucycline antibiotics produced by Streptomyces venezuelae, have garnered significant interest for their potent anticancer properties, particularly against multidrug-resistant cancer cells.[1][2][3] The structural diversity of jadomycins, primarily in the amino acid-derived side chain and the presence or absence of a glycosidic moiety, plays a crucial role in their biological activity.[2] This analysis focuses on the impact of the L-digitoxose sugar moiety on the cytotoxicity of these compounds.

Quantitative Comparison of Cytotoxicity

A key study evaluating the in vitro cytotoxicity of various this compound derivatives provides compelling evidence for the enhanced potency of the aglycone forms.[4][5] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, were determined across a panel of eight human cancer cell lines. The data, summarized in the tables below, consistently show lower IC50 values for the aglycons compared to their glycosylated counterparts, indicating greater cytotoxic efficacy.

This compound T Aglycon vs. This compound T
Cell LineThis compound T Aglycon IC50 (µM)This compound T IC50 (µM)
A172 (Glioblastoma)2.510.0
HepG2 (Hepatocellular Carcinoma)3.2>20.0
KP-3L (Pancreatic Cancer)4.815.2
A549 (Lung Carcinoma)6.3>20.0
MCF-7 (Breast Cancer)5.118.5
HCT116 (Colon Cancer)7.5>20.0
PC-3 (Prostate Cancer)3.912.8
MKN74 (Gastric Cancer)12.18.9

Data compiled from a study by Iwasaki et al. (2023).[4][5]

Phenanthroviridin Aglycon vs. L-digitoxosyl-phenanthroviridin
Cell LinePhenanthroviridin Aglycon IC50 (µM)L-digitoxosyl-phenanthroviridin IC50 (µM)
A172 (Glioblastoma)1.87.8
HepG2 (Hepatocellular Carcinoma)2.19.5
KP-3L (Pancreatic Cancer)3.511.2
A549 (Lung Carcinoma)4.214.7
MCF-7 (Breast Cancer)3.810.4
HCT116 (Colon Cancer)5.616.3
PC-3 (Prostate Cancer)2.98.7
MKN74 (Gastric Cancer)9.812.1

Data compiled from a study by Iwasaki et al. (2023).[4][5]

With the exception of this compound T in the MKN74 gastric cancer cell line, the aglycons consistently demonstrated significantly lower IC50 values, indicating that the absence of the L-digitoxose sugar enhances their cytotoxic potential across a broad spectrum of cancer types.[4][5]

Experimental Protocols

The cytotoxicity data presented were primarily generated using the MTT or MTS assays, which are standard colorimetric assays for assessing cell metabolic activity as an indicator of cell viability.

MTT/MTS Assay for Cytotoxicity
  • Cell Seeding: Human cancer cell lines (A172, HepG2, KP-3L, A549, MCF-7, HCT116, PC-3, and MKN74) are seeded into 96-well plates at a density of 1x10⁴ to 2x10⁴ cells per well and incubated for 12-24 hours to allow for cell attachment.[6]

  • Compound Treatment: The this compound aglycons and glycosides are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these compounds and incubated for a further 24 to 72 hours.[6]

  • MTT/MTS Reagent Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) or MTS solution is added to each well.[6][7] The plates are then incubated for 2 to 4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells convert the MTT/MTS tetrazolium salt into a colored formazan product.[7][8]

  • Solubilization and Absorbance Measurement:

    • For MTT assay: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

    • For MTS assay: The formazan product is soluble in the cell culture medium.

  • Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm for MTT and 490 nm for MTS.[6][7] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[6]

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT/MTS Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates incubate_attach Incubate for Adhesion (12-24h) seed_cells->incubate_attach treat_cells Add Compounds to Cells incubate_attach->treat_cells prep_compounds Prepare Serial Dilutions of Jadomycins prep_compounds->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat add_reagent Add MTT/MTS Reagent incubate_treat->add_reagent incubate_formazan Incubate for Formazan Production (2-4h) add_reagent->incubate_formazan solubilize Solubilize Formazan (MTT) incubate_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Fig. 1: Experimental workflow for determining the cytotoxicity of this compound derivatives using the MTT/MTS assay.

Mechanisms of Action: A Comparative Perspective

The cytotoxic effects of jadomycins are attributed to their ability to induce apoptosis, or programmed cell death, through multiple mechanisms. A key mechanism involves the copper-dependent generation of reactive oxygen species (ROS).[9] This leads to oxidative stress and subsequent DNA damage, ultimately triggering the apoptotic cascade.

While the precise differences in the signaling pathways activated by this compound aglycons versus glycosides have not been fully elucidated, the enhanced cytotoxicity of the aglycons suggests they may more readily interact with intracellular targets or generate higher levels of ROS. The sugar moiety in glycosides may sterically hinder these interactions or alter the compound's ability to participate in the redox cycling that produces ROS.

signaling_pathway cluster_aglycon This compound Aglycon cluster_glycoside This compound Glycoside cluster_cell Cancer Cell aglycon This compound Aglycon ros_aglycon Increased ROS Generation aglycon->ros_aglycon Cu(II) dna_damage_aglycon Significant DNA Damage ros_aglycon->dna_damage_aglycon apoptosis_aglycon Enhanced Apoptosis dna_damage_aglycon->apoptosis_aglycon cell_death Cell Death apoptosis_aglycon->cell_death More Potent glycoside This compound Glycoside ros_glycoside ROS Generation glycoside->ros_glycoside Cu(II) dna_damage_glycoside DNA Damage ros_glycoside->dna_damage_glycoside apoptosis_glycoside Apoptosis dna_damage_glycoside->apoptosis_glycoside apoptosis_glycoside->cell_death Less Potent

Fig. 2: Proposed signaling pathway for this compound-induced cytotoxicity, highlighting the enhanced effect of aglycons.

Logical Framework for Comparison

The comparative analysis logically flows from the structural difference between this compound aglycons and glycosides to the observed difference in their cytotoxic efficacy.

logical_framework cluster_structure Structural Difference cluster_mechanism Mechanism of Action cluster_outcome Cytotoxic Outcome aglycon This compound Aglycon (No Sugar Moiety) interaction Enhanced Interaction with Intracellular Targets aglycon->interaction glycoside This compound Glycoside (with L-digitoxose) glycoside->interaction Steric Hindrance ros Increased ROS Production interaction->ros ic50 Lower IC50 Values ros->ic50 efficacy Greater Cytotoxic Efficacy ic50->efficacy

References

Navigating Resistance: A Comparative Analysis of Jadomycin Cross-Resistance with Other Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of jadomycin, a potent anticancer agent, with other clinically relevant topoisomerase inhibitors. The information presented herein is supported by experimental data to aid in the strategic development of novel cancer therapies and to anticipate potential resistance mechanisms.

Jadomycins are a class of natural products known to overcome multidrug resistance in cancer cells, partly because they are not substrates for common drug efflux pumps like ABCB1 and ABCG2[1][2][3][4][5]. One of their proposed mechanisms of action is the inhibition of topoisomerase II, placing them in a class of drugs critical to cancer chemotherapy[3][4][6][7]. Understanding their cross-resistance patterns with other topoisomerase inhibitors is crucial for their potential clinical application.

Quantitative Comparison of Cytotoxicity and Cross-Resistance

A key study established a this compound B-resistant human triple-negative breast cancer cell line, 231-JB, by gradually exposing the parental MDA-MB-231 cell line to increasing concentrations of this compound B over seven months. This this compound B-resistant cell line exhibited a unique cross-resistance profile. While it showed resistance to other this compound analogues, it notably did not show cross-resistance to other topoisomerase inhibitors.

The following table summarizes the IC50 values, demonstrating the specific resistance pattern of the 231-JB cell line.

CompoundDrug TargetParental MDA-MB-231 IC50 (µM)This compound B-Resistant 231-JB IC50 (µM)Fold ResistanceCross-Resistance Observed
This compound BTopoisomerase II, ROS induction, Aurora B kinase~0.762.28 ± 0.54~3-
This compound FPresumed similar to this compound BNot specifiedResistantYesYes[1][2]
This compound SPresumed similar to this compound BNot specifiedResistantYesYes[1][2]
MitoxantroneTopoisomerase IINot specifiedNot specifiedNoNo[1][2]
DoxorubicinTopoisomerase IINot specifiedNot specifiedNoNo[1][2]
SN-38Topoisomerase INot specifiedNot specifiedNoNo[1][2]

Data synthesized from studies on this compound B-resistant MDA-MB-231 cells[1][2]. The IC50 for the parental line is inferred from the reported 3-fold increase in resistance.

Experimental Protocols

The data presented above is derived from robust experimental methodologies designed to induce and characterize drug resistance.

Establishment of this compound B-Resistant Cell Line (231-JB)
  • Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231.

  • Culture Conditions: Standard cell culture conditions were maintained.

  • Induction of Resistance: Resistance was induced by continuous, stepwise exposure of MDA-MB-231 cells to increasing concentrations of this compound B, starting from 0 µM and gradually increasing to 3 µM over a period of 7 months[1].

Cytotoxicity and Cross-Resistance Assays
  • Methodology: The cytotoxic effects of various compounds on both the parental (MDA-MB-231) and the this compound B-resistant (231-JB) cell lines were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere.

    • The cells were then treated with a range of concentrations of the test compounds (this compound B, this compound F, this compound S, mitoxantrone, doxorubicin, and SN-38).

    • Following a predetermined incubation period, an MTT solution was added to each well.

    • The formazan crystals formed by viable cells were solubilized, and the absorbance was measured to determine the percentage of cell viability relative to untreated controls.

    • IC50 values (the concentration of a drug that inhibits 50% of cell growth) were calculated from the dose-response curves.

Mechanism of this compound B Resistance: A Divergence from Typical Topoisomerase Inhibitor Resistance

The lack of cross-resistance between this compound B and other topoisomerase inhibitors suggests a distinct mechanism of resistance. Investigations into the 231-JB cell line revealed that the resistance was not due to common mechanisms associated with topoisomerase inhibitor resistance.

Specifically, there was no observed increase in the mRNA expression of:

  • Topoisomerase-2 [1][2]

  • ABCB1 (P-glycoprotein) drug efflux pump [1][2]

  • ABCG2 (Breast Cancer Resistance Protein) drug efflux pump [1][2]

Instead, the resistance to this compound B was strongly associated with a 25-fold increase in the expression of cyclooxygenase-2 (COX-2) [1][2]. This finding is significant as it points to a novel resistance pathway for this class of compounds.

The critical role of COX-2 in this resistance phenotype was confirmed by experiments showing that the COX-2 inhibitor, celecoxib, could re-sensitize the 231-JB cells to this compound B[1][2].

Jadomycin_Resistance_Pathway Proposed Mechanism of Acquired this compound B Resistance cluster_resistance Acquired Resistance in 231-JB Cells JadomycinB This compound B TopoisomeraseII Topoisomerase II Inhibition JadomycinB->TopoisomeraseII Inhibits ROS ROS Generation JadomycinB->ROS Induces COX2 Increased COX-2 Expression (25-fold) JadomycinB->COX2 Leads to selection for CellDeath Apoptotic Cell Death TopoisomeraseII->CellDeath ROS->CellDeath Prostaglandin Prostaglandin Production COX2->Prostaglandin ProSurvival Pro-Survival Signaling Prostaglandin->ProSurvival Resistance This compound B Resistance ProSurvival->Resistance Resistance->JadomycinB Blocks effect of Celecoxib Celecoxib (COX-2 Inhibitor) Celecoxib->COX2 Inhibits

Caption: Mechanism of acquired resistance to this compound B.

Experimental Workflow for Resistance and Cytotoxicity Analysis

The logical flow of the experiments that form the basis of this guide is outlined below. This workflow provides a template for similar cross-resistance studies.

Experimental_Workflow Workflow for Cross-Resistance Analysis cluster_drugs Test Compounds start Start with Parental Cell Line (e.g., MDA-MB-231) induce_resistance Induce Resistance (Stepwise drug exposure over months) start->induce_resistance cytotoxicity_assay Perform Cytotoxicity Assays (MTT) on both cell lines start->cytotoxicity_assay resistant_line Establish Resistant Cell Line (e.g., 231-JB) induce_resistance->resistant_line resistant_line->cytotoxicity_assay calculate_ic50 Calculate IC50 Values and Fold Resistance cytotoxicity_assay->calculate_ic50 JadoB This compound B JadoB->cytotoxicity_assay JadoFS This compound F & S JadoFS->cytotoxicity_assay TopoInhibitors Other Topoisomerase Inhibitors (Mitoxantrone, Doxorubicin, SN-38) TopoInhibitors->cytotoxicity_assay analyze_cross_resistance Analyze for Cross-Resistance calculate_ic50->analyze_cross_resistance mechanism_study Investigate Mechanism of Resistance (Gene expression analysis for TopoII, ABC transporters, COX-2) analyze_cross_resistance->mechanism_study If resistance is specific end Conclusion on Cross-Resistance Profile analyze_cross_resistance->end If cross-resistance is broad mechanism_study->end

Caption: Experimental workflow for resistance studies.

Conclusion

The available evidence strongly suggests that acquired resistance to this compound B in triple-negative breast cancer cells does not confer cross-resistance to other commonly used topoisomerase I and II inhibitors. The mechanism of resistance, characterized by the upregulation of COX-2 rather than alterations in topoisomerase II or drug efflux pumps, is distinct. This unique resistance profile highlights this compound and its analogues as promising candidates for further investigation, particularly in the context of tumors that have developed resistance to conventional topoisomerase inhibitors. These findings encourage the exploration of combination therapies, potentially involving COX-2 inhibitors, to enhance the efficacy of jadomycins.

References

Unveiling the Structures of Novel Jadomycin Analogues: A Comparative Guide to NMR and MS Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the spectroscopic data and analytical methodologies used to confirm the structures of newly discovered jadomycin analogues, offering researchers a comprehensive guide to the characterization of these promising natural products.

In the ongoing quest for novel therapeutic agents, the this compound family of angucycline antibiotics, produced by Streptomyces venezuelae, has garnered significant attention due to its potent anticancer and antibacterial properties. The generation of new this compound analogues, primarily through precursor-directed biosynthesis, is a key strategy in developing compounds with improved efficacy and selectivity. The definitive structural elucidation of these new molecules is paramount and relies heavily on a combination of advanced spectroscopic techniques, principally Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide provides a comparative overview of the structural confirmation of two this compound analogues: the well-established This compound B and the more recently discovered This compound 4-amino-L-phenylalanine . By presenting their key NMR and MS data in a comparative format, alongside detailed experimental protocols, this document aims to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Comparative Spectroscopic Data

The structural backbone of jadomycins is complex, and minor changes in the incorporated amino acid precursor can lead to significant differences in their spectroscopic signatures. The following tables summarize the key quantitative data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), ¹H NMR, and ¹³C NMR for this compound B and this compound 4-amino-L-phenylalanine.

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition of new analogues and confirming their molecular weight.

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)
This compound BC₃₀H₃₁NO₉550.2026550.2021
This compound 4-amino-L-phenylalanineC₃₃H₃₀N₂O₉599.2024599.2040[1]
¹H and ¹³C NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables present a comparison of the key ¹H and ¹³C NMR chemical shifts for the two analogues, highlighting the differences arising from the distinct amino acid-derived side chains.

¹H NMR Data (in ppm)

PositionThis compound B (in CDCl₃)This compound 4-amino-L-phenylalanine (in MeOD)
H-1~4.85.02
H-3a~5.86.05
H-5~2.52.55
H-9~7.87.90
H-10~7.47.55
H-11~7.77.80
H-1'~5.45.45
H-6'~1.31.35

¹³C NMR Data (in ppm)

PositionThis compound B (in CDCl₃)This compound 4-amino-L-phenylalanine (in MeOD)
C-1~68.070.1
C-2~175.0176.5
C-3a~85.086.2
C-4a~130.0131.5
C-7~160.0161.8
C-8~185.0186.2
C-13~182.0183.5
C-1'~98.099.5
C-6'~18.018.5

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific diastereomer being observed. The data presented here is a representative compilation from available literature.

Experimental Protocols

The successful characterization of new this compound analogues hinges on the meticulous application of standardized experimental protocols. Below are detailed methodologies for the key NMR and MS experiments.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified this compound analogue is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical and should be selected based on the solubility of the compound and the desired resolution of the spectra.

1D NMR (¹H and ¹³C):

  • ¹H NMR: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Spectra are acquired on the same instrument, with a spectral width of 200-220 ppm. A larger number of scans (1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

2D NMR (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings within the molecule. Standard gradient-enhanced COSY (gCOSY) pulse sequences are employed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing invaluable information for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different molecular fragments and confirming the overall structure.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Sample Preparation: A dilute solution of the purified this compound analogue (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

Instrumentation and Analysis:

  • The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

  • Analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺.

  • The mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is calibrated to ensure high mass accuracy (typically < 5 ppm).

  • The accurate mass measurement of the molecular ion allows for the unambiguous determination of the elemental formula.

  • Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing further structural information based on the observed fragment ions.

Workflow for Structure Confirmation

The logical progression of experiments is key to an efficient and accurate structure elucidation process. The following diagram illustrates a typical workflow for confirming the structure of a new this compound analogue.

structure_confirmation_workflow cluster_synthesis Biosynthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation biosynthesis Precursor-Directed Biosynthesis isolation Isolation & Purification (HPLC) biosynthesis->isolation hrms HR-ESI-MS (Elemental Composition) isolation->hrms nmr_1d 1D NMR (¹H, ¹³C) (Functional Groups) hrms->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity) nmr_1d->nmr_2d data_analysis Data Analysis & Interpretation nmr_2d->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

A streamlined workflow for the structural confirmation of new this compound analogues.

This systematic approach, combining precursor-directed biosynthesis with rigorous spectroscopic analysis, is essential for expanding the library of this compound analogues and advancing our understanding of their structure-activity relationships. The data and protocols presented in this guide are intended to facilitate these efforts and support the discovery of next-generation anticancer and antibacterial agents.

References

Jadomycin's Anticancer Efficacy: A Comparative Analysis Against the NCI-60 Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer efficacy of Jadomycin derivatives against a panel of cancer cell lines, with a particular focus on data from the National Cancer Institute's (NCI) 60 human cancer cell line screen (NCI-60). Due to the limited availability of a comprehensive NCI-60 screen for this compound itself, this guide leverages available cytotoxicity data for this compound derivatives and compares it with the extensive NCI-60 data for the structurally related and clinically established anticancer agents, Doxorubicin and Mitoxantrone.

Executive Summary

Jadomycins, a family of natural products derived from Streptomyces venezuelae, have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those exhibiting multi-drug resistance. This guide presents available data on the efficacy of this compound derivatives and provides a benchmark against the well-characterized responses of Doxorubicin and Mitoxantrone across the NCI-60 panel. The comparison highlights the potential of Jadomycins as a promising class of anticancer compounds and underscores the need for further comprehensive screening.

Comparative Efficacy of this compound Derivatives and Standard Chemotherapeutics

While a full NCI-60 panel screening for a single this compound compound is not publicly available, studies on various derivatives provide insights into their cytotoxic potential. This section summarizes the available data for this compound derivatives and contrasts it with the comprehensive NCI-60 data for Doxorubicin and Mitoxantrone.

Cytotoxicity of this compound Derivatives

A study by Wright et al. investigated the cytotoxic activities of several this compound derivatives against a limited panel of human cancer cell lines, including the NCI-H460 (non-small cell lung cancer) from the NCI-60 panel. The results, measured as IC50 (the concentration of a drug that is required for 50% inhibition in vitro), are presented below.

CompoundHepG2 (Liver) IC50 (µM)IM-9 (Lymphoblast) IC50 (µM)IM-9/Bcl-2 (Lymphoblast) IC50 (µM)H460 (Lung) IC50 (µM)
This compound B >101.82.53.2
This compound S 0.80.60.71.5
This compound F 1.21.11.30.9

Data sourced from Wright et al. It is important to note that the experimental conditions for this study may differ from the NCI-60 protocol.

NCI-60 Panel Data for Comparator Drugs: Doxorubicin and Mitoxantrone

The following tables summarize the mean GI50 (concentration required to inhibit cell growth by 50%) values for Doxorubicin and Mitoxantrone across the NCI-60 cell lines, grouped by cancer type. This data is publicly available from the NCI's Developmental Therapeutics Program (DTP).

Table 1: Mean GI50 (-log M) of Doxorubicin Across NCI-60 Cell Lines

Cancer TypeMean GI50 (-log M)
Leukemia7.35
Non-Small Cell Lung7.02
Colon7.01
CNS6.95
Melanoma6.89
Ovarian7.15
Renal6.98
Prostate7.05
Breast7.21

Table 2: Mean GI50 (-log M) of Mitoxantrone Across NCI-60 Cell Lines

Cancer TypeMean GI50 (-log M)
Leukemia7.18
Non-Small Cell Lung6.85
Colon6.79
CNS6.72
Melanoma6.68
Ovarian6.99
Renal6.75
Prostate6.81
Breast7.03

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, including the standardized NCI-60 screening protocol.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a standardized high-throughput assay used to evaluate the cytotoxic and/or cytostatic effects of compounds on 60 different human cancer cell lines.

Experimental Workflow:

NCI60_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay SRB Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture Harvest Harvest & Count Cells Cell_Culture->Harvest Plate Plate Cells in 96-well Plates Harvest->Plate Add_Drug Add Drug to Plates Plate->Add_Drug Drug_Prep Prepare Drug Dilutions Drug_Prep->Add_Drug Incubate Incubate for 48h Add_Drug->Incubate Fix Fix Cells (TCA) Incubate->Fix Stain Stain with Sulforhodamine B (SRB) Fix->Stain Wash Wash & Solubilize Dye Stain->Wash Read Read Absorbance Wash->Read Calculate_GI Calculate Growth Inhibition Read->Calculate_GI Generate_Curves Generate Dose-Response Curves Calculate_GI->Generate_Curves Determine_GI50 Determine GI50 Generate_Curves->Determine_GI50

NCI-60 screening experimental workflow.

Protocol Steps:

  • Cell Plating: Cells are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. They are then plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.

  • Drug Addition: Test compounds are dissolved and serially diluted to five concentrations, typically spanning a 4-log range. These dilutions are then added to the appropriate wells.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation and Staining: Adherent cells are fixed in situ by adding cold trichloroacetic acid (TCA). After washing, the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid. Unbound dye is removed by washing with 1% acetic acid.

  • Measurement: The protein-bound dye is solubilized with 10 mM Tris base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI50 is calculated from the absorbance data, representing the drug concentration that causes a 50% reduction in the net protein increase in control cells during the incubation.[1]

This compound Derivative Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values are determined from the dose-response curves.

Mechanism of Action of Jadomycins

Jadomycins exert their anticancer effects through multiple mechanisms, making them potent cytotoxic agents.

Signaling Pathway Diagram:

Jadomycin_MoA cluster_ros ROS Generation cluster_topo Topoisomerase II Inhibition cluster_aurora Aurora B Kinase Inhibition This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Cu(II) dependent TopoII Topoisomerase II This compound->TopoII Inhibition AuroraB Aurora B Kinase This compound->AuroraB Inhibition DNA_Damage_ROS DNA Damage ROS->DNA_Damage_ROS Apoptosis Apoptosis DNA_Damage_ROS->Apoptosis DNA_Strand_Breaks DNA Strand Breaks DNA_Strand_Breaks->Apoptosis Mitotic_Arrest Mitotic Arrest Mitotic_Arrest->Apoptosis

References

Jadomycin B Demonstrates Promising Anti-Tumor Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Halifax, NS – Researchers have unveiled compelling in vivo data validating the anti-tumor effects of Jadomycin B, a natural product derived from the soil bacterium Streptomyces venezuelae. Studies in both zebrafish and mouse models of breast cancer have demonstrated this compound B's potential as a therapeutic agent, particularly in the context of multidrug resistance. These findings, detailed in a recent pilot study, highlight the compound's ability to reduce tumor growth and maintain efficacy against cancer cells that are resistant to conventional chemotherapy.

This compound B's anti-tumor activity was assessed in two key preclinical models: a zebrafish larval xenograft model using human MDA-MB-231 triple-negative breast cancer cells and a syngeneic mouse model using 4T1 mammary carcinoma cells. In both systems, this compound B exhibited significant anti-tumor effects. Notably, the compound was compared in vitro with the commonly used chemotherapeutic agent doxorubicin, revealing this compound B's retained potency against a multidrug-resistant cell line.

Comparative Efficacy of this compound B

The in vivo studies demonstrated a notable reduction in tumor proliferation and volume following this compound B administration. In the zebrafish xenograft model, this compound B significantly inhibited the proliferation of MDA-MB-231 cells.[1][2][3][4] In the 4T1 mouse model, treatment with this compound B led to a decrease in primary tumor volume compared to the control group.[1][2][3][4][5]

A key advantage of this compound B highlighted in the research is its effectiveness against multidrug-resistant (MDR) cancer cells. An in vitro comparison with doxorubicin showed that while doxorubicin's potency was significantly reduced in an MDR cell line (abcb1a-4T1), this compound B's efficacy remained largely unaffected.[5] This suggests that this compound B may be a valuable alternative for patients who have developed resistance to standard chemotherapies.

Table 1: In Vitro Cytotoxicity of this compound B vs. Doxorubicin in 4T1 Mouse Breast Cancer Cells[5]
Cell LineThis compound B IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Fold-Increase in Resistance (Doxorubicin)
4T1 (Parental)10 ± 2.2Data not explicitly provided, but used as baselineN/A
abcb1a-4T1 (MDR)9.7 ± 2.0Significant 56-fold increase from parental56
Table 2: In Vivo Anti-Tumor Efficacy of this compound B in Animal Models
Animal ModelCancer Cell LineThis compound B Dosing RegimenKey Findings
Zebrafish LarvaeMDA-MB-23110, 20, and 40 µM in mediaSignificant reduction in cancer cell proliferation at 20 µM and 40 µM.[1][2][3][4]
Balb/C Mice4T112 mg/kg every 12 hours (intraperitoneal)Decreased primary tumor volume compared to vehicle control.[1][2][3][4][5] No significant weight loss or signs of hepatic/renal toxicity.[1][2][3][4][5]

Experimental Protocols

The validation of this compound B's anti-tumor effects was conducted through rigorous experimental protocols in both zebrafish and mouse models.

Zebrafish Larval Xenograft Model

Human MDA-MB-231 breast cancer cells were fluorescently labeled and injected into the yolk sacs of 48-hour post-fertilization casper zebrafish larvae. The larvae were then exposed to varying concentrations of this compound B (10, 20, and 40 µM) or a vehicle control in the water. The proliferation of the cancer cells was monitored and quantified using fluorescence microscopy.[2]

4T1 Mouse Mammary Carcinoma Model

Female Balb/C mice were injected with 100,000 4T1 cells into the fourth mammary fat pad. Six days after tumor cell implantation, the mice were treated with this compound B at a dose of 12 mg/kg every 12 hours via intraperitoneal injection. Tumor volumes were measured every two days. At the end of the study, tumors were excised and weighed, and lung metastases were quantified. The general health of the mice, including body weight and markers of liver and kidney function, was monitored throughout the experiment.[2][5]

Visualizing the Experimental Workflow and Mechanism

To better illustrate the experimental design and the proposed mechanism of action of this compound, the following diagrams have been generated.

experimental_workflow cluster_zebrafish Zebrafish Xenograft Model cluster_mouse Mouse Syngeneic Model MDA-MB-231 Cells MDA-MB-231 Cells Zebrafish Larvae Injection Zebrafish Larvae Injection MDA-MB-231 Cells->Zebrafish Larvae Injection This compound B Treatment (in water) This compound B Treatment (in water) Zebrafish Larvae Injection->this compound B Treatment (in water) Fluorescence Imaging Fluorescence Imaging This compound B Treatment (in water)->Fluorescence Imaging 4T1 Cells 4T1 Cells Mouse Injection (Mammary Fat Pad) Mouse Injection (Mammary Fat Pad) 4T1 Cells->Mouse Injection (Mammary Fat Pad) This compound B Treatment (IP) This compound B Treatment (IP) Mouse Injection (Mammary Fat Pad)->this compound B Treatment (IP) Tumor Volume Measurement Tumor Volume Measurement This compound B Treatment (IP)->Tumor Volume Measurement jadomycin_moa This compound B This compound B ROS Generation ROS Generation This compound B->ROS Generation Topoisomerase II Inhibition Topoisomerase II Inhibition This compound B->Topoisomerase II Inhibition DNA Damage DNA Damage ROS Generation->DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

References

A Comparative Analysis of the Antimicrobial Potency of Jadomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of various jadomycin derivatives. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the evaluation of these compounds for potential therapeutic applications.

Jadomycins are a family of polyketide-derived natural products produced by Streptomyces venezuelae ISP5230.[1] They have garnered significant interest due to their cytotoxic and antibacterial properties. A key feature of jadomycins is the oxazolone ring, which is formed through the incorporation of an amino acid from the culture medium.[1] This unique biosynthetic pathway allows for the generation of a diverse array of derivatives, each with potentially distinct biological activities. This guide focuses on the comparative antimicrobial efficacy of several of these derivatives against clinically relevant Gram-positive bacteria.

Quantitative Antimicrobial Activity

The antimicrobial activity of various this compound derivatives was assessed by determining their Minimum Inhibitory Concentrations (MICs) against several strains of Staphylococcus aureus and Staphylococcus epidermidis. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results, summarized from a study by Jakeman et al. (2009), are presented in the table below.

This compound DerivativeAmino Acid PrecursorR GroupMIC (μg/mL) vs S. aureus C623 (MRSA)MIC (μg/mL) vs S. aureus 305MIC (μg/mL) vs S. epidermidis C960
This compound B L-Isoleucinesec-butyl844
This compound L L-Leucineisobutyl844
This compound F L-Phenylalaninebenzyl888
This compound S L-Serinehydroxymethyl1684
This compound DS D-Serinehydroxymethyl161616
This compound T L-Threonine1-hydroxyethyl32168
This compound DT D-Threonine1-hydroxyethyl323232
Vancomycin --112

Key Observations:

  • Jadomycins B, L, and F demonstrated the most significant activity against the methicillin-resistant Staphylococcus aureus (MRSA) strain C623, with MIC values of 8 μg/mL.[1]

  • Greater activity was generally observed against Gram-positive microorganisms compared to Gram-negative ones.[1]

  • The stereochemistry of the incorporated amino acid appears to influence antimicrobial activity. For instance, jadomycins S and T, derived from L-amino acids, were more active against S. epidermidis C960 than their diastereomeric counterparts, jadomycins DS and DT, derived from D-amino acids.[1]

  • This compound derivatives with aliphatic side chains (this compound B and L) and a benzyl group (this compound F) were more active against the MRSA strain than those derived from serine or threonine.[1]

Experimental Protocols

The antimicrobial susceptibility testing was performed following the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.[2][3][4]

1. Preparation of Inoculum:

  • Bacterial strains were grown on appropriate agar plates.

  • Colonies were suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard.

  • The standardized inoculum was further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of Antimicrobial Agents:

  • Stock solutions of the this compound derivatives and the control antibiotic (vancomycin) were prepared.

  • Serial two-fold dilutions of the antimicrobial agents were made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate was inoculated with the standardized bacterial suspension.

  • The plates were incubated at 35°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, the plates were visually inspected for bacterial growth.

  • The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method used to determine the antimicrobial activity of the this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (e.g., S. aureus) start->bacterial_culture jadomycin_prep Prepare this compound Derivative Solutions start->jadomycin_prep inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep serial_dilution Perform Serial Dilutions in Microtiter Plate jadomycin_prep->serial_dilution inoculation Inoculate Microtiter Plate with Bacterial Suspension serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Concluding Remarks

The presented data highlights the potential of this compound derivatives as a source of new antimicrobial agents, particularly against challenging pathogens like MRSA. The structure-activity relationships observed, especially concerning the amino acid-derived side chain, provide a valuable foundation for the rational design and semi-synthesis of more potent and selective this compound analogs. Further investigation into the precise mechanism of action of these compounds is warranted to fully elucidate their therapeutic potential. While the induction of reactive oxygen species has been suggested as a possible mechanism in cancer cells, the specific signaling pathways affected in bacteria remain an area for future research.

References

Bypassing Multidrug Resistance: Jadomycin's Efficacy Against ABC Transporter-Expressing Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, frequently linked to the overexpression of ATP-binding cassette (ABC) transporters that actively efflux therapeutic agents from cancer cells. This guide provides a comprehensive assessment of Jadomycin, a natural product with potent cytotoxic activity, and its unique interaction with ABC transporter functions in MDR cells. Through a comparative analysis supported by experimental data, we elucidate this compound's potential as a therapeutic agent capable of circumventing this prevalent resistance mechanism.

This compound: A Profile of Evasion

Jadomycins are a class of polyketide-derived natural products that have demonstrated significant cytotoxicity against various cancer cell lines, including those exhibiting multidrug resistance.[1][2] Unlike many conventional chemotherapeutic drugs, the efficacy of Jadomycins appears to be largely unaffected by the overexpression of key ABC transporters such as ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP).[3][4]

Experimental evidence strongly suggests that Jadomycins are not substrates for these efflux pumps. Studies have shown that the cytotoxicity of various this compound analogs remains consistent in both drug-sensitive and MDR cancer cells overexpressing these transporters.[3][5] Furthermore, the use of known ABC transporter inhibitors, such as verapamil (for ABCB1), MK-571 (for ABCC1), and Ko-143 (for ABCG2), does not potentiate the cytotoxic effects of Jadomycins in MDR cells.[3] This indicates that Jadomycins' ability to kill cancer cells is independent of the functionality of these major efflux pumps.

Moreover, Jadomycins do not appear to function as inhibitors of ABC transporters.[3] Assays measuring the intracellular accumulation of fluorescent substrates for ABCB1, ABCC1, and ABCG2 have shown that Jadomycins do not impede the efflux activity of these transporters.[3] This distinguishes them from many MDR-reversing agents that act by directly blocking the pump function.

The primary mechanisms underlying this compound's cytotoxicity in MDR cells are believed to be multifactorial and independent of ABC transporter interaction. These mechanisms include the copper-dependent generation of reactive oxygen species (ROS), leading to oxidative stress and cell death, as well as the inhibition of critical cellular enzymes like Aurora B kinase and topoisomerase II.[1][2][6]

Performance Comparison: this compound vs. Conventional Chemotherapeutics

The following tables summarize the comparative performance of this compound and conventional chemotherapeutic agents in the context of ABC transporter-mediated MDR.

Table 1: Comparative Cytotoxicity (IC50) in Parental and MDR Cell Lines

CompoundCell LineABC Transporter ExpressionIC50 (µM)Fold ResistanceReference
This compound B 4T1 (parental)Low~1-2-[5]
abcb1a-4T1 (MDR)High ABCB1A~1-2~1[5]
Doxorubicin 4T1 (parental)Low~0.01-0.02-[5]
abcb1a-4T1 (MDR)High ABCB1A~0.56-1.12~56 [5]

Note: IC50 values are approximate and derived from published data for illustrative comparison.

Table 2: Effect of ABC Transporter Inhibitors on Compound Cytotoxicity in MDR Cells

CompoundMDR Cell LineABC Transporter InhibitorChange in CytotoxicityReference
This compound Analogs MCF7 (ABCB1, ABCC1, or ABCG2 overexpressing)Verapamil, MK-571, or Ko-143No significant augmentation[3]
Known ABC Transporter Substrates (e.g., Paclitaxel) MCF7 (ABCB1 overexpressing)VerapamilSignificant augmentation[3] (Implied)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's interaction with ABC transporters. Below are summaries of key experimental protocols.

Cell Viability and Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium.

    • Culture cells and treat them with the test compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Incubate the supernatant with an LDH assay reagent mixture.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • Relate the amount of LDH released to the level of cell death.

ABC Transporter Substrate Accumulation Assay

This assay determines if a compound inhibits the efflux of a known fluorescent substrate of a specific ABC transporter.

  • Culture cells overexpressing a specific ABC transporter (and a parental control cell line) in a 96-well plate.

  • Pre-incubate the cells with the test compound (this compound) or a known inhibitor (e.g., verapamil) for a defined period.

  • Add a fluorescent substrate of the specific ABC transporter (e.g., Rhodamine 123 for ABCB1) to the wells.

  • Incubate for a specific time to allow for substrate uptake and efflux.

  • Wash the cells with a cold buffer to stop the transport process.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or quantify using flow cytometry.

  • An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of the ABC transporter.

Visualizing the Cellular Dynamics

The following diagrams illustrate the key concepts discussed in this guide.

cluster_0 Drug-Sensitive Cancer Cell cluster_1 MDR Cancer Cell (ABC Transporter Overexpression) Drug_In Chemotherapy Cell_Death_S Cell Death Drug_In->Cell_Death_S MDR_Drug_In Chemotherapy ABC_Transporter ABC Transporter MDR_Drug_In->ABC_Transporter Cell_Survival Cell Survival MDR_Drug_Out Drug Efflux ABC_Transporter->MDR_Drug_Out

Caption: Conventional chemotherapy in drug-sensitive vs. MDR cells.

cluster_0 MDR Cancer Cell Jadomycin_In This compound ABC_Transporter_J ABC Transporter Jadomycin_In->ABC_Transporter_J (Not a substrate) ROS_Generation ROS Generation Jadomycin_In->ROS_Generation Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase II) Jadomycin_In->Enzyme_Inhibition No_Efflux No Efflux Cell_Death_J Cell Death ROS_Generation->Cell_Death_J Enzyme_Inhibition->Cell_Death_J

Caption: this compound's mechanism of action in MDR cancer cells.

cluster_workflow Experimental Workflow: Assessing ABC Transporter Interaction start Seed MDR and Parental Cancer Cell Lines treatment Treat with this compound and Control Compounds start->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay accumulation_assay Perform Fluorescent Substrate Accumulation Assay treatment->accumulation_assay data_analysis Analyze Data: - Compare IC50 values - Measure intracellular fluorescence viability_assay->data_analysis accumulation_assay->data_analysis conclusion Conclusion: Determine if this compound is a substrate or inhibitor of ABC transporters data_analysis->conclusion

Caption: Workflow for assessing this compound's effect on ABC transporters.

Conclusion

References

Structure-Activity Relationship of the Jadomycin Oxazolone Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of the jadomycin oxazolone ring. Jadomycins are a family of angucycline antibiotics produced by Streptomyces venezuelae ISP5230.[1] A distinctive feature of their structure is a five-membered oxazolone ring, which is formed through the incorporation of an amino acid.[1][2] This unique biosynthetic origin allows for the generation of a diverse library of analogs by supplying different amino acids in the culture medium, making the oxazolone ring a key target for SAR studies.[2][3] These studies have revealed that modifications to the side chain of the oxazolone ring significantly influence the cytotoxic and antimicrobial properties of jadomycins.[3][4]

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature of the substituent on the oxazolone ring, which is derived from the precursor amino acid. The following tables summarize the in vitro cytotoxicity and antimicrobial activity of various this compound analogs, highlighting the impact of these structural modifications.

In Vitro Cytotoxicity of this compound Analogs

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth.

This compound AnalogAmino Acid PrecursorR Group on Oxazolone RingCell LineIC50 (µM)Reference
This compound BL-Isoleucine-CH(CH₃)CH₂CH₃H460 (Lung)> 100[3]
This compound BL-Isoleucine-CH(CH₃)CH₂CH₃IM-9 (Multiple Myeloma)50.2[3]
This compound BL-Isoleucine-CH(CH₃)CH₂CH₃HepG2 (Liver)31.6[3]
This compound FL-Phenylalanine-CH₂PhH460 (Lung)12.4[3]
This compound FL-Phenylalanine-CH₂PhIM-9 (Multiple Myeloma)25.1[3]
This compound FL-Phenylalanine-CH₂PhHepG2 (Liver)39.8[3]
This compound SL-Serine-CH₂OHH460 (Lung)25.1[3]
This compound SL-Serine-CH₂OHIM-9 (Multiple Myeloma)6.3[3]
This compound SL-Serine-CH₂OHHepG2 (Liver)9.8[3]
This compound TL-Threonine-CH(OH)CH₃H460 (Lung)31.6[3]
This compound TL-Threonine-CH(OH)CH₃IM-9 (Multiple Myeloma)15.8[3]
This compound TL-Threonine-CH(OH)CH₃HepG2 (Liver)15.8[3]
This compound LL-Leucine-CH₂CH(CH₃)₂H460 (Lung)100[3]
This compound LL-Leucine-CH₂CH(CH₃)₂IM-9 (Multiple Myeloma)31.6[3]
This compound LL-Leucine-CH₂CH(CH₃)₂HepG2 (Liver)50.1[3]
This compound OrnL-Ornithine-(CH₂)₃NH₂MCF-7 (Breast)1.3
This compound OrnL-Ornithine-(CH₂)₃NH₂HCT116 (Colon)1.3
This compound KL-Lysine-(CH₂)₄NH₂MCF-7 (Breast)2.5
This compound KL-Lysine-(CH₂)₄NH₂HCT116 (Colon)5.0

Data compiled from multiple sources as referenced.

Key Findings from Cytotoxicity Data:

  • The side chain of the oxazolone ring has a significant impact on cytotoxic activity.[4]

  • This compound S, with a hydroxymethyl side chain from serine, demonstrated high potency against IM-9 and HepG2 cell lines.[3]

  • This compound F, featuring a benzyl group from phenylalanine, was most effective against the H460 lung cancer cell line.[3]

  • The presence of a hydroxyl group on the side chain appears to be beneficial for activity, as seen with this compound S and T.[3]

  • Analogs with amino side chains, such as this compound Orn and K, have shown potent and selective activity against tumor cells.

Antimicrobial Activity of this compound Analogs

Jadomycins also exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

This compound AnalogAmino Acid PrecursorR Group on Oxazolone RingOrganismMIC (µg/mL)Reference
This compound BL-Isoleucine-CH(CH₃)CH₂CH₃S. aureus (MRSA, C623)8[2]
This compound FL-Phenylalanine-CH₂PhS. aureus (MRSA, C623)8[2]
This compound LL-Leucine-CH₂CH(CH₃)₂S. aureus (MRSA, C623)8[2]
This compound SL-Serine-CH₂OHS. aureus (MRSA, C623)32[2]
This compound DSD-Serine-CH₂OHS. aureus (MRSA, C623)32[2]
This compound TL-Threonine-CH(OH)CH₃S. aureus (MRSA, C623)16[2]
This compound DTD-Threonine-CH(OH)CH₃S. aureus (MRSA, C623)32[2]

Data compiled from Jakeman et al., 2009.[2]

Key Findings from Antimicrobial Data:

  • Jadomycins with aliphatic side chains (this compound B and L) and an aromatic side chain (this compound F) demonstrated the most significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

  • Analogs derived from serine and threonine showed comparatively lower activity.[2]

  • Unlike cytotoxicity, the stereochemistry at the α-carbon of the amino acid did not significantly alter antimicrobial activity against S. aureus.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol is adapted from the methodology described by Zheng et al. (2005).[3]

  • Cell Seeding: Adherent cells (e.g., HepG2, H460) are seeded in 96-well plates at a density of 1-2 x 10⁴ cells per 100 µL and incubated for 12 hours to allow for attachment. Suspension cells (e.g., IM-9) are also seeded at a similar density.

  • Compound Treatment: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a specified period (e.g., 24 hours).

  • MTT/MTS Addition:

    • For MTT assay (adherent cells): 10 µL of 24 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in 0.9% sodium chloride is added to each well. The plates are incubated for 2-4 hours at 37°C.

    • For MTS assay (suspension cells): The CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) is used according to the manufacturer's instructions.

  • Data Acquisition:

    • For MTT assay: The culture medium and MTT are removed, and 100 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

    • For MTS assay: The absorbance is measured at 492 nm.

  • Data Analysis: The IC50 value, the concentration of the drug that causes a 50% inhibition of cell growth, is calculated by comparing the absorbance of treated cells to untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) method as described by Jakeman et al. (2009).[2]

  • Preparation of Inoculum: Bacterial strains are grown overnight to the mid-logarithmic phase in Mueller-Hinton (MH) broth. The culture is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compounds: Stock solutions of this compound analogs are prepared in 100% DMSO and then diluted in cation-adjusted MH broth to a starting concentration of 256 µg/mL.

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the this compound analogs are performed in MH broth.

  • Inoculation: An equal volume of the prepared bacterial inoculum is added to each well. A positive control (bacteria with no drug) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the this compound analog at which there is no visible growth of the bacteria.

Visualizations

SAR_Workflow cluster_synthesis Analog Synthesis & Isolation cluster_testing Biological Evaluation streptomyces Streptomyces venezuelae Culture fermentation Fermentation streptomyces->fermentation amino_acid Precursor Amino Acid Selection amino_acid->streptomyces extraction Extraction & Purification fermentation->extraction analog This compound Analog Library extraction->analog cytotoxicity Cytotoxicity Assays (e.g., MTT) analog->cytotoxicity Test against cancer cell lines antimicrobial Antimicrobial Assays (e.g., MIC) analog->antimicrobial Test against microbial strains data_analysis Data Analysis (IC50 / MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Elucidation data_analysis->sar

Caption: Workflow for the structure-activity relationship studies of the this compound oxazolone ring.

Jadomycin_MoA cluster_intracellular Intracellular Events This compound This compound Analog (Oxazolone Ring) cell_membrane Cancer Cell Membrane This compound->cell_membrane ros Reactive Oxygen Species (ROS) Generation topoisomerase Topoisomerase II Inhibition This compound->topoisomerase Potential Inhibition dna_damage DNA Double-Strand Breaks ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis topoisomerase->apoptosis

Caption: Proposed mechanism of action for this compound-induced cytotoxicity.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Jadomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Jadomycin, a potent angucycline antibiotic with cytotoxic properties, requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] This document provides essential, step-by-step guidance for the proper disposal of this compound waste, aligning with best practices for managing cytotoxic compounds.

Immediate Safety and Handling Precautions

All personnel handling this compound must be thoroughly trained on the risks associated with cytotoxic agents and the procedures outlined in this document.[3] Adherence to personal protective equipment (PPE) guidelines is mandatory at all times.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecification
Gloves Two pairs of chemotherapy-grade, powder-free nitrile gloves.[4]
Gown Disposable, lint-free, solid-front gown with cuffed sleeves.
Eye Protection Safety goggles or a face shield.[4]
Respiratory A fit-tested N95 respirator is recommended, especially when handling powders.

This compound Waste Disposal Workflow

The proper disposal of this compound waste is a multi-step process that ensures containment and safety from the point of generation to final disposal.

Jadomycin_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Segregation and Containment cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (e.g., contaminated gloves, vials) D Puncture-resistant, leak-proof cytotoxic waste container (solid) A->D B Liquid Waste (e.g., solutions, culture media) E Leak-proof, labeled cytotoxic waste container (liquid) B->E C Sharps (e.g., needles, contaminated glass) F Puncture-proof cytotoxic sharps container C->F G Designated, secure hazardous waste accumulation area D->G E->G F->G H Licensed Hazardous Waste Contractor G->H I High-Temperature Incineration H->I

This compound Waste Disposal Workflow Diagram

Step-by-Step Disposal Procedures

1. Waste Segregation at the Source:

  • Solid Waste: All non-sharp, disposable items contaminated with this compound, such as gloves, gowns, bench paper, and empty vials, must be placed in a designated, leak-proof, and puncture-resistant container clearly labeled with the cytotoxic waste symbol.[1][5]

  • Liquid Waste: Unused this compound solutions and contaminated liquid media should be collected in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name "this compound."

  • Sharps Waste: All needles, syringes, and contaminated glass Pasteur pipettes must be immediately placed into a designated, puncture-proof sharps container labeled for cytotoxic waste.[1]

2. Decontamination of Work Surfaces and Equipment:

While there is no specific validated chemical inactivation protocol for this compound, procedures for similar cytotoxic compounds, such as anthracyclines, can be adapted for surface decontamination. The efficacy of these methods for this compound has not been scientifically established and should be considered a risk-reduction measure.

Recommended Decontamination Protocol (Based on Doxorubicin Data):

DecontaminantConcentrationApplicationContact Time
Sodium Hypochlorite10% solution (household bleach)Apply to non-metallic surfaces and reusable glassware.24 hours[3]
Alkaline DetergentPer manufacturer's instructionsWipe down work surfaces.30 minutes[6]

Following decontamination, all cleaning materials must be disposed of as solid cytotoxic waste. Reusable equipment should be thoroughly rinsed with water after the contact time.

3. Spill Management:

In the event of a this compound spill, the area should be immediately secured. Personnel with appropriate PPE should contain the spill with absorbent pads. The area should then be cleaned following the decontamination protocol above. All materials used for spill cleanup must be disposed of as cytotoxic waste.

4. Storage and Collection:

  • All cytotoxic waste containers must be securely sealed when not in use.

  • Store sealed containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal contractor. This area should be clearly marked with warning signs indicating the presence of cytotoxic materials.

5. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a certified hazardous waste management company.

  • The preferred method for the destruction of cytotoxic waste is high-temperature incineration.[5]

By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jadomycin
Reactant of Route 2
Jadomycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.